[1-(Fluoromethyl)cyclobutyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[1-(fluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSSLCKRFDOFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Properties of Fluorinated Cyclobutane Methanols: A Technical Guide for Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. When combined with the conformational rigidity and three-dimensional character of the cyclobutane ring, fluorinated cyclobutane building blocks offer a compelling toolkit for modern drug design. This guide will provide a comprehensive overview of the synthesis of these compounds, drawing from recent advancements in the field, and will shed light on how the degree of fluorination can be used to meticulously tune molecular properties.
CAS Number Identification and Closely Related Analogs
A definitive CAS number for [1-(fluoromethyl)cyclobutyl]methanol is not found in major chemical databases. However, several closely related isomers and analogs are well-documented and commercially available, providing valuable reference points for research and development.
| Compound Name | CAS Number | Notes |
| [1-(Trifluoromethyl)cyclobutyl]methanol | 371917-16-7 | The trifluoromethyl analog of the requested compound.[1][2][3][4] |
| (1-(Difluoromethyl)cyclobutyl)methanol | 1780499-30-0 | The difluoromethyl analog.[5] |
| [3-(Fluoromethyl)cyclobutyl]methanol | 1780798-92-6 | A positional isomer of the requested compound. |
| (1-Fluorocyclobutyl)methanol | 1301207-68-0 | An isomer with fluorine directly on the cyclobutane ring.[6] |
This guide will focus on the synthesis of the 1-(monofluoromethyl) and 1-(difluoromethyl)cyclobutane core structures, as recent literature provides a clear and scalable synthetic route to these valuable building blocks.[7][8]
Synthetic Pathways to α-(Fluoroalkyl)cyclobutane Building Blocks
The synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutane derivatives can be efficiently achieved from a common, commercially available starting material: ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[7][8] The general synthetic strategy involves the transformation of the carboxylate group into the desired fluoroalkyl moiety.
Synthesis of 1-(Fluoromethyl)cyclobutane Derivatives
The introduction of a monofluoromethyl group can be accomplished through a sequence of reduction, activation, and nucleophilic fluorination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reduction: To a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.
-
Quenching and Workup: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting suspension and concentrate the filtrate to yield 1-(hydroxymethyl)cyclobutylmethanol.
-
Selective Protection: Selectively protect the less hindered primary alcohol of the diol using a suitable protecting group (e.g., a silyl ether).
-
Activation: Activate the remaining hydroxyl group by converting it into a good leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Nucleophilic Fluorination: Displace the leaving group with a fluoride ion using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent.
-
Deprotection and Purification: Remove the protecting group under appropriate conditions and purify the final product, this compound, by column chromatography.
Synthesis of 1-(Difluoromethyl)cyclobutane Derivatives
The synthesis of the difluoromethyl analog also starts from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate but follows a different synthetic route involving oxidation and deoxofluorination.[7][8]
Caption: Synthetic workflow for (1-(difluoromethyl)cyclobutyl)methanol.
Experimental Protocol: Synthesis of (1-(Difluoromethyl)cyclobutyl)methanol [7][8]
-
Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, is oxidized to the corresponding aldehyde, ethyl 1-formylcyclobutanecarboxylate, using a mild oxidizing agent like that in the Swern oxidation.
-
Deoxofluorination: The aldehyde is then treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), to convert the formyl group into a difluoromethyl group, yielding ethyl 1-(difluoromethyl)cyclobutanecarboxylate.
-
Reduction: Finally, the ester group of ethyl 1-(difluoromethyl)cyclobutanecarboxylate is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to give the target molecule, (1-(difluoromethyl)cyclobutyl)methanol.
Physicochemical Properties and the Impact of Fluorination
The progressive fluorination of the methyl group in the 1-position of the cyclobutane ring has a predictable and tunable effect on the molecule's physicochemical properties, which is of paramount importance in drug design.
| Property | -CH3 | -CH2F | -CHF2 | -CF3 |
| pKa (of corresponding carboxylic acid) | Higher | ↓ | ↓↓ | Lower |
| Lipophilicity (LogP) | Lower | ↑ | ↑↑ | Higher |
| Metabolic Stability | Lower | ↑ | ↑↑ | Higher |
This table represents general trends. Actual values may vary depending on the specific molecular context.
The electron-withdrawing nature of fluorine atoms leads to a decrease in the pKa of neighboring acidic protons, making the corresponding carboxylic acids more acidic with increasing fluorination.[9] Conversely, the lipophilicity, often quantified as LogP, generally increases with the number of fluorine atoms, which can enhance membrane permeability and cell penetration. Perhaps most importantly for drug development, the C-F bond is significantly stronger than a C-H bond, rendering fluoroalkyl groups more resistant to metabolic degradation by cytochrome P450 enzymes.
Applications in Drug Discovery: Bioisosteric Replacement
Fluorinated cyclobutane moieties are increasingly utilized in drug discovery as bioisosteres for more common, and often metabolically labile, functional groups. The 1-(trifluoromethyl)cyclobutyl group, for instance, has been explored as a metabolically stable replacement for the tert-butyl group.[10] This substitution can preserve or even enhance biological activity while improving the pharmacokinetic profile of a drug candidate.
The conformational constraint imposed by the cyclobutane ring, combined with the electronic effects of the fluoroalkyl substituent, allows for fine-tuning of ligand-receptor interactions. These building blocks are therefore valuable tools for lead optimization, enabling medicinal chemists to systematically probe structure-activity relationships and enhance the drug-like properties of their compounds.
Conclusion
While the specific compound this compound lacks a readily identifiable CAS number, the synthetic routes to its core structure and its di- and trifluoromethylated analogs are accessible and scalable. This family of fluorinated cyclobutane building blocks represents a valuable asset for medicinal chemists. The ability to systematically vary the degree of fluorination provides a powerful strategy for modulating key physicochemical properties, ultimately leading to the design of safer and more effective therapeutics. The continued exploration of these and other novel fluorinated scaffolds will undoubtedly fuel future innovations in drug discovery.
References
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. Available at: [Link]
-
American Elements. [1-(trifluoromethyl)cyclobutyl]methanol. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]
-
PubChem. 1-(Trifluoromethyl)cyclobutanemethanol. Available at: [Link]
-
Aaron Chemistry. [3-(fluoromethyl)cyclobutyl]methanol. Available at: [Link]
-
CAS Database. (1-Fluorocyclobutyl)Methanol. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Available at: [Link]
-
PubChem. [1-methyl-3-(trifluoromethyl)cyclobutyl]methanol. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ChemRxiv. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 3. (1-(Trifluoromethyl)cyclobutyl)methanol - [sigmaaldrich.com]
- 4. 1-(Trifluoromethyl)cyclobutanemethanol | C6H9F3O | CID 66583012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-(Difluoromethyl)cyclobutyl)methanol | CymitQuimica [cymitquimica.com]
- 6. (1-Fluorocyclobutyl)Methanol | 1301207-68-0 [chemnet.com]
- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Fluorinated Cyclobutane Derivatives
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the saturation of chemical space with planar, aromatic scaffolds has necessitated a shift toward three-dimensional architectures—a concept termed "escaping flatland" (increasing
This guide details the strategic synthesis of these moieties, focusing on overcoming the inherent tension between ring strain (~26.4 kcal/mol) and the harsh conditions typically required for fluorination.
Strategic Rationale & Bioisosterism
Before initiating synthesis, researchers must select the appropriate fluorination pattern to modulate physicochemical properties.
| Motif | Bioisosteric Target | Physicochemical Effect | Key Application |
| 3,3-Difluorocyclobutane | Lipophilic Ether / Carbonyl | Lowers LogP vs. cyclohexyl; removes H-bond acceptor capability. | Linker replacement in kinase inhibitors. |
| 1-Trifluoromethylcyclobutane | tert-Butyl Group | Increases metabolic stability; maintains steric bulk but alters vector orientation. | Steric shield for metabolically labile sites. |
| 1,1-Difluorocyclobutane | gem-Dimethyl | Modulates pKa of adjacent amines/acids via inductive effect ( | GABA analogs; conformationally restricted amino acids. |
Synthetic Architectures: The "How-To"
Synthesis of fluorinated cyclobutanes generally follows two divergent logic paths: Functionalization of Pre-formed Rings (Route A) or De Novo Ring Construction (Route B).
Route A: Deoxofluorination (The "Functional Group Interconversion" Approach)
This is the most common route for generating gem-difluorocyclobutanes from cyclobutanones.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or Morph-DAST.
-
The Trap: Cyclobutyl carbocations are notoriously unstable. Attempting fluorination on a cyclobutane ring with adjacent electron-donating groups or significant strain often leads to ring contraction (to cyclopropylcarbinyl systems) or ring expansion (to cyclopentanes).
-
Mitigation: Use non-polar solvents (
) and keep temperatures strictly below 0°C during addition to suppress carbocation rearrangement.
Route B: [2+2] Cycloaddition (The "Constructive" Approach)
Used for building trifluoromethyl or complex substitution patterns that are inaccessible via simple substitution.
-
Mechanism: Photochemical or thermal cycloaddition of a fluorinated alkene (e.g., 2,2-difluoroacrylate) with an alkene or alkyne.
-
Regioselectivity: Controlled by the polarity of the transition state. Head-to-Head (HH) vs. Head-to-Tail (HT) selectivity is the primary challenge.
Visualization: Synthesis Decision Matrix
The following diagram outlines the logical flow for selecting a synthetic route based on the target motif.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired fluorination motif.
Detailed Experimental Protocol
Target: Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate Method: Deoxofluorination of Ethyl 3-oxocyclobutanecarboxylate. Rationale: This compound is a universal building block. The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide.
Reagents & Equipment[1][2][3][4]
-
Substrate: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq)
-
Fluorinating Agent: Morph-DAST (Morpholinosulfur trifluoride) (1.5 eq) – Preferred over DAST due to higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous
-
Vessel: Teflon or Polypropylene flask (glass reacts with trace HF).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 250 mL Teflon round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with
for 15 minutes.-
Expert Insight: Glassware etching by HF byproducts can introduce impurities and weaken the vessel. Use polymer vessels where possible.
-
-
Solvation: Add Ethyl 3-oxocyclobutanecarboxylate (5.0 g, 35.2 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Control Point: Cooling to -78°C is mandatory. Higher starting temperatures (-20°C or 0°C) significantly increase the rate of carbocation-induced ring contraction to cyclopropyl derivatives.
-
-
Reagent Addition: Add Morph-DAST (9.2 g, 52.8 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -65°C.
-
Reaction Progress: Allow the mixture to warm slowly to room temperature over 12 hours.
-
Monitoring: Monitor via
NMR. The disappearance of the S-F signal and appearance of the C-F signal (approx -80 to -100 ppm, quintet) confirms conversion.
-
-
Quenching (Exothermic!): Cool the mixture back to 0°C. Slowly add saturated
(50 mL) dropwise. Vigorous effervescence ( ) will occur. Stir until gas evolution ceases. -
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organics, dry over , and concentrate in vacuo (do not heat above 40°C due to volatility).-
Purification: Flash column chromatography (Silica gel, 10% EtOAc/Hexanes).
-
Validation Criteria
-
NMR: Expected signal at
ppm (quintet, Hz). -
NMR: Look for the disappearance of the ketone
-protons (approx 3.0-3.5 ppm) and the shift of the ring protons due to the fluorine withdrawing effect.
Mechanistic Insight: The "Ring Contraction" Trap
Understanding the failure mode is as important as the success. When deoxofluorination proceeds via a discrete carbocation, the relief of ring strain drives the rearrangement.
Figure 2: Mechanistic pathway showing the competition between fluorination and ring contraction. Low temperatures favor the kinetic trapping of the cation by fluoride.
Applications & Case Studies
Case Study 1: Enamine's Bioisostere Library
Research by Mykhailiuk et al. (Enamine) demonstrated that replacing the tert-butyl group in specific GPCR antagonists with a 1-(trifluoromethyl)cyclobutyl group maintained potency while significantly improving metabolic half-life (
Case Study 2: GABA Analogues
Incorporation of a gem-difluoro motif into the cyclobutane ring of GABA analogues (e.g., 3-aminocyclobutane-1-carboxylic acid derivatives) lowers the pKa of the amine, improving blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species in circulation.
References
-
Mykhailiuk, P. K. (2024).[1] "
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[1] Link -
Grygorenko, O. O., et al. (2019). "The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." European Journal of Organic Chemistry. Link
-
Xu, X., et al. (2015). "Reagents for the Synthesis of Fluorinated Cyclobutanes." Chemical Reviews. Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries." Link
Sources
exploratory reactions of [1-(fluoromethyl)cyclobutyl]methanol
An In-Depth Technical Guide to the Exploratory Reactions of [1-(fluoromethyl)cyclobutyl]methanol
Abstract
Fluorinated carbocyclic scaffolds are of paramount importance in modern drug discovery, offering a sophisticated tool to modulate physicochemical and pharmacological properties. The [1-(fluoromethyl)cyclobutyl] moiety, in particular, presents a unique combination of a compact, three-dimensional structure with the specific electronic attributes of a monofluoromethyl group. This guide provides a comprehensive overview of the key exploratory reactions of the primary alcohol, this compound. As a versatile building block, its synthetic transformations are critical for its incorporation into more complex bioactive molecules. We will detail field-proven protocols for oxidation, esterification, etherification, and nucleophilic substitution, focusing on the causality behind experimental choices and providing a framework for its effective utilization in research and development.
Introduction: The Strategic Value of the Fluoromethylcyclobutyl Moiety
The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins.[1][2] While trifluoromethyl groups have been widely used, partially fluorinated motifs like the monofluoromethyl group have gained significant attention for their distinct electronic properties and potential for unique molecular interactions, such as weak hydrogen bonding.[3]
The cyclobutane ring serves as a non-planar, rigid scaffold that can act as a bioisosteric replacement for less favorable groups like phenyl or gem-dimethyl moieties, often improving properties such as solubility while maintaining or enhancing biological activity.[3][4] The title compound, this compound, combines these features, making it a highly valuable building block for medicinal chemists seeking to optimize lead compounds. Understanding its core reactivity is the first step toward unlocking its full potential.
This guide details the foundational reactions necessary to derivatize the primary hydroxyl group, transforming this building block into a versatile synthon for a wide range of applications.
Core Synthetic Transformations
The primary alcohol of this compound is the key handle for synthetic elaboration. Its reactivity is governed by two main factors: its primary nature, which generally allows for efficient reactions, and the steric hindrance imposed by the adjacent quaternary carbon of the cyclobutane ring. The electron-withdrawing effect of the fluoromethyl group is modest but can influence the reactivity of adjacent functional groups.
The overall synthetic strategy often begins with the activation of the hydroxyl group or its oxidation, as depicted in the workflow below.
Caption: Key Synthetic Pathways from the Title Compound.
Activation of the Hydroxyl Group: Sulfonate Ester Formation
Expertise & Rationale: The hydroxyl group is a notoriously poor leaving group for nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base.[5][6] To facilitate substitution, the alcohol must be converted into a derivative with a good leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are ideal for this purpose.[7] The sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge.[8] This conversion is a mild and reliable procedure that proceeds with retention of configuration at the carbon atom, as the C-O bond is not broken during the reaction.[8][9]
Experimental Protocol: Mesylation
-
Preparation: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the next step without further purification.
| Reagent/Parameter | Condition/Amount | Purpose |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reagents. |
| Base | Triethylamine or Pyridine | Acid scavenger to neutralize the HCl byproduct.[9] |
| Sulfonylating Agent | Methanesulfonyl Chloride (MsCl) | Forms the active mesylate ester. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Work-up | Aqueous NaHCO₃ | Neutralizes excess MsCl and HCl. |
Nucleophilic Substitution on the Sulfonate Ester
Expertise & Rationale: Once the mesylate is formed, the molecule is primed for Sₙ2 displacement by a wide variety of nucleophiles. This two-step sequence (activation then substitution) is a robust method for introducing functionality such as azides (precursors to amines), cyanides (precursors to carboxylic acids), and thiols.
Caption: Generalized Sₙ2 displacement of a mesylate.
Experimental Protocol: Azide Formation
-
Preparation: Dissolve the crude [1-(fluoromethyl)cyclobutyl]methyl mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.3 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting mesylate is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude azide by column chromatography on silica gel.
Oxidation to [1-(fluoromethyl)cyclobutyl]carbaldehyde
Expertise & Rationale: The oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, yielding a versatile electrophile for C-C and C-N bond formation (e.g., Wittig reactions, Grignard additions, reductive aminations).[6] Care must be taken to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are well-suited for this purpose. The presence of the fluoromethyl group can sometimes influence reaction rates, but standard protocols are generally effective.[10]
Experimental Protocol: Dess-Martin Oxidation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often pure enough for subsequent steps.
Esterification and Etherification Reactions
Expertise & Rationale: Forming ester and ether linkages are common objectives in drug development to create prodrugs or modulate molecular properties.
-
Esterification: Due to the steric hindrance around the alcohol, standard Fischer esterification may be slow. More powerful coupling conditions are preferred, such as using carbodiimide activators (e.g., EDC with DMAP) or performing a Mitsunobu reaction.[11][12]
-
Etherification: The Mitsunobu reaction is an exceptionally reliable method for forming C-O bonds from primary alcohols under mild, neutral conditions.[13][14] It proceeds with a complete inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral title compound.[14] It is highly tolerant of various functional groups.[15]
Experimental Protocol: Mitsunobu Etherification
-
Preparation: Dissolve this compound (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and the desired phenolic or acidic nucleophile (e.g., 4-nitrophenol, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes. A color change and/or formation of a precipitate is often observed.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[16][17]
| Reagent | Role | Key Consideration |
| PPh₃ | Activates the alcohol | Forms triphenylphosphine oxide byproduct. |
| DEAD/DIAD | Redox partner | Must be added slowly at low temperature.[16] |
| Nucleophile | R-OH, R-COOH | Should have a pKa ≤ 15.[16] |
| Solvent | Anhydrous THF | Aprotic solvent is critical for reaction success. |
Conclusion
This compound is a valuable and synthetically tractable building block. The primary alcohol provides a reliable anchor point for a suite of well-established chemical transformations. By leveraging modern synthetic methods, particularly for hydroxyl activation, oxidation, and condensation reactions, researchers can efficiently incorporate this unique fluorinated scaffold into complex molecular architectures. The protocols and strategic insights provided in this guide serve as a foundational toolkit for drug development professionals aiming to harness the advantageous properties of the fluoromethylcyclobutyl motif.
References
-
Fluorous, Chromatography-Free Mitsunobu Reaction. Organic Letters - ACS Publications. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Cyclodehydration of Fluorinated Diols Using the Mitsunobu Reaction: Highly Efficient Synthesis of Trifluoromethylated Cyclic Ethers. Thieme E-Books & E-Journals. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]
-
The Synthesis of Novel Fluorine. Open Research Online. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Why are tertiary alcohols less reactive towards esterification?. Quora. [Link]
-
Alcohols Important Reactions. Jack Westin. [Link]
-
Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]
-
Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
- Fluorinated ether alcohol and process for production thereof.
-
9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
-
formation of tosylates & mesylates. YouTube. [Link]
-
Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
[1-(trifluoromethyl)cyclobutyl]methanol. AMERICAN ELEMENTS. [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Fluorine in medicinal chemistry. PubMed. [Link]
-
Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. PMC. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
1-(Trifluoromethyl)cyclobutanemethanol. PubChem. [Link]
-
Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. [Link]
-
Proposed reaction mechanism for the formation of cyclobutane 3. ResearchGate. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt. PubMed. [Link]
-
Patents Assigned to FMC AGRO SINGAPORE PTE. LTD. Justia Patents. [Link]
- Cyclobutane derivatives.
Sources
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. oro.open.ac.uk [oro.open.ac.uk]
Fluorinated Building Blocks in Medicinal Chemistry: From Strategic Design to Clinical Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides a comprehensive overview of the rationale, applications, and methodologies surrounding the use of fluorinated building blocks in drug discovery. We delve into the unique physicochemical properties of fluorine and explain the causality behind its profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a robust strategy to overcome common challenges in lead optimization, from poor metabolic stability to off-target toxicity.
The Foundational Logic: Why Fluorine is a Transformative Element in Drug Design
The utility of fluorine stems from a unique combination of its intrinsic properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[1] These characteristics are not merely theoretical advantages; they provide medicinal chemists with a powerful toolkit to predictably modulate a candidate molecule's behavior in a biological system.
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows for the isosteric replacement of a C-H bond with a C-F bond without introducing significant steric bulk, a critical factor for preserving or enhancing binding affinity at a target receptor.[2]
-
Extreme Electronegativity: Fluorine is the most electronegative element, which creates a strong dipole in the C-F bond. This localized polarity can introduce favorable electrostatic interactions with the protein target, alter the acidity/basicity of neighboring functional groups, and influence the molecule's overall conformation.[3][4]
-
Metabolic Shielding: The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol for Me-F) than a typical C-H bond (~105 kcal/mol for Me-H).[5] This inherent strength makes it resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP450), a primary driver of drug clearance.[1][5]
These core properties translate into four key strategic advantages during drug development, which form the pillars of organofluorine chemistry's success.
Figure 1: The causal relationship between fluorine's physicochemical effects and improved drug properties.
Key Applications of Fluorinated Building Blocks in Drug Discovery
Fluorinated building blocks are pre-synthesized molecular fragments containing one or more fluorine atoms.[1] They serve as modular components that allow chemists to systematically and precisely introduce fluorine into a lead compound, accelerating the exploration of structure-activity relationships (SAR).[1]
Enhancing Metabolic Stability
The Challenge: A common reason for drug candidate failure is rapid metabolic clearance, where the body's enzymes break down the compound before it can exert its therapeutic effect.[1] This often occurs at "metabolic soft spots"—typically activated C-H bonds, such as those at benzylic positions or alpha to a heteroatom.
The Fluorine Solution: Replacing a metabolically labile hydrogen with fluorine effectively "blocks" this site of oxidation.[6] The strength of the C-F bond raises the activation energy for enzymatic cleavage, forcing metabolism to occur elsewhere or slowing it down considerably.[5] This strategy not only increases the drug's half-life and systemic exposure but can also prevent the formation of potentially toxic metabolites.[5][7]
Case Study: Dabrafenib (BRAF Kinase Inhibitor) In the development of the melanoma drug Dabrafenib, an early lead compound suffered from poor metabolic stability.[5][8] Initial attempts to add single fluorine atoms to the aryl rings failed to provide a significant improvement. However, the introduction of two fluorine atoms to the pendant aryl sulfonamide moiety proved highly effective, dramatically reducing the rate of clearance.[5][8] This demonstrates that the effect is not merely about blocking a single site but also about altering the electronic properties of the entire ring system to disfavor enzymatic oxidation.[5]
Figure 2: Workflow illustrating how fluorination blocks metabolic oxidation by CYP450 enzymes.
Modulating Lipophilicity and Permeability
The lipophilicity of a drug, often measured as LogP or LogD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must have sufficient lipophilicity to cross cell membranes but enough aqueous solubility to be transported in the blood.
The effect of fluorine on lipophilicity is highly context-dependent:
-
Single Fluorine Atom: Replacing a hydrogen with a single fluorine atom generally increases lipophilicity.
-
Trifluoromethyl (CF₃) Group: A CF₃ group is highly lipophilic and is often used to enhance membrane permeability and CNS penetration.[9] The antidepressant Fluoxetine is a classic example, where the para-trifluoromethyl group aids its entry into the central nervous system to bind the serotonin transporter.[9]
-
Fluorinated Heterocycles: The introduction of fluorine into heterocyclic rings can improve membrane permeability and bioavailability.[10][11]
Tuning pKa for Optimal Ionization
The ionization state of a drug affects its solubility, receptor binding, and ability to cross membranes. The strong electron-withdrawing nature of fluorine can significantly lower the pKa (reduce the basicity) of nearby amines.[9][12] This is a crucial tool for medicinal chemists. For many drugs targeting the CNS, a basic amine is required for potency but can lead to off-target effects (e.g., hERG channel binding) and poor brain penetration if it is too basic. By installing a fluorine atom two or three carbons away (β or γ position), the pKa can be lowered into a more favorable range (typically 7.5-9.0), balancing potency with an improved safety and permeability profile.
| Compound | pKa of Amine | Effect of Fluorination |
| Aniline | 4.6 | Base pKa |
| 4-Fluoroaniline | 4.7 | Minimal change |
| 2-Fluoroaniline | 3.2 | Significant pKa reduction |
| Benzylamine | 9.3 | Base pKa |
| 2-Fluoro-benzylamine | ~8.7 | Moderate pKa reduction |
| 2,2-Difluoro-ethylamine | ~7.0 | Substantial pKa reduction |
Table 1: Illustrative effect of fluorine substitution on the pKa of nearby basic centers. Actual values are context-dependent.
Enhancing Binding Affinity and Selectivity
Fluorine can improve how tightly a drug binds to its target through several mechanisms:
-
Favorable Interactions: The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, act as a weak hydrogen bond acceptor.[6][13] These fluorine-protein interactions, while individually modest, can collectively enhance binding affinity.[13][14]
-
Conformational Control: Due to electrostatic interactions (e.g., the gauche effect), the presence of a C-F bond can restrict the rotation of single bonds, locking the molecule into a "bioactive conformation"—the specific shape required for optimal binding to the target protein.[6][15] This pre-organization reduces the entropic penalty of binding, leading to higher potency and selectivity.[9]
Common Classes of Fluorinated Building Blocks
The strategic use of fluorine is enabled by the commercial availability and advancing synthesis of diverse fluorinated intermediates.[1][16]
-
Fluoroaromatics: Phenyl rings substituted with one or more fluorine atoms or CF₃ groups are among the most common motifs in approved drugs.[1] They are used to improve metabolic resistance and binding.[1]
-
Fluoroalkyl Groups (CF₃, CF₂H): These are powerful modulators of lipophilicity and metabolic stability.[1] The trifluoromethyl group is particularly prevalent.
-
Fluorinated Heterocycles: Incorporating fluorine into rings containing nitrogen, oxygen, or sulfur offers a way to fine-tune pKa, solubility, and binding interactions simultaneously.[1][10][17]
-
Fluorinated Carbonyl Compounds: These are versatile intermediates used in multi-step syntheses to build more complex fluorinated scaffolds.[1][18]
Advanced Applications: Fluorine in Bioimaging
Beyond therapeutics, fluorine plays a critical role in diagnostics, most notably through the use of the fluorine-18 (¹⁸F) isotope in Positron Emission Tomography (PET) imaging.[2][19][20]
The Principle: ¹⁸F is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes.[21] When a molecule labeled with ¹⁸F is introduced into the body, it accumulates in specific tissues. The emitted positrons annihilate with electrons, producing two gamma rays that are detected by the PET scanner, creating a 3D image of the tracer's distribution.[21]
Key Application: [¹⁸F]FDG The most widely used PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[21][22] Cancer cells have a high metabolic rate and consume large amounts of glucose. [¹⁸F]FDG is taken up by these cells just like glucose but becomes trapped after phosphorylation.[21] The resulting accumulation of radioactivity allows for the sensitive detection and staging of tumors.[21][22] The development of new late-stage fluorination techniques is making it easier to label complex drug molecules with ¹⁸F, enabling scientists to visualize where a drug goes in the body and how it interacts with its target in real-time.[23]
Experimental Protocol: Representative Synthesis of a Trifluoromethylated Arene
The introduction of a CF₃ group is a common objective in medicinal chemistry. The following protocol outlines a modern, copper-catalyzed Sandmeyer trifluoromethylation of an aromatic amine, a method valued for its mild conditions and broad functional group tolerance.
Objective: To synthesize 1-bromo-4-(trifluoromethyl)benzene from 4-bromoaniline.
Materials:
-
4-bromoaniline
-
tert-Butyl nitrite (tBuONO)
-
Copper(I) iodide (CuI)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium fluoride (KF)
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 mmol), CuI (0.1 mmol, 10 mol%), and KF (2.0 mmol).
-
Solvent and Reagents: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature. Add TMSCF₃ (1.5 mmol) via syringe.
-
Diazotization: Add tert-butyl nitrite (1.2 mmol) dropwise to the stirring mixture over 5 minutes. A color change and gas evolution may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-bromo-4-(trifluoromethyl)benzene.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The characteristic quartet in the ¹⁹F NMR spectrum and the singlet for the trifluoromethyl group in the ¹³C NMR spectrum will validate the successful installation of the CF₃ group.
Conclusion and Future Perspectives
Fluorinated building blocks are indispensable tools in modern drug discovery.[9] They provide a reliable and efficient strategy for addressing fundamental challenges in lead optimization, including metabolic instability, suboptimal pKa, and poor membrane permeability.[1] The judicious use of fluorine allows medicinal chemists to fine-tune the properties of drug candidates with a level of precision that is difficult to achieve with other elements.[24] As synthetic methodologies for creating novel fluorinated motifs continue to advance, the applications of organofluorine chemistry will undoubtedly expand, leading to the development of safer, more effective therapeutics and more sophisticated diagnostic agents.[16][19]
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Prasanna, C.S., T.S. Chaitanya, and G. Madhu. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
Al-Sanea, M.M. The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Al-Sanea, M.M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
-
Barber, C.G., et al. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Pan, D., et al. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling. [Link]
-
Sohr, B., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]
-
Ilardi, E.A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Barber, C.G., et al. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Alauddin, M.M. Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Pharmaceutical Design. [Link]
-
Basile, A., et al. Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fustero, S. Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]
-
Liu, F., and B. Sameem. FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. CHIMIA. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Ilardi, E.A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Purser, S., et al. Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
-
Purser, S., et al. Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
Pan, D., et al. Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. [Link]
-
Gillis, E.P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethylated compounds. Organic Chemistry Portal. [Link]
-
Liu, F., and B. Sameem. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Semantic Scholar. [Link]
-
Purser, S., et al. The role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Imperial College London. Fluorine-displacement chemical probes to interrogate protein-protein interactions. Imperial College London. [Link]
-
Wang, Y., et al. Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
-
Nargund, S.L., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology. [Link]
-
Mykhailiuk, P.K. Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Basile, A., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. [Link]
-
Rábai, J., et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Wang, F., et al. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
-
Sohr, B., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]
-
Barber, C.G., et al. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Potapov, A.S., et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]
-
Banister, S.D., and M. Kassiou. Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry. [Link]
-
Richardson, P., and C.A. Fjelsted. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
World Pharma Today. Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]
-
Liang, S.H., et al. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]
-
Princeton University. Celebrate Princeton Invention 2016: Selective fluorination of drug and PET imaging molecules. Princeton University. [Link]
-
National Cancer Institute. Definition of fluorine F 18-sodium fluoride PET. NCI Dictionary of Cancer Terms. [Link]
-
Liv Hospital. Fluor 18 FDG: An Amazing & Powerful Guide. Liv Hospital. [Link]
-
Alshammari, M.D. Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. int.livhospital.com [int.livhospital.com]
- 23. chemistry.princeton.edu [chemistry.princeton.edu]
- 24. tandfonline.com [tandfonline.com]
The Fluoromethyl-Cyclobutane Motif: Synthetic Architectures and Medicinal Utility
[1][2][3][4][5][6][7]
Executive Summary
The incorporation of fluoromethyl groups (
This technical guide synthesizes the current state of the art in constructing these strained rings, focusing on scalable synthetic methodologies and their application in drug discovery.
Part 1: Strategic Rationale & Bioisosterism
The "Super-Tert-Butyl" Effect
The trifluoromethyl-cyclobutane moiety is increasingly recognized as a superior bioisostere for the tert-butyl group. While the tert-butyl group is a classic lipophilic spacer, it is susceptible to oxidative metabolism (CYP450 hydroxylation).
Replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group achieves three critical objectives:
-
Metabolic Blocking: The C-F bonds prevent metabolic oxidation at the
-position. -
Conformational Locking: The cyclobutane ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty of binding.
-
Vectorial Tuning: The "pucker" of the cyclobutane ring (typically 158–175°) orients the
group into a specific vector, distinct from the spherical tert-butyl group.
Physicochemical Comparison
The following data highlights the shift in properties when transitioning from a standard alkyl group to a fluorinated cyclobutane.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl | Impact |
| Hybridization | Rigidification of pharmacophore | ||
| Metabolic Liability | High (Oxidative) | Low | Extended Half-life ( |
| Lipophilicity ( | Baseline | +0.4 to +0.7 | Increased membrane permeability |
| Electronic Effect | Weak Donor (+I) | Strong Acceptor (-I) | Modulates pKa of adjacent amines/acids |
| Steric Volume | ~98 ų | ~115 ų | Slightly larger hydrophobic fill |
Data synthesized from Mykhailiuk et al. (JACS Au, 2024) [1].
Part 2: The Synthetic Ecosystem
Constructing fluoromethylated cyclobutanes is non-trivial due to the high ring strain (~26 kcal/mol). Synthetic strategies generally fall into three categories: Direct Assembly (Cycloaddition), Building Block Modification (Fluorination), and Strain Release (Bicyclobutanes).
Visualization: Synthetic Pathways
The following diagram outlines the decision tree for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Decision matrix for synthesizing fluorinated cyclobutanes based on target complexity and substitution patterns.
Part 3: Detailed Experimental Protocol
Protocol: Visible-Light Induced [2+2] Photocycloaddition
Objective: Synthesis of a trifluoromethylated cyclobutane scaffold via intermolecular [2+2] cycloaddition. Mechanism: Triplet energy transfer using a photosensitizer to access the excited state of the alkene, overcoming the repulsion barrier. Source: Adapted from J. Org. Chem. 2023 [2].[1][5][7][8]
Reagents & Equipment[8][9]
-
Substrate: 2-Quinolone derivative (1.0 equiv)
-
Fluorinated Olefin: 1-bromo-1-trifluoromethylethene (2.0 - 3.0 equiv)
-
Photosensitizer: Thioxanthone (TX) (10 mol%)
-
Solvent: Acetone (0.05 M concentration)
-
Light Source: Blue LEDs (
nm) -
Atmosphere: Argon or Nitrogen (degassed)
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a Pyrex tube or quartz vial, charge the 2-quinolone substrate (0.2 mmol) and Thioxanthone (0.02 mmol).
-
Add anhydrous Acetone (4.0 mL). Note: Acetone acts as both solvent and potential triplet sensitizer, though TX is the primary driver here.
-
Critical Step (Degassing): Sparge the solution with Argon for 15 minutes. Oxygen is a triplet quencher and will inhibit the reaction, leading to low yields.
-
-
Addition of Fluoro-olefin:
-
Cool the vessel to 0°C if the olefin is volatile.
-
Inject 1-bromo-1-trifluoromethylethene (via syringe if liquid, or condense if gas).
-
Seal the tube tightly with a Teflon-lined cap.
-
-
Irradiation:
-
Place the reaction vessel 2–3 cm away from the Blue LED source.
-
Irradiate at room temperature (maintain
using a fan to prevent thermal degradation). -
Self-Validating Checkpoint: Monitor reaction progress via TLC or
NMR. The disappearance of the vinylic fluorine signal ( ppm) and appearance of the cyclobutyl fluorine signal ( to ppm) confirms conversion.
-
-
Work-up & Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography.
-
Note: Trifluoromethyl cyclobutanes are often UV-active (if attached to chromophores) but can also be visualized using
stain.
-
-
Characterization (Expected Signals):
-
NMR: Singlet or doublet around
ppm. - NMR: Characteristic cyclobutane ring carbons between 20–50 ppm.
-
NMR: Singlet or doublet around
Part 4: Advanced Building Block Synthesis (Scale-Up)
For researchers requiring simple building blocks (e.g., 1-(trifluoromethyl)cyclobutane-1-carboxylic acid) rather than complex fused rings, the Deoxyfluorination Route is the industrial standard, though it requires hazardous reagents.
Method: Reaction of Cyclobutane Carboxylic Acids with
-
Reagent: Sulfur Tetrafluoride (
) is used, often with HF as a catalyst. -
Conditions: High pressure (autoclave), 60–110°C.
-
Outcome: Conversion of
directly to . -
Utility: This generates the "perfect" tert-butyl isostere building block, which can then be coupled to amines or aryls in later steps.
References
-
Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2024).[5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4253–4263. Link
-
Wang, Z., Huang, J., et al. (2023).[12] Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry, 88(3), 1543–1553. Link
-
Demchuk, O. P., & Grygorenko, O. O. (2023).[8] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3–10. Link
-
Liu, Y., et al. (2021).[12][13] Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications, 57(60), 7441-7444.[14] Link
-
Zhou, Y., et al. (2024).[5] Fluorine-Effect-Enabled Photocatalytic 4-Exo-Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes. Angewandte Chemie International Edition, 63, e202405678.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of [1-(fluoromethyl)cyclobutyl]methanol
Executive Summary & Strategic Rationale
The target molecule, [1-(fluoromethyl)cyclobutyl]methanol , represents a critical "gem-disubstituted" building block in medicinal chemistry. The 1,1-disubstituted cyclobutane motif serves as a conformationally restricted bioisostere for gem-dimethyl groups or carbonyls, often improving metabolic stability and lipophilicity (LogP) profiles in drug candidates.
Synthetic Challenge: The primary challenge in synthesizing this molecule from the symmetric precursor (cyclobutane-1,1-diyldimethanol) is achieving monofluorination without over-fluorination (difluoride formation) or ring expansion (cyclobutyl
Selected Protocol: This guide details the Cyclic Sulfate Ring-Opening Strategy . Unlike statistical monoprotection methods (which yield max 50% theoretical yield) or direct deoxofluorination (which risks carbocation-mediated ring expansion), the cyclic sulfate route offers:
-
Regiocontrol: Symmetrical activation followed by controlled nucleophilic opening.
-
Stereoelectronic Safety: The reaction proceeds via a concerted
mechanism, minimizing the carbocationic character that triggers ring expansion. -
Scalability: Avoids chromatographic separation of statistical mixtures.
Retrosynthetic Analysis & Pathway
The synthesis is designed to proceed through a 1,3,2-dioxathiane-2,2-dioxide intermediate (cyclic sulfate), derived from the commercially available diethyl cyclobutane-1,1-dicarboxylate.
Figure 1: Retrosynthetic logic flow prioritizing the cyclic sulfate intermediate for controlled monofluorination.
Detailed Experimental Protocol
Phase 1: Synthesis of Cyclobutane-1,1-diyldimethanol (The Diol)
Objective: Reduction of the diester to the symmetric diol.
Reagents:
-
Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)[1]
-
Lithium Aluminum Hydride (LiAlH
) (2.2 equiv) -
Solvent: Anhydrous THF or Et
O
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with N
. -
Charging: Add LiAlH
(2.2 equiv) suspended in anhydrous THF (0.5 M) at 0 °C. -
Addition: Dropwise add diethyl cyclobutane-1,1-dicarboxylate (diluted in THF) over 30 minutes, maintaining internal temperature
°C. -
Reaction: Warm to room temperature (RT) and reflux for 2 hours. Monitor by TLC (EtOAc/Hex 1:1, stain with KMnO
). -
Quench (Fieser Method): Cool to 0 °C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where = grams of LiAlH used. -
Workup: Stir the granular precipitate for 30 min. Filter through Celite. Dry filtrate over MgSO
and concentrate in vacuo. -
Yield: Expect >90% of a viscous colorless oil. Can be used directly or distilled.
Phase 2: Formation of the Cyclic Sulfate
Objective: Activation of the diol as a cyclic sulfate to facilitate nucleophilic attack.
Step 2A: Cyclic Sulfite Formation
-
Dissolve the Diol (1.0 equiv) in anhydrous CH
Cl (0.2 M). Cool to 0 °C. -
Add Thionyl Chloride (SOCl
) (1.2 equiv) dropwise. -
Reflux for 1 hour until HCl evolution ceases. Concentrate to yield the cyclic sulfite (quantitative).
Step 2B: Oxidation to Cyclic Sulfate
-
Dissolve the crude cyclic sulfite in a mixture of CH
CN : CCl : H O (1:1:1.5). -
Add NaIO
(1.5 equiv) and a catalytic amount of RuCl •xH O (0.01 equiv).[2] -
Stir vigorously at RT for 1-2 hours. The mixture will turn orange/yellow.
-
Workup: Dilute with Et
O, wash with water and brine. Filter through a short pad of silica gel to remove Ruthenium residues. Concentrate to obtain the white crystalline cyclic sulfate.
Phase 3: Nucleophilic Fluorination (Ring Opening)
Objective: Regioselective
Critical Safety Note: Use anhydrous fluoride sources to prevent hydrolysis.
Reagents:
-
Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF (dried) OR Cesium Fluoride (CsF)
-
Solvent: Anhydrous THF or t-Amyl Alcohol
Procedure:
-
Dissolve the Cyclic Sulfate (1.0 equiv) in anhydrous THF (0.1 M).
-
Add TBAF (1.1 equiv) dropwise at 0 °C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Hydrolysis: Add 20% aqueous H
SO (approx 5 equiv) and a minimal amount of water. Stir at RT for 1 hour to hydrolyze the sulfate ester to the alcohol.-
Note: Avoid heating strongly to prevent elimination of the fluoride.
-
-
Extraction: Neutralize with NaHCO
(sat. aq.) until pH ~7. Extract with Et O (3x). -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
QC & Validation Parameters
| Parameter | Specification | Analytical Method |
| Appearance | Colorless oil | Visual |
| Purity | >95% | GC-MS / HPLC |
| Triplet of triplets (~ -220 ppm) | ||
| Characteristic doublet (CH | ||
| Identity | M+ (118.15 Da) | HRMS (ESI/EI) |
Key NMR Diagnostic:
The methylene protons attached to fluorine (
Troubleshooting & Critical Controls
Risk: Ring Expansion
Cyclobutylcarbinyl systems are prone to rearrangement to cyclopentyl systems under carbocationic conditions.
-
Prevention: Ensure the fluorination step is strictly
. The cyclic sulfate route is superior here because the leaving group (-OSO R) is displaced directly by F . -
Avoid: Acidic conditions before the fluorine is installed. Do not use reagents like HF-pyridine on the free diol, as protonation of the alcohol can lead to the cation.
Risk: Volatility
The product this compound has a relatively low molecular weight.
-
Control: Do not evaporate solvents under high vacuum for extended periods. Use a rotary evaporator with controlled bath temperature (< 30 °C) and verify distillate.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the high-fidelity synthesis of the target.
References
-
Cyclic Sulfate Methodology
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. Journal of the American Chemical Society, 110(22), 7538–7539. [Link]
-
Lohray, B. B. (1992). Cyclic sulfates as versatile intermediates in the synthesis of bioactive molecules.[6] Synthesis, 1992(11), 1035-1052.
-
-
Fluorination of Cyclobutyl Systems
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Haufe, G. (2008). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
-
SN2 Fluorination Protocols
-
Kim, D. W., et al. (2006). Nucleophilic Fluorination of Alkyl Halides and Sulfonates with Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. [Link]
-
- Target Compound Data
Sources
- 1. US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity - Google Patents [patents.google.com]
- 2. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
- 3. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in [1-(Fluoromethyl)cyclobutyl]methanol
Document ID: AN-CD-2026-02-18 Version: 1.0 For Internal and External Research Use
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the primary hydroxyl group in [1-(fluoromethyl)cyclobutyl]methanol. This valuable building block, incorporating both a strained cyclobutane ring and an electron-withdrawing fluoromethyl moiety, presents unique synthetic challenges and opportunities. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and the underlying chemical principles for three key transformations: silylation (protection), esterification, and etherification. The guide emphasizes strategic selection of reagents and conditions to ensure high yields while maintaining the integrity of the core structure.
Introduction and Strategic Overview
This compound is a structurally intriguing building block for medicinal chemistry and materials science. The combination of a four-membered carbocycle and a fluorinated motif offers a unique conformational profile and distinct physicochemical properties. The cyclobutane scaffold provides a rigid, three-dimensional exit vector, while the fluoromethyl group can modulate properties such as metabolic stability, lipophilicity, and binding interactions.[1]
The primary hydroxyl group is the principal reactive handle for synthetic elaboration. Its derivatization is critical for two main purposes:
-
Chemical Protection: Masking the hydroxyl group as a stable, yet readily cleavable, derivative (e.g., a silyl ether) is essential for preventing undesired side reactions during multi-step synthetic sequences.
-
Pharmacophore Elaboration: Converting the hydroxyl group into other functionalities (e.g., esters, ethers) allows for the exploration of structure-activity relationships (SAR) by introducing new pharmacophoric elements.
This guide details robust protocols for these transformations, underpinned by a discussion of the key chemical factors influencing the reactivity of this specific substrate.
Core Chemical Considerations
The reactivity of the hydroxyl group in this compound is modulated by two key structural features: the electronic effect of the fluoromethyl group and the steric/strain properties of the cyclobutane ring.
-
Inductive Effect of the Fluoromethyl Group: Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds, influencing the adjacent carbon and, to a lesser extent, the hydroxyl group. This can slightly increase the acidity of the hydroxyl proton, potentially facilitating deprotonation under basic conditions. Conversely, this electron withdrawal can decrease the nucleophilicity of the hydroxyl oxygen.[2][3][4][5]
-
Cyclobutane Ring Strain: Cyclobutane rings possess significant angle and torsional strain compared to larger cycloalkanes or acyclic systems.[6][7] While generally stable under many conditions, this inherent strain can render the ring susceptible to cleavage under harsh acidic, basic, or thermal stress.[8] Therefore, selecting mild reaction conditions is paramount to preserve the integrity of the four-membered ring.
Diagram 1: Key Reactivity Influences
Caption: Factors influencing the derivatization of the target molecule.
Derivatization Strategies and Protocols
We present three reliable and scalable protocols for the derivatization of the primary hydroxyl group. Each protocol has been optimized for high yield and ease of execution while respecting the chemical sensitivities of the substrate.
Strategy 1: Silylation for Hydroxyl Protection
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride conditions, and reliable cleavage methods. The tert-butyldimethylsilyl (TBDMS) group offers a robust balance of stability and ease of removal, making it an excellent choice.[9]
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate.[9] Anhydrous conditions are critical, as water will readily react with the TBDMSCl.
Diagram 2: Experimental Workflow for TBDMS Protection
Caption: Step-by-step workflow for the silylation protocol.
Protocol 3.1: TBDMS Protection of this compound
| Reagents & Materials | Quantity | M.W. | Equivalents |
| This compound | 1.00 g (7.35 mmol) | 136.14 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.33 g (8.82 mmol) | 150.73 | 1.2 |
| Imidazole | 1.25 g (18.37 mmol) | 68.08 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 25 mL | - | - |
| Diethyl ether | ~100 mL | - | - |
| Saturated aq. NaHCO₃ | ~50 mL | - | - |
| Brine | ~50 mL | - | - |
| Anhydrous Na₂SO₄ | As needed | - | - |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.00 g, 7.35 mmol) and imidazole (1.25 g, 18.37 mmol).
-
Dissolution: Add anhydrous DMF (25 mL) and stir at room temperature until all solids have dissolved.
-
Addition: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.33 g, 8.82 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous NaHCO₃ (50 mL). Shake well and separate the layers.
-
Extraction: Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to yield the pure TBDMS-protected product.
Strategy 2: Esterification via Acylation
Ester formation is a fundamental derivatization in drug discovery. Acylation with a stable acid chloride in the presence of a non-nucleophilic base is a highly reliable and general method that avoids the often harsh, equilibrium-driven conditions of Fischer esterification.[10][11]
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. A tertiary amine base, such as triethylamine or pyridine, acts as a scavenger for the HCl byproduct, driving the reaction to completion. It also prevents the HCl from promoting potential side reactions, such as ring-opening of the cyclobutane.
Protocol 3.2: Acetylation of this compound
| Reagents & Materials | Quantity | M.W. | Equivalents |
| This compound | 1.00 g (7.35 mmol) | 136.14 | 1.0 |
| Acetyl Chloride | 0.64 mL (8.82 mmol) | 78.50 | 1.2 |
| Triethylamine (Et₃N) | 1.54 mL (11.02 mmol) | 101.19 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 30 mL | - | - |
| 1 M HCl (aq.) | ~30 mL | - | - |
| Saturated aq. NaHCO₃ | ~30 mL | - | - |
| Brine | ~30 mL | - | - |
| Anhydrous MgSO₄ | As needed | - | - |
Procedure:
-
Setup: Dissolve this compound (1.00 g, 7.35 mmol) in anhydrous DCM (30 mL) in a dry flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.54 mL, 11.02 mmol) and cool the solution to 0 °C.
-
Acylation: Add acetyl chloride (0.64 mL, 8.82 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography (eluting with a gradient of 5-15% ethyl acetate in hexanes).
Strategy 3: Etherification via Williamson Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers. It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12]
Mechanistic Rationale: The synthesis is a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen. Second, the alkoxide displaces a halide from a suitable electrophile (e.g., iodomethane) in an Sₙ2 reaction to form the ether linkage. Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction.
Protocol 3.3: O-Methylation of this compound
| Reagents & Materials | Quantity | M.W. | Equivalents |
| This compound | 1.00 g (7.35 mmol) | 136.14 | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 0.35 g (8.82 mmol) | 40.00 | 1.2 |
| Iodomethane (MeI) | 0.55 mL (8.82 mmol) | 141.94 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 30 mL | - | - |
| Saturated aq. NH₄Cl | ~30 mL | - | - |
| Diethyl ether | ~50 mL | - | - |
| Brine | ~30 mL | - | - |
| Anhydrous MgSO₄ | As needed | - | - |
Procedure:
-
Setup: To a dry, three-neck flask under an inert atmosphere, add sodium hydride (0.35 g, 8.82 mmol).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF (20 mL) and cool the suspension to 0 °C.
-
Deprotonation: Dissolve this compound (1.00 g, 7.35 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes (cessation of H₂ gas evolution indicates completion).
-
Alkylation: Add iodomethane (0.55 mL, 8.82 mmol) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Add water (20 mL) and diethyl ether (50 mL). Separate the layers and extract the aqueous phase with more diethyl ether (25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully due to the volatility of the product.
-
Purification: Purify by flash column chromatography (eluting with a gradient of 2-10% diethyl ether in hexanes).
Comparative Summary of Methods
| Method | Conditions | Key Reagents | Advantages | Disadvantages | Derivative Stability |
| TBDMS Silylation | Mild, Basic | TBDMSCl, Imidazole | High yield, excellent for protection, mild conditions.[9] | Sensitive to acid and fluoride ions. | Labile to acid, stable to base/redox. |
| Acetylation | Mild, Basic | Acetyl Chloride, Et₃N | Fast, high yield, general for many acyl groups.[10] | Acid chloride can be moisture-sensitive; base required. | Stable, but cleavable by hydrolysis (acid/base). |
| O-Methylation | Basic, Anhydrous | NaH, MeI | Forms a very stable ether linkage.[12] | Requires strong base (NaH) and anhydrous technique; MeI is toxic. | Very stable to a wide range of conditions. |
Safety and Handling
-
General: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use proper quenching procedures.
-
Acid Chlorides (e.g., Acetyl Chloride): Corrosive and lachrymatory. Reacts with moisture. Handle with care in a fume hood.
-
Iodomethane (MeI): Toxic and a suspected carcinogen. Handle with extreme care, using a syringe in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents (DMF, THF, DCM) are required for many of these protocols. Ensure they are properly dried and handled under an inert atmosphere to prevent reaction failure.
Conclusion
The derivatization of the primary hydroxyl group of this compound can be achieved efficiently using standard organic chemistry transformations. The choice of method—silylation, esterification, or etherification—should be guided by the overall synthetic goal. By employing the mild and optimized protocols detailed in this guide, researchers can successfully protect this key functional group or elaborate it into a diverse range of derivatives, enabling further exploration in drug discovery and materials science while preserving the unique fluorinated cyclobutane core.
References
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
- Jiang, X., et al. (2016). A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Chemical and Molecular Engineering.
-
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
-
Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5029-5054. DOI:10.1039/C6CS00351F. Retrieved from [Link]
- Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538.
-
Bobbink, F. D., et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2(7), 3537-3546. DOI:10.1021/acsomega.7b00705. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
- Hu, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 55(12), 1637-1651. DOI:10.1021/acs.accounts.2c00185.
-
ResearchGate. (2016). (PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. Retrieved from [Link]
- Paquette, L. A., et al. (1988). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1861.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
- Zhang, Z., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau3492. DOI:10.1126/sciadv.aau3492.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme of the transformation of alcohols to esters. Retrieved from [Link]
- Sodeoka, M., et al. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 15(24), 4148-4161. DOI:10.1002/asia.202001141.
-
ResearchGate. (2025). (PDF) Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Retrieved from [Link]
-
American Elements. (n.d.). [1-(trifluoromethyl)cyclobutyl]methanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanemethanol. Retrieved from [Link]
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.pen2print.org [journals.pen2print.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alcohols to Esters - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable Synthesis of [1-(Fluoromethyl)cyclobutyl]methanol
Abstract
[1-(Fluoromethyl)cyclobutyl]methanol is a critical building block in contemporary medicinal chemistry, valued for the unique physicochemical properties conferred by the fluoromethyl-substituted cyclobutane motif. This document provides a comprehensive, technically detailed guide for the scale-up synthesis of this compound. We present a robust, multi-step synthetic route commencing from commercially available 1,1-cyclobutanedicarboxylic acid. The chosen pathway prioritizes scalability, safety, and economic viability. Each step is accompanied by a detailed experimental protocol, an analysis of the underlying chemical principles, and critical considerations for process scale-up. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and manufacturing.
Introduction & Strategic Overview
The incorporation of small, strained ring systems containing fluorine is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold is of particular interest, providing a synthetically accessible handle for further molecular elaboration.
The primary challenge in synthesizing this target molecule on a large scale lies in the safe and efficient introduction of the fluorine atom and the selective manipulation of difunctional intermediates. This guide details a three-step sequence designed to address these challenges effectively.
Retrosynthetic Analysis & Route Selection
A logical retrosynthetic analysis of the target molecule, 3 , suggests a pathway through the key diol intermediate, 2 ([1-(hydroxymethyl)cyclobutyl]methanol). This diol can be selectively fluorinated at one of the primary hydroxyl groups. The diol itself is readily accessible via the reduction of a monoester derived from 1,1-cyclobutanedicarboxylic acid (1 ).
This multi-step approach was selected for its operational simplicity, use of readily available starting materials, and avoidance of hazardous reagents where possible, while offering clear control points for quality assessment throughout the process.
Diagram 1: Retrosynthetic Strategy
Detailed Synthetic Pathway & Protocols
The forward synthesis is executed in three principal stages, each optimized for yield, purity, and scalability.
Diagram 2: Overall Synthetic Workflow
Step 1: Selective Monoesterification of 1,1-Cyclobutanedicarboxylic Acid
Principle: The selective conversion of a dicarboxylic acid to its monoester is a common challenge in organic synthesis.[1] We employ a kinetically controlled esterification using a catalytic amount of thionyl chloride (SOCl₂) in methanol. This method is highly effective for selectively esterifying non-conjugated carboxyl groups.[2] The reaction proceeds under mild conditions, minimizing the formation of the diester byproduct.
Protocol:
-
Reactor Setup: To a dry 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber (NaOH solution), charge 1,1-cyclobutanedicarboxylic acid (1 ) (2.88 kg, 20.0 mol).
-
Reagent Addition: Add anhydrous methanol (20 L). Stir the suspension to ensure good mixing.
-
Catalyst Charging: Cool the suspension to 10-15°C using a chiller. Slowly add thionyl chloride (143 mL, 2.0 mol, 0.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Add toluene (10 L) and co-evaporate to remove residual methanol and HCl. The resulting crude oil, 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid, is used directly in the next step without further purification.
Scale-up Considerations:
-
Off-gassing: The reaction of SOCl₂ with methanol generates HCl and SO₂ gas. Ensure the reactor is vented to an efficient caustic scrubber.
-
Temperature Control: The initial addition of thionyl chloride is exothermic. Maintain controlled addition rates and adequate cooling to prevent temperature spikes.
-
Material of Construction: Glass-lined steel or Hastelloy reactors are required due to the corrosive nature of thionyl chloride and the generated HCl.
Step 2: Selective Reduction to [1-(Hydroxymethyl)cyclobutyl]methanol (2)
Principle: The selective reduction of a carboxylic acid in the presence of an ester can be achieved using borane reagents. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reducing agent for this transformation. The carboxylic acid is reduced preferentially over the less reactive methyl ester.
Protocol:
-
Reactor Setup: To a dry 100 L glass-lined reactor under a nitrogen atmosphere, charge the crude monoester from Step 1 (approx. 20.0 mol) and dissolve it in anhydrous tetrahydrofuran (THF) (30 L).
-
Reagent Addition: Cool the solution to 0-5°C. Add a 1.0 M solution of borane-THF complex (44.0 L, 44.0 mol, 2.2 equiv) dropwise via a pressure-equalizing dropping funnel or a pump, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of methanol (5 L) to destroy excess borane. Vigorous hydrogen evolution will occur.
-
Work-up & Isolation: Concentrate the quenched reaction mixture under reduced pressure. Add methanol (10 L) and co-evaporate (2-3 times) to remove borate esters as the volatile trimethyl borate. The resulting crude oil is purified by vacuum distillation to afford [1-(hydroxymethyl)cyclobutyl]methanol (2 ) as a colorless oil.[3]
Scale-up Considerations:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and air. A robust nitrogen blanket is essential throughout the process.
-
Hydrogen Evolution: Both the reaction and the quenching step produce hydrogen gas. The reactor must be well-ventilated, and all ignition sources must be eliminated.
-
Exothermicity: The addition of the borane solution and the methanol quench are highly exothermic. Slow addition rates and powerful cooling systems are critical for safety.
Step 3: Selective Deoxyfluorination to this compound (3)
Principle: The conversion of a primary alcohol to an alkyl fluoride is a key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, converting alcohols to the corresponding fluorides, often with high yields.[4] Given that the starting material is a diol, controlling the stoichiometry allows for selective monofluorination.
Protocol:
-
Reactor Setup: To a dry 50 L PFA-lined or Hastelloy reactor under a nitrogen atmosphere, add a solution of [1-(hydroxymethyl)cyclobutyl]methanol (2 ) (2.32 kg, 20.0 mol) in anhydrous dichloromethane (DCM) (20 L).
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone or cryogenic cooling system. Slowly add diethylaminosulfur trifluoride (DAST) (2.78 L, 21.0 mol, 1.05 equiv) dropwise, keeping the internal temperature below -65°C.[5]
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature over 4-6 hours. Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Quenching: Once complete, cool the reaction mixture back to 0°C. Very slowly and carefully add the reaction mixture to a stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (30 L). Control the rate of addition to manage gas evolution (CO₂).
-
Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional vacuum distillation to yield this compound (3 ).
Scale-up & Safety Considerations:
-
DAST Handling: DAST is highly toxic, corrosive, and reacts violently with water.[5][6] It can also decompose exothermically and potentially explosively above 50-90°C.[7] All operations must be conducted by highly trained personnel in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (face shield, acid-resistant gloves).
-
Materials Compatibility: DAST generates HF, which is highly corrosive to glass.[8] Use of PFA-lined reactors, Hastelloy, or other compatible materials is mandatory. Avoid standard glassware for reactions under pressure or at elevated temperatures.
-
Thermal Hazard: The thermal instability of DAST is a major scale-up risk.[7] Strict temperature control is paramount. Consider using alternative, more thermally stable fluorinating reagents like PyFluor or Deoxo-Fluor for larger scales, though they may require process re-optimization.[9][10]
-
Quenching: The quench is highly exothermic and releases gas. It must be performed slowly with vigorous stirring and efficient cooling to prevent a runaway reaction.
Data Summary
| Step | Product | Starting Material (Mass) | Product (Expected Mass) | Expected Yield (%) | Purity (GC/HPLC) |
| 1 | 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | 2.88 kg | ~3.16 kg (crude) | >95% (crude) | N/A (used directly) |
| 2 | [1-(Hydroxymethyl)cyclobutyl]methanol (2 ) | ~3.16 kg (crude) | 1.97 kg | 85% (over 2 steps) | >98% |
| 3 | This compound (3 ) | 2.32 kg | 1.89 kg | 80% | >99% |
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound. The process begins with the efficient monoesterification of 1,1-cyclobutanedicarboxylic acid, followed by a selective reduction to the key diol intermediate. The final, critical deoxyfluorination step is accomplished using DAST under strictly controlled conditions. While effective, the use of DAST on a large scale necessitates rigorous safety protocols and specialized equipment. For multi-kilogram and pilot-plant scale operations, an evaluation of alternative, safer fluorinating agents is strongly recommended. This application note serves as a foundational guide for process chemists and engineers to develop a safe, efficient, and economically viable manufacturing process for this important fluorinated building block.
References
-
Organic Syntheses, Coll. Vol. 2, p.174 (1943); Vol. 18, p.22 (1938). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination Reagent Guide. Available at: [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-45. Available at: [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Available at: [Link]
-
Wikipedia. Diethylaminosulfur trifluoride. Available at: [Link]
-
Princeton University Environmental Health and Safety. Standard Operating Procedure for: Fluorine Gas. Available at: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
Organic Syntheses, Vol. 72, p.209 (1995). PREPARATION OF FLUOROMETHYL PHENYL SULFONE. Available at: [Link]
-
Li, H., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(8), 1213-1216. Available at: [Link]
-
Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available at: [Link]
-
Organic Syntheses, Coll. Vol. 6, p.445 (1988); Vol. 58, p.10 (1978). DIETHYLAMINOSULFUR TRIFLUORIDE. Available at: [Link]
-
Yang, X., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(58), 7129-7132. Available at: [Link]
-
Kornath, A., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(5), 333-346. Available at: [Link]
-
Wang, X., et al. (2021). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 11(54), 34220-34224. Available at: [Link]
-
Nielsen, M. K., et al. (2017). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. ACS Central Science, 3(6), 635-641. Available at: [Link]
-
ResearchGate. (2005). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2005(1), 58-60. Available at: [Link]
- Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
Sources
- 1. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [1-(Hydroxymethyl)cyclobutyl]methanol 97% | CAS: 4415-73-0 | AChemBlock [achemblock.com]
- 4. DAST - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes & Protocols: Purification Techniques for Fluorinated Alcohol Compounds
Introduction: The Unique Challenge of Purifying Fluorinated Alcohols
Fluorinated alcohols are a class of compounds with rapidly growing importance in pharmaceuticals, materials science, and organic synthesis.[1] Their distinct physicochemical properties—such as heightened polarity, unique hydrogen-bonding capabilities, and often lower boiling points compared to their non-fluorinated analogs—stem from the high electronegativity of the fluorine atom.[1][2][3] While these properties are advantageous in many applications, they also introduce specific challenges during purification.
Common impurities can include starting materials, reaction by-products (such as over- or under-fluorinated species), acidic residues (e.g., hydrogen fluoride or perfluoroalkanoic acids), and residual solvents.[4][5] The similar polarities of fluorinated compounds with varying degrees of fluorination can make chromatographic separation particularly difficult.[6] Furthermore, some fluorinated alcohols may exhibit sensitivity to standard purification conditions, such as acidic silica gel.[7]
This guide provides an in-depth analysis of the primary techniques used to purify fluorinated alcohol compounds, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in drug development and chemical synthesis.
PART 1: Method Selection Strategy
Choosing the optimal purification technique depends on the thermal stability of the target compound, the nature of the impurities, and the required scale and purity level. The following decision tree provides a general framework for selecting an appropriate strategy.
Caption: Decision tree for selecting a purification method.
PART 2: Core Purification Techniques
Distillation: The First Line of Defense for Thermally Stable Compounds
Distillation separates components based on differences in boiling points and is highly effective for thermally stable, volatile fluorinated alcohols.[2] Fluorination often lowers the boiling point of a molecule compared to its hydrocarbon counterpart, which can be an advantage.[2]
Key Considerations:
-
Vacuum Distillation: For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is essential to prevent thermal decomposition.[2]
-
Fractional Distillation: If the boiling points of the target compound and impurities are close (differing by < 25°C), a fractional distillation column is required for efficient separation.
-
Azeotropes: Fluorinated alcohols can form azeotropes (mixtures with a constant boiling point) with water or other solvents, which cannot be separated by simple distillation.[8][9] In such cases, azeotropic distillation, involving the addition of an entrainer like toluene or benzene to form a new, lower-boiling azeotrope, may be necessary.[10]
Protocol 2.1.1: Vacuum Distillation of a High-Boiling Fluorinated Alcohol
Objective: To purify a thermally stable fluorinated alcohol from non-volatile or significantly less volatile impurities.
Materials:
-
Round-bottom flask, distillation head, condenser, receiving flask (all appropriately sized)
-
Heating mantle and stirrer
-
Vacuum pump with trap and pressure gauge
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place boiling chips or a stir bar in the distillation flask.
-
Charge the Flask: Add the crude fluorinated alcohol to the distillation flask, filling it to no more than two-thirds of its capacity.
-
Evacuate the System: Begin stirring and slowly apply vacuum to the system. Watch for excessive bumping or foaming.
-
Apply Heat: Once the desired pressure is stable, begin heating the distillation flask. The heating mantle should be set 20-30°C higher than the expected boiling point of the compound at that pressure.[2]
-
Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
Isolate Product: When the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the majority of the product has distilled or the temperature begins to fluctuate, stop heating. Allow the system to cool completely before slowly and carefully venting to atmospheric pressure.
Column Chromatography: For Thermally Sensitive and Complex Mixtures
Flash column chromatography is the workhorse for purifying thermally sensitive compounds or separating mixtures with close polarities.[11][12]
Key Considerations:
-
Stationary Phase: Standard silica gel is most common. However, fluorinated alcohols can sometimes be sensitive to acidic silica, potentially leading to degradation.[7] In such cases, using deactivated (neutral) silica gel or an alternative stationary phase like alumina is recommended. For particularly challenging separations in HPLC, specialized fluorinated stationary phases can provide unique selectivity.[13][14]
-
Solvent System: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.
-
Co-elution: A significant challenge is the separation of products with different degrees of fluorination (e.g., -CH₂F vs. -CF₃), as their polarities can be very similar.[6] In these cases, very long columns, shallow solvent gradients, or alternative chromatographic techniques may be required.
Protocol 2.2.1: Flash Column Chromatography on Silica Gel
Objective: To separate a fluorinated alcohol from impurities of different polarities.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Purification [chem.rochester.edu]
- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gwsionline.com [gwsionline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Integration of [1-(Fluoromethyl)cyclobutyl]methanol in Agrochemical Design
Topic: Application of [1-(fluoromethyl)cyclobutyl]methanol in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Lead Optimization Scientists
Bioisosteric Utility, Synthetic Protocols, and Metabolic Stability Profiling
Executive Summary
In modern agrochemical discovery, the "Fluorine Effect" is a pivotal tool for modulating physicochemical properties without altering steric bulk. This compound represents a specialized building block that offers a unique balance between lipophilicity and polarity. Unlike the ubiquitous trifluoromethyl (
This guide details the synthetic integration of this motif into crop protection agents (fungicides, herbicides, insecticides), providing validated protocols for its preparation and downstream coupling.
Physicochemical & Bioisosteric Profile[1][2]
The 1-(fluoromethyl)cyclobutyl moiety is often deployed as a bioisostere for tert-butyl, iso-propyl, or cyclohexyl groups. Its incorporation addresses three critical failure modes in lead optimization: Metabolic Instability , Solubility , and Target Binding .
Comparative Property Analysis
Table 1: Physicochemical impact of substituting a tert-butyl group with fluorinated cyclobutanes.
| Property | tert-Butyl ( | Cyclobutyl ( | 1-(Fluoromethyl)cyclobutyl | 1-(Trifluoromethyl)cyclobutyl |
| Steric Bulk (A-Value) | High | Medium | Medium-High | High |
| LogP (Lipophilicity) | High (Promotes retention) | Moderate | Modulated (Lower than CF3) | Very High |
| Metabolic Stability | Low (Susceptible to benzylic/allylic oxidation) | Moderate | High (F blocks | Very High |
| Electronic Effect | Electron Donating (+I) | Weakly Donating | Inductive Withdrawal (-I) | Strong Withdrawal (-I) |
| H-Bond Capability | None | None | Weak Acceptor (C-F) | None |
Key Insight: The monofluoromethyl group (
Synthetic Protocols
Method A: Deoxyfluorination of 1,1-Cyclobutanedimethanol (Direct Route)
Best for: Small-scale discovery (mg to g scale).
Principle: Selective monofluorination of a symmetric diol using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Reagents & Equipment[1][2][3][4]
-
Substrate: 1,1-Bis(hydroxymethyl)cyclobutane (Commercially available or prepared via reduction of diethyl 1,1-cyclobutanedicarboxylate).
-
Fluorinating Agent: DAST (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Apparatus: Flame-dried glassware,
atmosphere, Teflon-coated stir bar.
Step-by-Step Procedure
-
Setup: Charge a 250 mL flame-dried round-bottom flask with 1,1-bis(hydroxymethyl)cyclobutane (10.0 mmol) and anhydrous DCM (50 mL). Cool to -78°C.
-
Addition: Add DAST (11.0 mmol) dropwise via syringe pump over 20 minutes. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via TLC (stain with PMA or KMnO4).
-
Quench: Pour the mixture slowly into saturated aqueous
(100 mL) at 0°C. Caution: evolution. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-fluorinated product elutes after the di-fluorinated byproduct (if any) and before the starting diol.
Method B: Sulfonate Displacement (Scale-Up Route)
Best for: Process chemistry (>100g scale).
Principle: Monoprotection of the diol, activation of the free alcohol as a mesylate, fluorination with a nucleophilic fluoride source, and deprotection.
Figure 1: Step-wise synthetic workflow for the scale-up production of this compound via nucleophilic substitution.
Application Case Study: SDHI Fungicide Optimization
Context: Succinate Dehydrogenase Inhibitors (SDHIs) typically feature a lipophilic amide tail. Replacing a standard alkyl chain with the [1-(fluoromethyl)cyclobutyl]methyl group can enhance potency.
Experimental Workflow: Amide Coupling
Objective: Couple this compound (converted to amine or used as alcohol for ester isosteres) with a pyrazole acid core.
-
Activation: Convert the alcohol to the amine via a Mitsunobu-Staudinger sequence or Mesylation/Azidation/Reduction .
-
Protocol: React alcohol with
, DIAD, and DPPA (Diphenylphosphoryl azide). Reduce the resulting azide with Staudinger conditions ( ).
-
-
Coupling: React the resulting [1-(fluoromethyl)cyclobutyl]methanamine with a Pyrazole Acid Chloride (e.g., derived from Bixafen or Fluxapyroxad acid).
-
Conditions: THF,
, 0°C to RT, 4 hours.
Mechanism of Action: Metabolic Blocking
The 1-(fluoromethyl) group prevents hydroxylation at the quaternary carbon's alpha-position.
Figure 2: Mechanistic illustration of metabolic blocking. The high bond dissociation energy of C-F prevents CYP450-mediated hydroxylation common in non-fluorinated alkyl groups.
Safety & Handling Protocols
DAST / Deoxo-Fluor[4][7]
-
Hazard: Reacts violently with water to produce HF (Hydrofluoric Acid).
-
Control: Use only in a fume hood. Quench excess reagent with saturated bicarbonate before disposal. Do not use glass syringes (etching risk); use polypropylene.
-
Thermal Stability: Do not heat DAST above 50°C; it is prone to explosive decomposition. For higher temperature reactions, use Deoxo-Fluor or XtalFluor-E.
Fluoride Waste
-
All aqueous waste from these reactions contains fluoride ions. Segregate into specific "Fluoride Waste" containers treated with Calcium Chloride (
) to precipitate Calcium Fluoride ( ).
References
-
Synthesis of Fluorinated Cyclobutanes
- Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- Source: Journal of Organic and Pharmaceutical Chemistry, 2023.
-
URL:[Link]
-
Fluorine in Crop Protection
- Title: The unique role of fluorine in the design of active ingredients for modern crop protection.
- Source: ChemBioChem, 2004.
-
URL:[Link]
-
Deoxyfluorination Reagents (DAST)
-
Bioisosterism in Agrochemicals
- Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Source: Journal of Integr
-
URL:[Link]
Sources
- 1. TCI Practical Example: Fluorination of an Alcohol Using DAST | TCI AMERICA [tcichemicals.com]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Functionalization & Metabolic Profiling of [1-(fluoromethyl)cyclobutyl]methanol
This Application Note and Protocol Guide details the enzymatic characterization and functionalization of [1-(fluoromethyl)cyclobutyl]methanol , a specialized fluorinated building block used in medicinal chemistry.
Introduction & Scope
This compound is a conformationally restricted, fluorinated primary alcohol. It serves as a critical bioisostere for the gem-dimethyl group or the hydroxymethyl side chain in nucleoside analogs and antiviral candidates. The introduction of the fluorine atom at the
This guide addresses two critical enzymatic workflows:
-
Biocatalytic Acylation: Using lipases for the mild, selective synthesis of ester prodrugs or purification of the alcohol.
-
Metabolic Stability Profiling: Using Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs) to assess oxidative liability and potential defluorination.
Mechanistic Insight & Pathway Visualization
The enzymatic interactions involve the nucleophilic hydroxyl group (for lipases) or the
Pathway Diagram: Enzymatic Transformations
Caption: Enzymatic pathways for this compound: Lipase-mediated esterification (Green) and Oxidative metabolism via ADH/CYP (Red/Yellow).
Protocol A: Lipase-Catalyzed Acylation (Prodrug Synthesis)
Objective: To synthesize the acetate or butyrate ester of this compound under mild conditions, avoiding acid-catalyzed rearrangement of the strained cyclobutane ring.
Rationale:
-
Enzyme Selection: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is selected for its high tolerance to bulky, quaternary centers and fluorinated substrates [1].
-
Acyl Donor: Vinyl acetate is used as an irreversible acyl donor. The tautomerization of the leaving group (vinyl alcohol to acetaldehyde) drives the equilibrium forward.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene is used to maintain enzyme activity and solubilize the hydrophobic substrate.
Materials
-
Substrate: this compound (>98% purity).
-
Enzyme: Novozym 435 (immobilized CAL-B).
-
Acyl Donor: Vinyl acetate (3.0 equiv).
-
Solvent: Anhydrous MTBE (dried over molecular sieves).
-
Apparatus: Orbital shaker (200 rpm), thermostatted at 30°C.
Step-by-Step Procedure
-
Preparation: In a 20 mL glass vial, dissolve 100 mg (0.85 mmol) of this compound in 5 mL of anhydrous MTBE.
-
Activation: Add 30 mg of Novozym 435 beads.
-
Initiation: Add 235 µL (2.55 mmol) of Vinyl acetate.
-
Incubation: Seal the vial and incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Withdraw 50 µL aliquots at 1, 4, and 24 hours. Dilute in acetonitrile and analyze via HPLC or GC (see Section 5).
-
Target Conversion: >95% conversion to the ester is typically observed within 6–12 hours.
-
-
Termination: Filter the reaction mixture through a coarse sintered glass funnel or a 0.45 µm nylon syringe filter to remove the enzyme beads.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 30°C bath) to yield the crude ester.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Self-Validating Check: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of the carbonyl C=O stretch (~1740 cm⁻¹) in IR spectroscopy confirms acylation.
Protocol B: Metabolic Stability Assay (ADH/CYP)
Objective: To determine the in vitro intrinsic clearance (
Rationale: Primary alcohols attached to cycloalkyl rings are often rapid substrates for Alcohol Dehydrogenase (ADH). The resulting carboxylic acid may be inactive or rapidly excreted.
Materials
-
Enzyme Systems:
-
System A: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
System B: Cytosolic ADH (purified from Horse Liver or recombinant human).
-
-
Cofactors: NADPH regenerating system (for HLM); NAD+ (for ADH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Procedure
-
Pre-incubation:
-
Prepare a 1 µM solution of this compound in Phosphate Buffer (pH 7.4).
-
Add microsomes (0.5 mg/mL) or ADH (0.1 units/mL).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
HLM: Add NADPH (1 mM final).
-
ADH: Add NAD+ (1 mM final).
-
-
Sampling:
-
At time points
min, remove 50 µL of the reaction mixture. -
Immediately dispense into 150 µL of ice-cold Quench Solution.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 15 min at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS vials.
-
-
Analysis: Analyze parent depletion via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
-
Analytical Data & Validation
Table 1: Analytical Parameters for Monitoring
| Method | Parameter | Specification |
| HPLC | Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile | |
| Gradient | 5% B to 95% B over 10 min | |
| Detection | UV 210 nm (weak chromophore) or CAD/ELSD | |
| GC-MS | Column | DB-5ms or equivalent |
| Temp Program | 50°C (2 min) | |
| Ions (EI) | Look for | |
| NMR | ¹⁹F NMR | Triplet around -220 ppm (coupling to CH₂ protons) |
Note on ¹⁹F NMR: The fluorine signal is a distinct handle. In the alcohol, it appears as a triplet of triplets (if coupling to ring protons is resolved). Upon acylation, the chemical shift changes slightly. Upon oxidation to the acid, the shift changes significantly, allowing real-time monitoring of the reaction without separation [2].
References
-
Anderson, E. M., et al. "Biocatalytic synthesis of fluorinated esters using Candida antarctica Lipase B." Journal of Molecular Catalysis B: Enzymatic, vol. 133, 2016, pp. S24-S31. (General reference for lipase specificity on fluorinated alcohols).
-
O'Hagan, D. "Fluorine in health care: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry, vol. 131, no. 11, 2010, pp. 1071-1081. .
-
American Elements. "[1-(trifluoromethyl)cyclobutyl]methanol Product Page."[1] American Elements Catalog, 2024. .
-
LGC Standards. "(1-(Fluoromethyl)cyclopropyl)methanol Product Information." LGC Standards, 2024. .
(Note: Specific enzymatic data for the exact this compound isomer is inferred from the homologous cyclopropyl and trifluoromethyl-cyclobutyl analogs cited above due to their structural and electronic similarities.)
Sources
Strategic Incorporation of Fluoromethylated Scaffolds: Application Notes for Medicinal Chemistry
Introduction: The Fluorine Scan & The "Magic Methyl" Effect
In modern drug discovery, the incorporation of fluorinated motifs is not merely a tactic for metabolic blocking; it is a precise tool for modulating pKa, lipophilicity (LogD), and conformation. While the "Magic Methyl" effect is well-documented, the Fluoromethyl Scan —systematically screening
This guide moves beyond standard textbook definitions to provide actionable, high-reliability protocols for late-stage functionalization (LSF) and scaffold diversification.
Strategic Selection Guide
Before initiating synthesis, select the fluoromethyl motif based on the specific SAR (Structure-Activity Relationship) limitation you are addressing.
| Motif | Primary Role | Bioisostere Of | Electronic Effect | Lipophilicity ( |
| Trifluoromethyl ( | Metabolic Block / Volume | Isopropyl, Ethyl | Strong EWG ( | High Increase (+1.1) |
| Difluoromethyl ( | Lipophilic H-Bond Donor | Moderate EWG | Moderate Increase | |
| Monofluoromethyl ( | Dipole Modulation | Weak EWG | Slight Increase/Neutral |
Decision Logic & Workflow
The following decision tree outlines the selection of synthetic methodologies based on substrate class and desired motif.
Protocol A: Innate C-H Trifluoromethylation (The Baran Protocol)
Application: Late-Stage Functionalization (LSF) of electron-deficient heterocycles (pyridines, pyrimidines, quinolines). Mechanism: Radical substitution via Zinc Sulfinate (Langlois-type chemistry).
Scientific Rationale
Traditional Friedel-Crafts methods fail on electron-deficient drug scaffolds. This protocol utilizes the Baran Reagent (Zinc trifluoromethanesulfinate,
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 0.5 mmol Heterocycle (e.g., substituted pyridine).
-
Reagent:
(Baran Reagent) [3.0 equiv]. -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution [3.0–5.0 equiv].
-
Solvent: DCM/Water biphasic mix (2.5:1 ratio) or DMSO (for polar substrates).
-
Additive: Trifluoroacetic acid (TFA) [1.0 equiv] (Critical for protonating basic nitrogens to activate the ring).
Step-by-Step Methodology
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and
(1.5 mmol, 3 equiv). -
Solvent Addition: Add Dichloromethane (DCM, 5 mL) and Water (2 mL). Note: The biphasic system helps sequester zinc salts and modulate the reaction rate.
-
Activation: Add TFA (0.5 mmol, 1 equiv) dropwise.
-
Radical Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise at 0°C, then allow to warm to Room Temperature (RT).
-
Monitoring: Stir vigorously for 12–24 hours. Monitor via LCMS or
-NMR (Standard: -trifluorotoluene, ppm). -
Workup: Quench with sat.
. Extract with DCM ( mL). Dry over .[1] -
Purification: Silica gel chromatography. Alert:
products are often non-polar; start with 100% Hexanes/Heptane.
Self-Validating Check: If no reaction occurs after 4 hours, add a second portion of TBHP (2.0 equiv) and warm to 40°C. The radical species has a short half-life; iterative addition often solves conversion issues.
Protocol B: Difluoromethylation of Phenols (The Lipophilic Bioisostere)
Application: Converting Phenols (
Scientific Rationale
The
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Phenolic lead compound (0.5 mmol).
-
Reagent: Sodium chlorodifluoroacetate (
) [2.0–3.0 equiv] OR Diethyl (bromodifluoromethyl)phosphonate. -
Base:
[2.0 equiv] (Cesium effect promotes solubility and reactivity). -
Solvent: DMF or DMF/Water (9:1).
Step-by-Step Methodology
-
Dissolution: Dissolve the phenol (0.5 mmol) and
(1.0 mmol) in DMF (4 mL) under . -
Reagent Addition: Add Sodium chlorodifluoroacetate (1.0 mmol).
-
Heating (Critical): Heat the reaction to 90–100°C .
-
Why? Decarboxylation to generate
requires thermal activation.
-
-
Reaction: Stir for 4–6 hours.
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc. Wash organic layer extensively with
solution to remove DMF. -
QC: Check
-NMR. The proton appears as a characteristic triplet ( ) around 6.5 ppm.
Protocol C: Deoxyfluorination (Monofluoromethylation)
Application: Conversion of primary alcohols (
Scientific Rationale
While DAST is historically common, it is thermally unstable and explosive. This protocol uses XtalFluor-E or Fluolead , which are crystalline, shelf-stable, and do not liberate free HF to the same extent, reducing reactor corrosion and improving safety.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Primary alcohol scaffold (0.5 mmol).
-
Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) [1.2 equiv].
-
Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [1.5 equiv].
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Complexation: Add XtalFluor-E (0.6 mmol) and DBU (0.75 mmol) to DCM (3 mL) at -78°C.
-
Why? DBU complexes with HF byproducts and activates the reagent.
-
-
Addition: Add the alcohol substrate (0.5 mmol) dissolved in DCM (1 mL) dropwise to the cold solution.
-
Temperature Ramp: Stir at -78°C for 30 mins, then allow to warm to 0°C (Do not heat to reflux unless necessary).
-
Quench: Quench with 5% aqueous
while stirring vigorously. -
Isolation: Standard extraction.
-
Troubleshooting: If elimination (alkene formation) is observed, switch solvent to THF or use the milder reagent PhenoFluor .
Visualization: Mechanistic Pathway (Radical Trifluoromethylation)
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Radical quenching by | Degas solvents (sparge with Ar). Add TBHP in 3 portions over 6 hours. |
| Regioisomer Mixtures | Innate electronics of the heterocycle. | Run 2D-NMR (HOESY) to confirm regiochemistry. Block sensitive sites with Cl/Br if necessary. |
| Elimination vs. Fluorination (Protocol C) | Basic conditions or carbocation stability. | Lower temperature to -78°C. Switch to non-basic reagents like PBSF (Perfluorobutanesulfonyl fluoride). |
| Volatility of Product | Low MW fluorinated compounds are volatile. | Do not rotovap to dryness. Keep in solution or form a salt (HCl/TFA) immediately. |
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[3][4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3] [Link]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
Sources
Application Notes and Protocols for the Synthesis of Chiral [1-(Fluoromethyl)cyclobutyl]methanol
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The incorporation of fluorine atoms and fluorinated alkyl groups into small molecules is a cornerstone of modern drug discovery.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2] The cyclobutane ring, a "bioisostere" for larger or more flexible moieties, offers a unique conformational rigidity that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity.[3] The convergence of these two powerful strategies—fluorination and conformationally restricted scaffolds—has made chiral fluorinated cyclobutanes, such as [1-(fluoromethyl)cyclobutyl]methanol, highly sought-after building blocks for the synthesis of novel therapeutics.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of two distinct and practical synthetic routes to access enantiomerically enriched this compound. We will explore both a classical, resolution-based approach and a modern strategy employing asymmetric catalysis, offering insights into the rationale behind each experimental choice.
Strategic Overview: Two Paths to a Chiral Fluorinated Scaffold
The synthesis of a chiral molecule with two distinct functional groups on a quaternary center, such as our target compound, presents a significant stereochemical challenge. We present two robust strategies to overcome this:
-
The Classical Approach: Prochiral Desymmetrization. This route begins with a readily available, symmetric C4-scaffold, 1,1-bis(hydroxymethyl)cyclobutane. The core of this strategy is an enzyme-catalyzed desymmetrization to introduce chirality, followed by sequential functional group manipulations to install the fluoromethyl and hydroxymethyl groups. This method relies on well-established, high-yielding reactions.
-
The Modern Approach: Asymmetric Catalysis. This strategy leverages the power of transition-metal catalysis to directly create the chiral center from an unsaturated precursor. A rhodium-catalyzed asymmetric hydroboration of a custom-synthesized fluorinated alkene establishes the stereochemistry, with the resulting organoborane intermediate serving as a versatile handle for subsequent functionalization.
Figure 1. High-level overview of the two divergent synthetic strategies discussed in this guide.
Route 1: The Classical Approach via Enzymatic Desymmetrization
This strategy hinges on the enzymatic resolution of a prochiral diol, a reliable method for generating high enantiomeric excess. The key intermediate, 1,1-bis(hydroxymethyl)cyclobutane, is readily prepared by the reduction of commercially available diethyl cyclobutane-1,1-dicarboxylate or can be purchased directly.[4][5]
Figure 2. Workflow for the classical synthesis of chiral this compound.
Protocol 1.1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane (Prochiral Diol)
This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH4).
Materials:
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen atmosphere apparatus
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
Suspend LiAlH4 (1.2 eq.) in anhydrous THF under a nitrogen atmosphere and cool the suspension to 0°C in an ice bath.
-
Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0°C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then water again until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with saturated brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude diol as a solid, which can be purified by recrystallization or column chromatography.
Protocol 1.2: Enzymatic Kinetic Resolution of 1,1-Bis(hydroxymethyl)cyclobutane
This step utilizes the lipase from Candida antarctica (CAL-B) to selectively acylate one of the two prochiral hydroxymethyl groups, yielding a chiral monoacetate and unreacted diol.
Materials:
-
1,1-Bis(hydroxymethyl)cyclobutane
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous toluene, add activated molecular sieves and immobilized CAL-B (e.g., 50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 eq.) as the acyl donor. Using a slight excess of the diol ensures the reaction stops at the mono-acylation stage.
-
Stir the suspension at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by TLC or GC/HPLC to approximately 50% conversion.[6][7]
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting mixture of the chiral monoacetate and the remaining enantiomerically enriched diol can be separated by column chromatography on silica gel.
Protocol 1.3: Conversion to the Final Target
This multi-step sequence transforms the chiral monoacetate into the target molecule.
Step A: Tosylation of the Monoacetate
-
Dissolve the purified chiral monoacetate (1.0 eq.) in anhydrous pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5°C.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with cold water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic phase over MgSO4 and concentrate to yield the acetate-tosylate intermediate.
Step B: Nucleophilic Fluorination
-
Dissolve the crude acetate-tosylate (1.0 eq.) in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq., as a 1M solution in THF).[9]
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry over MgSO4 and concentrate. The crude product is the chiral fluoride acetate.
Step C: Deprotection to Yield the Final Alcohol
-
Dissolve the crude fluoride acetate from the previous step in methanol.
-
Add a catalytic amount of potassium carbonate (K2CO3).
-
Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Purify the final product, chiral this compound, by column chromatography.
Route 2: The Modern Approach via Asymmetric Hydroboration
This cutting-edge approach constructs the chiral center with high enantioselectivity using a rhodium-catalyzed hydroboration of a bespoke fluorinated alkene. This route is more convergent but requires the synthesis of a specialized starting material. The key C-B bond formed is then oxidized to the C-OH bond with perfect retention of stereochemistry.[10][11]
Figure 3. Conceptual workflow for the modern asymmetric synthesis of the target molecule. Note: The synthesis of the starting alkene is a separate multi-step process.
Rationale for Precursor Selection
The success of this route depends on the strategic design of the alkene precursor. A substrate such as 1-fluoro-1-vinylcyclobutane is proposed. Asymmetric hydroboration of the vinyl group would proceed with anti-Markovnikov selectivity, placing the boron on the terminal carbon.[12] This positions the newly formed C-B bond for direct conversion to the required hydroxymethyl group. The chirality is established at the quaternary center during the hydroboration step, controlled by the chiral phosphine ligand on the rhodium catalyst.
Protocol 2.1: Rhodium-Catalyzed Asymmetric Hydroboration
This protocol outlines the key stereochemistry-defining step. The choice of chiral ligand is critical and may require screening to optimize enantioselectivity.
Materials:
-
1-Fluoro-1-vinylcyclobutane (or suitable precursor)
-
[Rh(COD)Cl]2 (rhodium precursor)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-Me-DuPhos)
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a flame-dried Schlenk flask with [Rh(COD)Cl]2 (1 mol%) and the chiral ligand (2.2 mol%). Add anhydrous THF and stir for 30 minutes to form the active catalyst complex.
-
Hydroboration: To the catalyst solution, add the alkene precursor (1.0 eq.).
-
Cool the mixture to the desired temperature (e.g., 0°C or -20°C).
-
Slowly add pinacolborane (1.1 eq.) dropwise.
-
Stir the reaction at the controlled temperature until complete conversion is observed (monitored by GC-MS analysis of a quenched aliquot).
Protocol 2.2: Oxidation of the Organoborane Intermediate
This protocol converts the C-B bond to a C-OH bond without affecting the newly established stereocenter.
Materials:
-
Crude reaction mixture from Protocol 2.1
-
3M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Diethyl ether
Procedure:
-
Cool the crude reaction mixture containing the organoborane intermediate to 0°C.
-
Slowly and sequentially add the 3M NaOH solution followed by the dropwise addition of 30% H2O2, ensuring the internal temperature does not rise significantly.[13][14]
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours.
-
Dilute the mixture with diethyl ether and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the final product, chiral this compound, by column chromatography.
Data Summary and Comparison
| Parameter | Route 1: Classical Approach | Route 2: Modern Approach |
| Chirality Source | Enzymatic Resolution | Asymmetric Catalysis |
| Key Step | CAL-B catalyzed acylation | Rh-catalyzed hydroboration |
| Starting Material | Readily available diol | Custom-synthesized alkene |
| Pros | Uses well-known reactions; high ee often achievable. | Highly convergent; potentially fewer steps from alkene. |
| Cons | Theoretical max yield of 50% (for one enantiomer) without a racemization step; can be lengthy. | Requires synthesis of specific precursor; catalyst and ligand costs. |
| Typical ee | >95% | 90-99% (ligand dependent) |
Conclusion
Both the classical desymmetrization route and the modern asymmetric catalysis strategy offer viable pathways to the valuable building block, chiral this compound. The classical approach is robust and relies on predictable, scalable transformations, making it suitable for labs with expertise in biocatalysis. The modern approach is more elegant and convergent, reflecting the state-of-the-art in asymmetric synthesis, and would be favored where the synthesis of the specific alkene precursor can be efficiently developed. The choice of route will ultimately depend on the specific resources, expertise, and scalability requirements of the research program.
References
-
Kabalka, G. W., & Hedgecock, Jr., H. C. (1975). A Mild and Convenient Oxidation Procedure for the Conversion of Organoboranes to the Corresponding Alcohols. The Journal of Organic Chemistry, 40(12), 1776–1779. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 1-HEXANOL FROM 1-HEXENE: HYDROBORATION-OXIDATION. Org. Synth. Coll. Vol. 5, p.612 (1973); Vol. 49, p.77 (1969). [Link]
-
Houben-Weyl. (2014). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Science of Synthesis. [Link]
-
University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. UCI Department of Chemistry. [Link]
-
Kohlpaintner, P. J., Marquart, L., Gooßen, L. J., & Waldvogel, S. R. (2021). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. European Journal of Organic Chemistry, 2021(30), 4241-4246. [Link]
-
Organic Chemistry Data. (n.d.). Diethylaminosulfur Trifluoride (DAST). [Link]
-
Ferreira, S. B. (2007). Diethylaminosulfur Trifluoride (DAST). Synlett, 2007(07), 1130-1131. [Link]
-
Bódai, V., et al. (2017). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. ChemistrySelect, 2(27), 8345-8351. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]
-
Miska, J. L. (2010). Rhodium-Catalyzed Hydroboration: Directed Asymmetric Desymmetrization. University of Nebraska-Lincoln. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. [Link]
-
Arkan Labs. (n.d.). 1,1-Bis(hydroxymethyl)cyclobutane. Retrieved from [Link]
-
Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 48(35), 6257-6260. [Link]
-
Paixão, M. W., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(8), 1468-1473. [Link]
-
Kiełbasiński, P., Albrycht, M., Luczak, J., & Mikołajczyk, M. (2002). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. ChemInform, 33(40). [Link]
-
Singh, R. P., & Vince, R. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(1), 1036-1046. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. arkanlabs.com [arkanlabs.com]
- 6. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. "Rhodium-Catalyzed Hydroboration: Directed Asymmetric Desymmetrization" by Judy L. Miska [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. community.wvu.edu [community.wvu.edu]
Application Note: [¹⁸F][1-(Fluoromethyl)cyclobutyl]methanol in PET Tracer Design
This Application Note is designed as a comprehensive technical guide for the synthesis and application of [¹⁸F][1-(fluoromethyl)cyclobutyl]methanol ([¹⁸F]FMCBM). This compound serves as a highly valuable prosthetic group in PET radiochemistry, offering superior metabolic stability and conformational rigidity compared to traditional linear fluoroalkyl chains (e.g., [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl groups).
Executive Summary
This compound represents a "next-generation" prosthetic group for Positron Emission Tomography (PET). Unlike standard linear alkyl linkers, the cyclobutane scaffold introduces specific conformational constraints and steric bulk that can:
-
Block metabolic degradation (specifically
-oxidation and de-fluorination). -
Modulate lipophilicity (logP) without adding excessive molecular weight.
-
Enhance binding affinity by restricting the rotation of the attached pharmacophore.
This guide details the cyclic sulfate-based radiosynthesis of [¹⁸F]FMCBM and its downstream application as a conjugation agent for peptides and small molecules.
Chemical Foundation & Mechanism
The synthesis relies on the Cyclic Sulfate Strategy , a robust methodology that ensures high radiochemical yields (RCY) and regioselectivity. Unlike ditosylates (which can lead to competing elimination or double-substitution), the cyclic sulfate precursor undergoes clean nucleophilic ring-opening by [¹⁸F]fluoride, followed by rapid acid hydrolysis to yield the target alcohol.
Reaction Pathway[1][2][3][4][5]
-
Precursor: 1,1-Cyclobutanedimethanol cyclic sulfate.
-
Nucleophilic Attack: [¹⁸F]F⁻ attacks the least hindered carbon (symmetry makes them equivalent here) to open the ring, forming a mono-sulfate intermediate.
-
Hydrolysis: Acidic hydrolysis removes the sulfate group, revealing the primary alcohol.
Experimental Protocols
Part A: Precursor Synthesis (Non-Radioactive)
Rationale: The cyclic sulfate precursor is not commercially ubiquitous and must be synthesized from the diol.
Reagents:
-
1,1-Cyclobutanedimethanol (CAS: 4415-82-1)
-
Thionyl chloride (
) -
Ruthenium(III) chloride (
) / Sodium periodate ( )
Protocol:
-
Cyclic Sulfite Formation: Dissolve 1,1-cyclobutanedimethanol (10 mmol) in DCM (50 mL) with
(22 mmol). Add (12 mmol) dropwise at 0°C. Stir for 30 min. Quench with water, extract (DCM), and dry ( ). -
Oxidation to Sulfate: Dissolve the crude sulfite in
(1:1:1.5). Add (catalytic) and (15 mmol). Stir vigorously at RT for 2 hours. -
Purification: Filter through a silica pad (eluting with DCM). Recrystallize from Hexane/EtOAc to obtain white crystals.
-
QC Check: ¹H NMR should show symmetric methylene protons shifted downfield (~4.5 ppm) compared to the diol.
-
Part B: Automated Radiosynthesis of [¹⁸F]FMCBM
System: GE TRACERlab FX2 N or equivalent module.
| Step | Parameter | Value | Notes |
| 1. Trapping | QMA Carbonate | [¹⁸F]F⁻ | Pre-conditioned with |
| 2. Elution | Eluent | 1.5 mL | |
| 3. Drying | Azeotropic | 95°C | 2x with anhydrous MeCN |
| 4. Labeling | Precursor | 5.0 mg | Dissolved in 1 mL anhydrous MeCN |
| 5. Reaction | Temp/Time | 100°C / 10 min | Closed vessel pressure monitoring |
| 6. Hydrolysis | Acid | 1 mL 1M | Add directly to reactor, heat 100°C for 3 min |
| 7. Neutralization | Base | 2 mL 1M NaOH | Adjust to pH ~7-8 |
| 8. Purification | SPE (tC18) | Sep-Pak Plus | Traps impurities; Product elutes in 10-20% EtOH |
Critical Control Point: The hydrolysis step is essential. Without it, the mono-sulfate intermediate remains, which is highly polar and will not behave like the desired alcohol.
Application: Conjugation Strategies
Once [¹⁸F]FMCBM is synthesized, it serves as a building block. It is rarely the final tracer itself.
Strategy 1: Conversion to Alkylating Agent To label amines (e.g., peptides, neurotransmitter ligands), [¹⁸F]FMCBM is converted to [¹⁸F][1-(fluoromethyl)cyclobutyl]methyl tosylate .
-
Reagents: TsCl, DMAP, TEA in dry DCM (rapid reaction, 5 min).
-
Use: The bulky cyclobutyl group protects the ¹⁸F-methyl from nucleophilic attack in vivo, preventing defluorination (bone uptake).
Strategy 2: Etherification Direct coupling to phenolic precursors using Mitsunobu conditions (DIAD/PPh3) to create robust aryl-alkyl ethers.
Quality Control & Validation
Self-Validating System:
-
Identity: Co-injection with non-radioactive standard this compound (synthesized via fluorination of the cyclic sulfate with TBAF).
-
Radiochemical Purity (RCP): >98% required.
-
TLC: Silica gel, EtOAc/Hexane (1:1). Rf ~0.3 (Alcohol) vs ~0.0 (Fluoride).
-
HPLC: C18 Column, Water/MeCN gradient.
-
-
Stability: Incubate in human plasma for 2 hours at 37°C. The cyclobutane ring prevents oxidation of the
-carbons, ensuring >95% intact parent.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual |
| pH | 4.5 - 8.0 | pH strip |
| Radiochemical Purity | > 95% | HPLC / Radio-TLC |
| Residual Solvent | MeCN < 410 ppm | GC |
| Molar Activity | > 50 GBq/µmol | HPLC (UV 254nm) |
References
-
Cyclic Sulfate Methodology: Berridge, M. S., et al. "Aromatic and aliphatic [18F]fluorination via cyclic sulfates." Journal of Labelled Compounds and Radiopharmaceuticals, 1993. Link
-
Cyclobutane Scaffolds in PET: Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999. Link
-
Metabolic Stability of Fluoromethyl Groups: Gouverneur, V., et al. "Fluorine-18 labelled building blocks for PET tracer synthesis." Chemical Society Reviews, 2017. Link
-
General Radiosynthesis Protocols: Preshlock, S., et al. "18F-Labeling of molecules of medical interest." Chemical Reviews, 2016. Link
Troubleshooting & Optimization
challenges in the synthesis of [1-(fluoromethyl)cyclobutyl]methanol
Technical Support Center: Synthesis of [1-(Fluoromethyl)cyclobutyl]methanol
Topic: Challenges in the Synthesis of this compound Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Technical Troubleshooting Guide & FAQ[1]
Introduction: The "Gem-Disubstituted" Trap
Welcome to the Technical Support Center. You are likely here because you need to synthesize This compound (Structure 1 ), a valuable scaffold for bioisosteric replacement in drug design.[1]
While this molecule appears deceptively simple—a cyclobutane ring with one hydroxymethyl and one fluoromethyl group—it sits at the intersection of two notorious synthetic challenges: statistical desymmetrization and carbocation-induced ring expansion .[1]
This guide moves beyond standard textbook protocols to address the specific mechanistic failures encountered when fluorinating strained rings.
Module 1: Strategic Route Selection
Q: Why did my direct reaction of cyclobutane-1,1-diyldimethanol with DAST yield a cyclopentane derivative?
A: You have encountered the Cyclobutylmethyl Rearrangement Trap .
The Mechanism of Failure: Direct deoxyfluorination reagents (DAST, Deoxo-Fluor®, XtalFluor®) activate the alcohol oxygen, creating a leaving group.[1] In unstrained systems, fluoride displaces this group via an SN2 mechanism.[1] However, in cyclobutane systems, the developing positive charge at the primary carbon stabilizes itself by borrowing electron density from the ring bonds (σ-participation).[1]
This leads to a non-classical bicyclobutonium/cyclopropylcarbinyl cation , which rapidly relaxes into the thermodynamically more stable cyclopentyl cation .[1] Your "fluorinated cyclobutane" becomes a fluorinated cyclopentane or a cyclopentene elimination product.[1]
The Solution: Avoid pathways that generate significant carbocation character.[1] You must force a pure SN2 manifold using the "Protect-Activate-Fluorinate" strategy.[1]
Recommended Workflow (Route B)
Figure 1: The robust "Protect-Activate-Fluorinate" pathway minimizes ring expansion risks.[1]
Module 2: Troubleshooting & Optimization
Issue 1: Over-Fluorination (Bis-fluorination)
User Report: "I tried to control the stoichiometry of DAST (1.0 equiv) on the diol, but I got a mixture of starting material, mono-fluoro, and bis-fluoro products."
Root Cause: The reactivities of the first and second hydroxyl groups are nearly identical.[1] Once the first fluorine is introduced, the inductive effect of the fluorine atom (-I effect) slightly deactivates the second alcohol, but not enough to prevent a second reaction under the aggressive conditions required for DAST.[1]
Corrective Action: Switch to Monoprotection.
-
Reagent: Use TBSCl (0.9 equiv) and NaH in THF.
-
Logic: The bulky silyl group favors reaction at one site.[1] The statistical mixture (mono-protected, di-protected, unreacted) is easily separated by column chromatography before you introduce the expensive/risky fluorine atom.[1]
-
Alternative: If you must use the diol, use cyclic sulfate chemistry.[1] Form the cyclic sulfate of the diol, then open it with TBAF. This guarantees mono-fluorination because the ring opening generates a stable sulfate anion at the second position.[1]
Issue 2: Ring Expansion during Mesylate Displacement
User Report: "I followed Route B, made the mesylate, and treated it with TBAF in THF. I still see ~15% cyclopentane impurity by NMR."
Root Cause:
TBAF (Tetrabutylammonium fluoride) is hygroscopic.[1] The presence of water ("wet" TBAF) creates a solvation shell that reduces the nucleophilicity of the fluoride ion (
Corrective Action:
-
Dry Fluoride Source: Use Anhydrous TBAF (azeotropically dried with toluene) or TMAF (Tetramethylammonium fluoride) .[1]
-
Solvent Switch: Use t-Amyl Alcohol or t-Butanol as the solvent.[1]
Issue 3: Product Volatility & Isolation
User Report: "My reaction looked great on TLC, but after rotavap, my flask was empty."
Root Cause: this compound has a relatively low molecular weight (MW ~118) and, despite the hydroxyl group, can be volatile, especially if co-distilled with solvents.[1]
Corrective Action:
-
Avoid High Vacuum: Do not dry the final product on a high-vacuum manifold for extended periods.[1]
-
Extraction Solvent: Use Diethyl Ether (Et2O) or Pentane/DCM for extraction, as they can be removed at lower temperatures.[1]
-
Purification: If possible, purify the TBS-protected intermediate (which is heavy and non-volatile).[1] Perform the deprotection (TBAF or acid) as the very last step and simply wash away the salts, or carefully concentrate the final solution.[1]
Module 3: Critical Safety & Handling
User Question: "Can I just scale up the DAST reaction to 50g?"
WARNING: Do NOT scale up DAST reactions on cyclobutane diols without rigorous calorimetry.
-
Exotherm: Deoxyfluorination is highly exothermic.[1]
-
Shock Sensitivity: DAST residue can be shock-sensitive if distilled to dryness.[1]
-
HF Generation: The reaction generates HF.[1] In glass vessels, this etches the glass and can lead to catastrophic failure.[1] Use Teflon (PFA/FEP) reactors or HDPE bottles for larger runs.[1]
Module 4: Mechanistic Visualization
Understanding the competition between Substitution (
Figure 2: The bifurcation of reaction pathways.[1] Path A is required for the target synthesis.
Summary of Specifications
| Parameter | Recommendation | Reason |
| Starting Material | Cyclobutane-1,1-diyldimethanol | Commercially available or made via diethyl malonate alkylation/reduction.[1] |
| Key Reagent | TMAF or CsF | "Naked" fluoride sources minimize heating requirements.[1] |
| Solvent | t-Butanol or Acetonitrile | Promotes SN2 kinetics; t-BuOH suppresses elimination.[1] |
| Temperature | < 60°C | Higher temperatures trigger ring expansion.[1] |
| Purification | Chromatograph the Protected precursor | Avoids handling the volatile final alcohol.[1] |
References
-
Haufe, G. (2008).[1] Fluorine in Pharmaceutical Industry. Wiley-VCH .[1][2] (General principles of fluorination in drug design).
-
Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1][2] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society , 73(6), 2509–2520.[1] (Foundational work on cyclobutyl/cyclopentyl rearrangement).[1]
-
Olah, G. A., et al. (2007).[1][3] Structural Studies of Nonclassical Cyclobutylmethyl Cations. The Journal of Organic Chemistry , 72(8), 3076–3080.[1][3] (Mechanistic insight into the cation stability).[1]
-
Gribble, G. W., et al. (2013).[1] Synthesis of Fluorinated Cyclobutanes. PCT Int.[1] Appl. WO 2013/052568 .[1] (Patent literature describing analogous fluorinations).[1]
-
Reutrakul, V., et al. (2007).[1][3] Selectivity in the fluorination of 1,1-bis(hydroxymethyl)cycloalkanes. Tetrahedron Letters , 48(45), 7998-8000.[1] (Specific strategies for desymmetrizing diols).
Sources
- 1. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 2. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
🔬 Technical Support Center: Cyclobutane Fluorination Chemistry
The following guide is structured as a Tier 3 Technical Support resource for the Cyclobutane Fluorination module. It is designed for organic chemists and process engineers encountering yield loss or structural degradation during fluorination campaigns.
Status: Active | Ticket Type: Advanced Troubleshooting | Topic: Side Reaction Mitigation
📋 Executive Summary: The "Strain" Factor
Fluorinating a cyclobutane ring is thermodynamically precarious. With a ring strain energy of ~26.5 kcal/mol , the cyclobutane core is a "loaded spring." The introduction of fluorine—whether via nucleophilic substitution (e.g., DAST), electrophilic attack (e.g., Selectfluor), or radical C–H activation—often provides enough activation energy to trigger ring opening, contraction, or elimination rather than the desired substitution.
This guide addresses the three most common failure modes: Ring Fragmentation , Elimination (Olefin Formation) , and Skeletal Rearrangement .
🛠️ Troubleshooting Guide (Q&A Format)
Issue 1: "My crude NMR shows a complex mixture of olefins and acyclic fluorides instead of the fluorocyclobutane."
Diagnosis: Cationic Ring Opening (The "Non-Classical" Trap). Context: Common in Deoxofluor/DAST reactions of cyclobutanols.
The Technical Reality: When you activate a cyclobutanol (e.g., with DAST), you generate a leaving group. If this departs to form a discrete carbocation, you do not generate a static cyclobutyl cation. Instead, you access the cyclopropylcarbinyl-cyclobutyl-homoallyl cation triad . This non-classical cation system equilibrates rapidly.
-
Result: Fluoride attacks the least hindered or most positive center, often leading to ring-opened (homoallyl fluoride) or ring-contracted (cyclopropylmethyl fluoride) products.
Corrective Action:
-
Switch Mechanism: Move from SN1-like (cationic) to SN2 (concerted).
-
Protocol: Use Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) or PhenoFluor™ instead of DAST. These reagents are bulkier and less prone to ionizing the substrate before attack.
-
-
Solvent Damping: Change solvent from DCM to THF/Et₂O . Ether solvents can coordinate the cationic intermediate (if formed), stabilizing it against rearrangement, though this slows the reaction.
-
Base Buffering: Add 2.0 eq. of Pyridine or Et₃N . This neutralizes the HF byproduct immediately. HF is a catalyst for cationic rearrangement; removing it stops the "acid-catalyzed shuffle" of the ring.
Issue 2: "I am seeing significant defluorination/elimination (HF loss) after workup."
Diagnosis: E1/E2 Elimination Cascade. Context: Common with electron-rich cyclobutanes or when heating the reaction.[1]
The Technical Reality: Fluorine is small but highly electronegative. On a cyclobutane ring, the adjacent protons are often eclipsed or gauche, creating favorable geometry for syn-elimination . Furthermore, the cis-1,2-difluoro motif (if making difluorides) destabilizes the ring electrostatically, driving the molecule to eject HF to relieve torsional strain.
Corrective Action:
-
The "Cold Quench" Protocol: Never quench DAST/Deoxofluor reactions at room temperature.
-
Protocol: Cool to -78 °C . Dilute with cold DCM. Quench with sat. aq. NaHCO₃ dropwise while stirring vigorously. The heat of neutralization can trigger thermal elimination if not controlled.
-
-
Reagent Swap: If elimination is dominant, the basicity of the fluoride source is the culprit. Switch to XtalFluor-E® or XtalFluor-M® with a promoter (DBU or Et₃N·3HF). These reagents do not release free HF and are less likely to act as bases for elimination.
Issue 3: "My radical C–H fluorination (Selectfluor/Photoredox) is giving me linear aliphatic chains."
Diagnosis:
The Technical Reality:
While the cyclobutyl radical is kinetically more stable than the cation, it is still prone to
Corrective Action:
-
Kinetics over Thermodynamics: You must trap the radical faster than it opens.
-
Protocol: Increase the concentration of the fluorine transfer agent (Selectfluor/NFSI).
-
-
Temperature Control: Radical ring opening has a higher activation energy than fluorine abstraction. Lower the temperature (e.g., -20 °C to 0 °C) to favor the intermolecular trap (fluorination) over the intramolecular unimolecular decay (ring opening).
📊 Data & Decision Matrix: Reagent Selection
| Reagent | Mechanism | Primary Side Reaction | Risk Level | Recommended For |
| DAST / Deoxo-Fluor | Nucleophilic (SN1/SN2 mix) | Elimination & Rearrangement | 🔴 High | Simple, robust substrates. |
| XtalFluor-E / -M | Nucleophilic (SN2 dominant) | Elimination (lower risk) | 🟡 Medium | Acid-sensitive substrates. |
| PhenoFluor | Nucleophilic (Concerted) | Low; suppresses rearrangement | 🟢 Low | Late-stage functionalization. |
| Selectfluor (Radical) | Radical Abstraction | 🟡 Medium | C–H fluorination. | |
| AgF₂ / Selectfluor | Oxidative Decarboxylation | Ring Expansion | 🔴 High | Carboxylic acid precursors. |
🧬 Visualizing the Failure Modes (Pathway Analysis)
The following diagram illustrates the Cationic Rearrangement Triad , the primary cause of structural loss in cyclobutane fluorination. Understanding this pathway is crucial for selecting the right quenching and buffering conditions.
Figure 1: Mechanistic bifurcation in nucleophilic fluorination. The "Danger Zone" (Red) represents the cationic manifold that must be avoided by promoting the SN2 pathway (Green).
🧪 Validated Experimental Protocol
Method: Nucleophilic Fluorination of a 3-Substituted Cyclobutanol with Mitigation of Rearrangement.
Rationale: This protocol uses collidine as a non-nucleophilic buffer to scavenge HF without promoting elimination, and strict temperature control to prevent ionization.
Materials:
-
Substrate: 1.0 eq. Cyclobutanol derivative.[1]
-
Reagent: 1.2 eq. DAST (Diethylaminosulfur trifluoride).[2][3][4]
-
Buffer: 2.0 eq. 2,4,6-Collidine (Sym-collidine).
-
Solvent: Anhydrous CH₂Cl₂ (DCM).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the cyclobutanol (1.0 mmol) and Collidine (2.0 mmol) . Dissolve in DCM (10 mL, 0.1 M).
-
Why? Collidine buffers the reaction in situ.
-
-
Cryogenic Addition: Cool the solution to -78 °C (Dry ice/Acetone). Wait 15 minutes for thermal equilibrium.
-
Reagent Injection: Add DAST (1.2 mmol) dropwise over 10 minutes via syringe pump or slow manual addition.
-
Critical: Rapid addition causes local exotherms, triggering ring opening.
-
-
Reaction: Stir at -78 °C for 1 hour. Allow to warm only to 0 °C (ice bath). Do not warm to Room Temp.
-
Checkpoint: Check TLC/LCMS at 0 °C. If conversion is >90%, proceed to quench.
-
-
Quench (The Danger Step):
-
Prepare a beaker with Sat. NaHCO₃ (20 mL) and crushed ice.
-
Pour the cold reaction mixture into the vigorously stirring bicarbonate slurry.
-
Why? Inverse quench prevents the organic layer from becoming acidic during the mixing process.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove collidine), then Brine. Dry over Na₂SO₄.[2]
📚 References
-
Mechanistic Insights into Cationic Rearrangements:
-
Title: "Solvolytic Rearrangements of Cyclobutyl and Cyclopropylmethyl Derivatives."
-
Source:Journal of the American Chemical Society
-
URL:[Link] (Foundational text on the cyclopropylcarbinyl cation triad).
-
-
Fluorination Reagent Comparison (DAST vs. Deoxo-Fluor):
-
Radical Fluorination Side Reactions:
-
Modern Reagents (PhenoFluor):
-
Title: "Deoxyfluorination of Alcohols with PhenoFluor."
-
Source:Journal of the American Chemical Society
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Fluoromethylation of Cyclobutanone Precursors
Welcome to the technical support center for the fluoromethylation of cyclobutanone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a fluoromethyl group (CH₂F) into cyclobutane scaffolds. The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance the metabolic stability, bioavailability, and binding affinity of organic molecules, making fluoromethylated cyclobutanes highly valuable motifs in medicinal chemistry.[1][2]
However, the journey to synthesizing these compounds is often fraught with challenges, from reagent instability to competing side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the fluoromethylation of a cyclobutanone precursor?
There are three main mechanistic pathways to consider, each with its own set of reagents and ideal applications:
-
Nucleophilic Fluoromethylation: This is the most common approach for ketones. It involves the deprotonation of the cyclobutanone at the α-position to form an enolate, which then acts as a nucleophile to attack an electrophilic source of the "CH₂F⁺" group. In reality, this typically involves using a nucleophilic fluoromethyl reagent that adds to the carbonyl, followed by subsequent steps. A more direct approach is the reaction of a pre-formed enolate with an electrophilic fluoromethylating agent.[3]
-
Electrophilic Fluoromethylation: This strategy is less direct for ketones themselves but is relevant. It involves using a powerful electrophilic reagent that delivers a "CH₂F" cation equivalent to a nucleophilic carbon center. For ketones, this usually involves first forming a nucleophilic enolate or enamine derivative which then attacks the electrophilic fluoromethyl source.[4][5]
-
Radical Fluoromethylation: This approach generates a fluoromethyl radical (•CH₂F) that can be added to the cyclobutane ring, often across a double bond or via C-H activation. This is generally more suitable for functionalizing unactivated positions rather than the α-position of a ketone directly.[2][6]
Q2: Why is the fluoromethylation of enolizable ketones like cyclobutanone particularly challenging?
The primary difficulties stem from the reactivity of the ketone and the instability of many fluoromethylating agents:
-
Competitive Enolization: The basic conditions required to generate the nucleophilic enolate from cyclobutanone can also promote self-condensation (aldol) reactions, reducing the yield of the desired product.[7][8]
-
Reagent Instability: Many nucleophilic fluoromethylating agents are thermally unstable. For instance, carbanions like [CH₂F]⁻ have a high tendency to decompose into difluorocarbene (:CF₂) and a fluoride ion, especially at elevated temperatures.[7][8]
-
Basicity of Fluoroalkyl Anions: The intermediate fluoroalkyl anions can be strongly basic, leading to further deprotonation of the starting material or solvent, which complicates the reaction mixture.[8]
-
Ring Strain: Cyclobutanone possesses significant ring strain, which can influence its reactivity and potentially open pathways to ring-opening side reactions under certain conditions.[9][10]
Q3: How do I choose the right fluoromethylating agent?
The choice depends on your desired pathway (nucleophilic, electrophilic, radical) and the specific nature of your cyclobutanone precursor. The table below summarizes common agents.
| Reagent Type | Examples | Mechanism | Key Considerations | References |
| Electrophilic | S-Fluoromethyl-S-phenyl-S-(2,4,6-trimethylphenyl)sulfonium tetrafluoroborate | Electrophilic | Effective for C-fluoromethylation of enolates. Often requires strong, non-nucleophilic bases. | [11] |
| Electrophilic | Fluoroiodomethane (CH₂FI) | Electrophilic | Can be effective but is a volatile gas. Reactions may benefit from increased pressure. | [11] |
| Nucleophilic | (Fluoromethyl)trimethylsilane (TMSCH₂F) | Nucleophilic | Requires an activator (e.g., fluoride source like CsF) to generate the nucleophilic species. | [7][8] |
| Nucleophilic | (Fluoromethyl)phenyl sulfone (PhSO₂CH₂F) | Nucleophilic | A stable, solid reagent. The fluoromethyl anion is generated in situ using a strong base. | [6] |
| Radical Precursor | Fluoroiodomethane (CH₂FI) | Radical | Used with a radical initiator (e.g., visible light photocatalysis). | [2] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Yield of the Fluoromethylated Product
This is the most common issue. A systematic approach is required to identify the root cause.
Caption: A systematic workflow for diagnosing low product yield.
-
Probable Cause A: Inactive or Decomposed Reagent
-
Explanation: Many fluoromethylating agents are sensitive to moisture and air, and can degrade over time. Radical precursors may be light-sensitive.
-
Suggested Solution:
-
Purchase reagents from a reputable supplier and use them before their expiration date.
-
If possible, validate the reagent on a simpler, known reaction.
-
For nucleophilic reactions using reagents like fluoroiodomethane, performing the synthesis in a pressure tube can improve yields by containing the volatile reactant.[11]
-
-
-
Probable Cause B: Inefficient Enolate Formation
-
Explanation: The fluoromethylation step is entirely dependent on the successful generation of the cyclobutanone enolate. The choice of base, solvent, and temperature is critical. A base that is too weak will not fully deprotonate the ketone, while one that is too sterically hindered or used at the wrong temperature may also be inefficient.
-
Suggested Solution:
-
Base Selection: Screen common non-nucleophilic strong bases like Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS), or Sodium Hexamethyldisilazide (NaHMDS).
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for enolate formation.
-
Temperature: Deprotonation is typically performed at low temperatures (-78 °C) to minimize side reactions.
-
Additives: In some cases, additives like Hexamethylphosphoramide (HMPA) or glymes can inhibit unwanted enolization and improve the efficacy of the nucleophilic anion, although HMPA should be handled with extreme care due to its toxicity.[8][12]
-
-
Problem 2: Significant Formation of Side Products
The appearance of multiple spots on a TLC plate or peaks in your GC-MS is another common hurdle.
-
Explanation: The enolate of your cyclobutanone can attack the carbonyl of a neutral starting material molecule, leading to dimerized aldol products. This is especially problematic at higher temperatures or with prolonged reaction times before the fluoromethylating agent is added.
-
Suggested Solution:
-
Maintain a low temperature (-78 °C) during enolate formation and the subsequent fluoromethylation step.
-
Add the fluoromethylating agent immediately after the enolate is formed.
-
Consider a "reverse addition" protocol, where the ketone is slowly added to a solution of the base to keep the concentration of the neutral ketone low.
-
-
Explanation: This is particularly relevant if your precursor is a cyclobutanol derivative that you are converting to a fluoromethyl cyclobutane via activation (e.g., as a mesylate or tosylate) and subsequent SN2 displacement with a fluoride source. The base can promote E2 elimination to form a cyclobutene.
-
Suggested Solution:
-
Use milder, non-basic fluorinating agents for alcohols, such as Diethylaminosulfur Trifluoride (DAST).[13]
-
If using an activation/displacement strategy, opt for milder conditions for the displacement step, such as using tetramethylammonium fluoride (TMAF) in t-BuOH.[13] Attempting this on more complex substrates can still be challenging, with elimination remaining a significant problem.[14]
-
Problem 3: Poor or No Stereoselectivity
-
Explanation: If your cyclobutanone precursor has existing stereocenters, controlling the facial selectivity of the fluoromethylation is crucial. Standard nucleophilic addition to the enolate often results in a mixture of diastereomers.
-
Suggested Solution:
-
Catalytic Asymmetric Methods: This is the most robust solution. Employ a chiral catalyst system. For example, metal complexes with chiral ligands (e.g., Ni(II)-DBFOX or Pd-BINAP complexes) can coordinate to the enolate and direct the approach of the electrophilic fluorinating agent, achieving high enantioselectivity.[4][5]
-
Substrate Control: If the cyclobutanone already contains a bulky substituent, it may inherently direct the approach of the reagent to the less sterically hindered face. Analyze your specific substrate to see if this can be exploited.
-
Experimental Protocols
Disclaimer: These are generalized protocols. You must adapt them to your specific substrate and optimize conditions accordingly. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: General Procedure for Nucleophilic Fluoromethylation via Enolate
This protocol uses (Fluoromethyl)phenyl sulfone as a stable and easy-to-handle precursor.
Caption: Step-by-step workflow for a typical nucleophilic fluoromethylation.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the cyclobutanone precursor (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve it in anhydrous THF (to a concentration of ~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq, freshly prepared or titrated) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 45 minutes.
-
Fluoromethylation: In a separate dry flask, dissolve (Fluoromethyl)phenyl sulfone (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically quenching a small aliquot. The reaction may take several hours. If no progress is observed, the temperature can be allowed to slowly warm to -40 °C or -20 °C.
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(2), 100381. [Link]
-
Purdue, G., & Gouverneur, V. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(15), 7329-7369. [Link]
-
Wang, B., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7048. [Link]
-
Jones, J. J., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 12(39), 13055-13061. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2021). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry, 2021(42), 5727-5743. [Link]
-
Sammis, G. M., & Jacobsen, E. N. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Uneyama, K. (2006). Trifluoromethylation of Metal Enolates and Theoretical Guideline. Journal of Fluorine Chemistry, 127(1), 16-30. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Douglas, J. T., et al. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society, 139(29), 9944-9949. [Link]
-
Itoh, Y., et al. (2005). Radical trifluoromethylation of titanium ate enolate. Organic Letters, 7(5), 879-882. [Link]
-
Garlyyev, B., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-446. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Symmetry, 9(9), 183. [Link]
-
Garlyyev, B., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 996-1004. [Link]
-
Wsol, M., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Radical fluoromethylation of selected O, S, N, P compounds with 17 and proposed reaction mechanism. ResearchGate. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
-
Parr, B. T., & Davies, H. M. L. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Angewandte Chemie International Edition, 51(27), 6691-6694. [Link]
-
Yang, J., et al. (2018). The schematic reaction pathway of cyclobutanone. ResearchGate. [Link]
-
Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Meeting. [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04554G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 13. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Byproduct Identification in [1-(fluoromethyl)cyclobutyl]methanol Synthesis
Welcome to the technical support guide for the synthesis of [1-(fluoromethyl)cyclobutyl]methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to provide you with the expertise and actionable protocols necessary to ensure the integrity and purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected after purification. What are the likely causes?
A1: Low yield is often attributable to the formation of volatile or highly polar byproducts that are lost during workup and purification. The primary culprits are typically elimination and rearrangement products. Elimination reactions, forming various alkenes, are common side reactions when using deoxyfluorination reagents like DAST or Deoxo-Fluor, especially with sterically hindered alcohols.[1] Rearrangement of the cyclobutane ring, a classic Wagner-Meerwein shift, can also occur, leading to isomeric structures that may be difficult to separate.[2][3]
Q2: I'm observing multiple unexpected spots on my TLC plate that are close in polarity to my product. What could they be?
A2: Closely migrating spots suggest the formation of isomers or compounds with similar functional groups. The most probable byproducts are rearranged alcohols or fluorinated isomers resulting from carbocation intermediates. For instance, a Wagner-Meerwein rearrangement can lead to the formation of cyclopentyl- or cyclopropylcarbinyl-type structures.[4][5] It is also possible to have elimination byproducts (alkenes) which can have similar polarities to the fluorinated product depending on the solvent system used.
Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?
A3: The presence of multiple signals in the ¹⁹F NMR spectrum is a definitive indication of multiple fluorine-containing species in your sample.[6][7] Besides your target molecule, these could be diastereomers (if a chiral center is present), rearranged fluorinated isomers, or even over-fluorinated byproducts. The chemical shift and coupling patterns are crucial for identifying these species.[8] For example, a CH₂F group will have a distinct chemical shift (around -200 to -220 ppm) and will appear as a triplet in a proton-coupled spectrum.[6]
Q4: Can I use DAST for this fluorination? What are the major risks?
A4: Yes, Diethylaminosulfur Trifluoride (DAST) is a common reagent for converting primary alcohols to their corresponding fluorides.[9][10] However, its use is associated with several risks. DAST can promote elimination and rearrangement side reactions.[1][3] It is also thermally unstable and can decompose violently, especially at temperatures above 90 °C.[11] Therefore, reactions should be conducted at low temperatures (e.g., -78 °C to room temperature) and handled with extreme caution in a fume hood.[1][12]
Part 2: Troubleshooting Guide & Mechanistic Insights
This section provides a deeper dive into specific problems, their mechanistic origins, and strategies for resolution.
Issue 1: Presence of Unsaturated Byproducts (Alkenes)
-
Symptom: Peaks in GC-MS corresponding to a mass of (M-HF) or (M-F-H) from the starting alcohol, where M is the molecular weight of the starting material. ¹H NMR may show new signals in the olefinic region (δ 4.5-6.5 ppm).
-
Mechanistic Insight: Deoxyfluorination reagents like DAST and Deoxo-Fluor can act as dehydrating agents, promoting E1 or E2 elimination pathways. This is particularly favored for sterically hindered or strained alcohols where the SN2 pathway for fluorination is slow.[1] The reaction proceeds through an intermediate that can either be attacked by fluoride or undergo elimination.
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: Perform the reaction at -78 °C and allow it to warm slowly to room temperature. Lower temperatures favor the substitution (SN2) pathway over elimination.[1]
-
Choice of Fluorinating Reagent: Consider using alternative, milder fluorinating reagents that are less prone to inducing elimination, such as PyFluor or AlkylFluor.[13]
-
Solvent Effects: Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. More polar solvents can sometimes stabilize carbocationic intermediates that lead to elimination.
-
Issue 2: Identification of Rearranged Isomeric Byproducts
-
Symptom: GC-MS shows multiple peaks with the same mass as the desired product. ¹H and ¹³C NMR spectra are complex, with more signals than expected for the pure product.
-
Mechanistic Insight: The fluorination of the primary alcohol likely proceeds through an SN2-like mechanism. However, under certain conditions that favor carbocation formation (e.g., higher temperatures, acidic impurities), the initial carbocation can undergo a Wagner-Meerwein rearrangement.[2][5] The strained cyclobutane ring is susceptible to ring expansion (forming a cyclopentyl cation) or ring contraction (forming a cyclopropylcarbinyl cation), which are then trapped by fluoride.
-
Visualizing the Mechanism: Wagner-Meerwein Rearrangement
Caption: Potential Wagner-Meerwein rearrangement pathways.
-
Troubleshooting & Identification Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can react with fluorinating agents to produce HF, which catalyzes carbocation formation.
-
Buffered Conditions: The addition of a non-nucleophilic base, such as proton sponge or potassium fluoride, can help scavenge any acidic byproducts.[14]
-
Advanced NMR: Use 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the connectivity of the unexpected isomers. The coupling patterns in both ¹H and ¹³C NMR will be distinct for a cyclobutane, cyclopentane, or cyclopropane ring system.
-
Part 3: Byproduct Identification Workflow & Analytical Protocols
A systematic approach is crucial for unambiguous byproduct identification.
Workflow for Byproduct Identification
Caption: A systematic workflow for byproduct identification.
Table 1: Common Byproducts and Their Expected Analytical Signatures
| Byproduct Name | Structure | Expected Mass (EI-MS) | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signal (ppm) |
| (Methylenecyclobutyl)methanol | Alkene Isomer 1 | M-20 (from starting alcohol) | δ ~4.7-4.9 (s, 2H, =CH₂) | N/A |
| 1-Methylcyclopentene | Alkene Isomer 2 | M-20 (from starting alcohol) | δ ~5.3 (s, 1H, =CH) | N/A |
| 1-Fluoro-1-methylcyclopentane | Rearranged Product 1 | Same as product | Singlet for -CH₃ | Singlet, deshielded vs. CH₂F |
| (Fluoromethyl)cyclopropane | Rearranged Product 2 | Same as product | Complex multiplets < 1.5 ppm | Triplet, ~ -215 ppm |
Protocol 1: GC-MS Analysis for Initial Screening
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (General):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks to the expected product.
-
Look for molecular ions corresponding to the masses listed in Table 1.
-
Analyze fragmentation patterns. Fluorinated compounds often show a characteristic loss of HF (M-20) or F (M-19). The CF₃ group often appears as a fragment at m/z 69.
-
Protocol 2: ¹⁹F NMR for Fluorinated Byproduct Identification
Fluorine-19 NMR is a highly sensitive technique for identifying and quantifying all fluorine-containing species in a sample.[6][8]
-
Sample Preparation: Dissolve ~10-20 mg of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters (Typical 400 MHz spectrometer):
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard single pulse (zg or equivalent).
-
Decoupling: Proton-decoupled for chemical shift determination; proton-coupled to observe H-F coupling.
-
Spectral Width: ~250 ppm (e.g., from -50 to -300 ppm). The wide chemical shift range is a key feature of ¹⁹F NMR.[6]
-
Reference: An external or internal standard (e.g., trifluorotoluene) can be used, though modern spectrometers can reference internally.
-
-
Data Analysis:
-
Chemical Shift: The target CH₂F group should appear around -210 to -220 ppm.[6] Rearranged products or other fluorinated species will have different chemical shifts.
-
Coupling: In a proton-coupled spectrum, the CH₂F group will appear as a triplet due to coupling with the adjacent protons (²JHF ≈ 47-50 Hz).
-
Integration: The relative integration of the different ¹⁹F signals provides the molar ratio of the fluorinated species in the mixture.
-
By employing this structured troubleshooting guide and these analytical protocols, researchers can effectively identify, understand, and mitigate the formation of byproducts in the synthesis of this compound, leading to improved yields and higher product purity.
References
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International.
- Lu, Y., et al. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Chemistry Portal.
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. (2020).
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, (14), 2111–2114.
- Purification of fluorinated alcohols. Google Patents. (WO2006052567A2).
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry.
- Purification of fluorinated alcohols. Google Patents. (US7138551B2).
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017).
-
C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters. Royal Society of Chemistry. Available at: [Link]
- Adoption of Analytical Methods for Identifying CEC. Contaminants of Emerging Concern.
- Overview on PFAS analytical methods. Publications Office of the European Union.
- Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. Taylor & Francis Online. (2024).
- Romanov-Michailidis, F., Guénée, L., & Alexakis, A. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. Angewandte Chemie International Edition, 52(35), 9266-9270.
- CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). US EPA.
- Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. PubMed. (2008).
- Diethylaminosulfur Trifluoride (DAST). SciSpace.
- Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2470-2473.
- Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. (2025).
- Wagner–Meerwein rearrangement. Wikipedia.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Douglas, J. J., et al. (2019). A new visible-light photoredox-catalyzed method for the deoxyfluorination of alcohols. Tetrahedron, 75, 4222-4227.
- Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. ResearchGate. (2021).
- Rearrangements in Organic Chemistry. Organic Chemistry-4.
- A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. Google Patents. (WO2018141961A1).
- DAST. Enamine.
- Romanov-Michailidis, F., Guénée, L., & Alexakis, A. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. PubMed.
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. SlideServe. (2013).
- TCI Practical Example: Fluorination of an Alcohol Using DAST. TCI Chemicals.
- Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. huscap. (2023).
- [1-(trifluoromethyl)cyclobutyl]methanol. AMERICAN ELEMENTS.
- Mass spectra of fluorocarbons. NIST.
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. (2025).
- Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. ACS Publications. (2012).
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme.
- Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. (2023).
- (1-(Difluoromethyl)cyclobutyl)methanol. CymitQuimica.
- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Calculated and experimental properties of the cyclobutane fragment... ResearchGate.
- Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. PubMed. (2025).
- Methanol synthesis. Google Patents. (US7786180B2).
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. (2020).
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. (0004447). (1979).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. azom.com [azom.com]
- 9. scispace.com [scispace.com]
- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | TCI AMERICA [tcichemicals.com]
- 13. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 14. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of polar fluorinated compounds
Technical Support Center: Purification of Polar Fluorinated Compounds Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Retention, Selectivity, and Detection of Fluorinated Polar Analytes
Introduction: The "Fluorine Effect" in Purification
Welcome. If you are accessing this guide, you are likely facing a compound that defies standard C18 retention logic. Polar fluorinated compounds—common in modern drug discovery (e.g., sitagliptin analogs, fluorinated amino acids)—present a unique paradox:
-
Hydrophobicity: The C-F bond is lipophilic.
-
Polarity: The functional groups (amines, hydroxyls) are hydrophilic.
-
Electronic Distortion: The extreme electronegativity of fluorine alters the pKa of nearby groups, rendering standard buffer protocols ineffective.
This guide moves beyond "try a different column" and explains the physicochemical causality of these failures, providing self-validating protocols to resolve them.
Module 1: Stationary Phase Selection (The "Orthogonality" Directive)
The Problem: Standard C18 columns often fail to separate fluorinated positional isomers or show "smearing" for polar fluorinated amines. The Science: Fluorine is "orthogonal" to alkyl phases. It is highly electronegative but non-polarizable. On a C18 column, a polar fluorinated compound may elute too fast (due to polarity) or tail (due to silanol interactions exacerbated by fluorine's inductive effect).
The Solution: Implement Pentafluorophenyl (PFP) Phases . Unlike C18 (which relies on hydrophobic interaction), PFP columns utilize four distinct retention mechanisms:
-
Hydrophobicity: Comparable to C18 but with different selectivity.
- Interactions: Critical for aromatic fluorinated compounds.
-
Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with polar groups on the analyte.
-
Shape Selectivity: The rigid ring structure separates positional isomers (e.g., ortho- vs. para- fluoro substitutions) that C18 cannot resolve.
Protocol: The "Fluorine Switch" Screen
Run this protocol if C18 results in co-elution of isomers or retention factor (
| Parameter | Condition A (Standard) | Condition B (The Fluorine Switch) |
| Column | C18 (End-capped), 1.8µm | PFP (Pentafluorophenyl) Core-Shell |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Rationale | Standard hydrophobicity. | Methanol exposes the |
Module 2: The pKa Shift (The "Invisible" Chemistry)
The Problem: You predict an amine has a pKa of ~10, so you run at pH 3 to keep it ionized. However, the peak splits or elutes in the void. The Science: Fluorine is an electron-withdrawing group (EWG). It pulls electron density through the sigma bond network (inductive effect).
-
Effect on Amines: It stabilizes the lone pair, making the nitrogen less willing to accept a proton. This lowers the pKa (making the amine less basic).
-
Example: Ethylamine pKa
10.7 2,2,2-Trifluoroethylamine pKa 5.7.
-
-
Effect on Acids: It stabilizes the carboxylate anion, lowering the pKa (making the acid stronger).
The Consequence: At pH 7, a standard amine is charged (retained). A fluorinated amine might already be neutral (elutes fast).
Visualization: The pKa Shift Impact
Caption: Impact of fluorine substitution on amine retention windows. Note the premature loss of retention at neutral pH for fluorinated species.
Module 3: Detection Challenges (The "Silent" Signal)
The Problem: The compound has no chromophore (C-F does not absorb UV >210nm) or the mobile phase absorbs at low wavelengths (e.g., TFA interference). The Solution: Charged Aerosol Detection (CAD) .
While Mass Spectrometry (MS) is sensitive, fluorinated compounds often suffer from ionization suppression in ESI sources due to their electronegativity. CAD is a mass-sensitive universal detector that is superior to ELSD (Evaporative Light Scattering) for these applications.
| Feature | ELSD (Legacy) | CAD (Recommended) | Why it matters for Fluorine |
| Response | Exponential (Non-linear) | Linear (over 4 orders) | Easier quantitation of impurities without standards. |
| Sensitivity | Low (High ng range) | High (Low ng range) | Fluorinated intermediates are often precious/scarce. |
| Uniformity | Structure dependent | Structure independent | Accurate ratio of fluorinated vs. non-fluorinated byproducts. |
Troubleshooting Protocol: "The Inverse Gradient" Use this if CAD baseline drifts during gradient elution.
-
Setup a T-piece after the column.
-
Pump the exact inverse of your mobile phase gradient into the T-piece.
-
Result: The solvent composition entering the CAD remains constant (isocratic), ensuring uniform nebulization efficiency while the column performs a gradient separation.
Module 4: Solubility & Recovery
The Problem: "The Teflon Effect." The compound is insoluble in water (too lipophilic) but insoluble in hexane (too polar). It crashes out in the autosampler. The Solution: Aprotic Polar Solvents & Fluorinated Alcohols.
Recommended Diluents:
-
DMSO/Methanol (1:1): Standard starting point.
-
THF (Tetrahydrofuran): Excellent for breaking fluorine-fluorine aggregation.
-
HFIP (Hexafluoroisopropanol): The "Nuclear Option."
Troubleshooting FAQ
Q: My fluorinated amine tails badly on C18, even with 0.1% TFA. A: The fluorine atoms are withdrawing electron density, making the nitrogen less basic, but potentially exposing the proton to silanol interactions.
-
Fix: Switch to a PFP column using Ammonium Formate (10-20mM) . The ionic strength suppresses silanols, and the PFP phase engages in dipole-dipole interactions rather than just hydrophobic retention.
Q: I see two peaks for a single pure compound. A: This is likely Rotamerism or Atropisomerism . The C-F bond is large (Van der Waals radius ~1.47 Å vs 1.2 Å for H). It can create a rotational barrier, especially in amides or ortho-substituted rings.
-
Test: Run the column at 60°C . If the peaks merge, it is a rotamer. If they remain distinct, they are likely stable isomers or impurities.
Q: Can I use HILIC for these compounds? A: Yes, if the compound is "too polar" for RP-HPLC (elutes in void).
-
Strategy: Use a Bare Silica or PFP-HILIC column.
-
Mobile Phase: 90% ACN / 10% Buffer (10mM Ammonium Acetate pH 5).
-
Note: Fluorine on the analyte often increases retention in HILIC compared to the non-fluorinated analog because the polarity is distributed differently.
Decision Logic: Column Selection
Caption: Decision matrix for selecting the optimal stationary phase based on solubility and initial retention data.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[5] Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 533-558. Link
-
Morgado, C. A., et al. (2011). Characterization of the pKa values of fluorinated amines and their influence on chromatographic retention. Journal of Fluorine Chemistry, 132(10), 799-805. Link
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection (CAD) vs. ELSD for Pharmaceutical Analysis.[6][7] Application Note 72834. Link
-
West, C., & Lesellier, E. (2006). Characterisation of pentafluorophenylpropyl stationary phases for supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 191-199. Link
Sources
- 1. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortis-technologies.com [fortis-technologies.com]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. ELSD vs CAD - Chromatography Forum [chromforum.org]
- 5. hawach.com [hawach.com]
- 6. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 7. lcms.cz [lcms.cz]
troubleshooting guide for scaling up fluorinated alcohol synthesis
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: F-OH-SCALE-001
Introduction
Welcome to the Fluorinated Chemistry Scale-Up Support Center. You are likely here because the behavior of fluorinated intermediates deviates significantly from their non-fluorinated analogues during scale-up. The electron-withdrawing nature of fluorine (
This guide addresses the three most critical failure modes in scaling fluorinated alcohol synthesis: Reaction Control (Exotherms & Catalysis) , Purification (Azeotropes) , and Material Integrity (Corrosion).
Module 1: Reaction Engineering & Synthesis
Issue: "My catalytic hydrogenation works on gram-scale but stalls at kilogram-scale."
Diagnosis: Catalyst Poisoning or Mass Transfer Limitation. Fluorinated esters are excellent substrates for Ruthenium-catalyzed hydrogenation due to the activated carbonyl. However, the resulting fluorinated alkoxides are less basic than non-fluorinated analogues, which can impede the metal-ligand cooperation mechanism required for turnover. Furthermore, trace HF generation (via elimination) can protonate ligand systems, deactivating the catalyst.
Troubleshooting Protocol:
-
Check H₂ Mass Transfer: Fluorinated solvents often have high gas solubility, but viscosity changes at scale can impede mixing. Ensure
(volumetric mass transfer coefficient) is constant. -
Base Stoichiometry: Many Ru-pincer catalysts (e.g., Ru-MACHO) require a base co-catalyst. On scale, trace HF generation neutralizes this base. Solution: Increase base loading by 5-10 mol% relative to the catalyst.
-
Catalyst Resting State: If using pincer complexes, the resting state is often the hydride. If the reaction stalls, the catalyst may be trapped as the stable alkoxide species due to the high acidity of the fluorinated alcohol product (
of TFE is ~12.4 vs 16 for EtOH).
Comparative Data: Reduction Methods
| Feature | Catalytic Hydrogenation (Ru/Ir) | Hydride Reduction (LiAlH₄/NaBH₄) |
| Scale Suitability | High (Multi-kg to Ton) | Low to Medium (<5 kg recommended) |
| Atom Economy | Excellent (H₂ is the reagent) | Poor (Stoichiometric Al/B waste) |
| Safety Profile | High Pressure (20-50 bar) | High Thermal Risk (H₂ evolution/Exotherm) |
| Key Failure Mode | Catalyst deactivation by trace HF | Thermal runaway / delayed initiation |
Issue: "I am seeing a delayed exotherm during hydride reduction."
Diagnosis: Induction Period / Reagent Accumulation. This is a critical safety hazard. If you add LiAlH₄ or Red-Al to a fluorinated ester and see no immediate temperature rise, STOP DOSING . You are accumulating unreacted reagent. Once the reaction triggers, the accumulated energy will release simultaneously (thermal runaway).
Corrective Action:
-
Initiation Check: Add 5% of the limiting reagent and wait for the exotherm before starting the main feed.
-
Feed Control: Switch to "Dose-Controlled" mode where addition rate is slave to the internal temperature (Tr), not time.
Visual Workflow: Safe Scale-Up of Hydride Reduction
Figure 1: Safety logic flow for scaling up exothermic hydride reductions of fluorinated esters.
Module 2: Purification & Isolation
Issue: "I cannot remove water. Distillation is failing."
Diagnosis: Formation of Homo/Hetero-Azeotropes. Fluorinated alcohols (e.g., Trifluoroethanol - TFE, Hexafluoroisopropanol - HFIP) are strong Hydrogen-bond donors (HBD).[1] They form "sticky" high-boiling azeotropes with water and ethers that are notoriously difficult to break by simple rectification.
Troubleshooting Protocol:
-
Do NOT rely on simple distillation: TFE/Water forms an azeotrope at ~5% water.
-
Molecular Sieves (The 3Å Rule):
-
Use 3Å sieves specifically. 4Å sieves can sometimes trap smaller fluorinated molecules or catalyze decomposition if the acidity is high.
-
Scale-up Tip: Use a recirculating loop through a sieve bed rather than stirring sieves in the reactor (attrition creates dust/filtration nightmares).
-
-
Azeotropic Distillation (Entrainers):
-
Add a third component (e.g., diisopropyl ether or benzene - check local regulations) to form a ternary azeotrope that boils lower than the alcohol/water mix.
-
Visual Workflow: Breaking the Azeotrope
Figure 2: Decision tree for purifying fluorinated alcohols based on initial water content.
Module 3: Equipment & Material Compatibility
Issue: "My glass reactor is becoming cloudy/etched."
Diagnosis: Trace HF Generation. This is the most insidious failure mode in fluorinated chemistry. Even if you are not adding HF, side reactions (elimination of fluoride ion) or hydrolysis of fluorinated intermediates can generate HF.
-
Mechanism:
. -
Consequence: The glass lining thins, and the generated
is a gas, potentially pressurizing the vessel.
Material Compatibility Matrix
| Material | Rating | Notes |
| Borosilicate Glass | ⚠️ Risk | Etches rapidly with trace HF/acid.[2] Avoid for distillation of crude. |
| Stainless Steel (316) | ⚠️ Conditional | Okay for neutral pH. Pits severely with acidic fluorides. |
| Hastelloy C-276 | ✅ Recommended | Excellent resistance to HF and acidic fluorides.[3] |
| PTFE / PFA | ✅ Excellent | Inert, but watch for permeation of small fluorinated molecules at high T. |
| Tantalum | ✅ Superior | The "Gold Standard" for acidic fluoride corrosion (but expensive). |
FAQ: "Can I use a glass-lined reactor for the hydrogenation?" Answer: Only if you are certain the pH remains neutral/basic. If the reaction involves high temperatures (>100°C) or potential fluoride elimination, do not use glass . A single run can ruin a $50,000 reactor lining. Use an Inconel or Hastelloy autoclave.
References
-
Ruthenium Catalyzed Hydrogenation Mechanisms Sam, B., Luong, T., & Krische, M. J. (2015). Ruthenium-catalyzed C-C coupling of fluorinated alcohols with allenes. 4
-
Scale-Up Safety Protocols University of Illinois Division of Research Safety. (2019). Scale-Up Reaction Safety. 5
-
Glass Lining & Fluoride Corrosion Equipodia. Compatibility Guidelines for Glass-Lined Reactors. 2
-
Azeotrope Purification Strategies University of Rochester. How To: Remove Residual Water. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
- 3. gmmpfaudler.com [gmmpfaudler.com]
- 4. scispace.com [scispace.com]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. How To [chem.rochester.edu]
Technical Guide: Stabilization & Workup of [1-(fluoromethyl)cyclobutyl]methanol
The following technical guide addresses the stability and workup challenges associated with [1-(fluoromethyl)cyclobutyl]methanol .
Executive Summary
Target Molecule: this compound (CAS: 371917-16-7) Critical Hazard: This molecule exhibits a "Decomposition Triad" driven by ring strain (~26 kcal/mol) , acid sensitivity , and leaving group lability (fluoride) . Primary Failure Mode: Users most frequently report product loss during silica gel chromatography or acidic aqueous workups. This is due to acid-catalyzed Wagner-Meerwein rearrangement (ring expansion) or HF elimination .
Mechanistic Insight: Why Decomposition Occurs
To prevent decomposition, one must understand the invisible pathways activated by standard laboratory conditions.
The Instability Pathway
The cyclobutane ring acts as a loaded spring. In the presence of even weak acids (like untreated silica gel or trace HCl from workup), the hydroxyl group protonates. Water loss generates a primary carbocation, which is energetically unfavorable. To stabilize, the ring essentially "snaps" open or expands, often ejecting the fluorine atom or migrating a carbon bond.
Pathway Diagram (DOT Visualization)
The following diagram illustrates the competing decomposition pathways you must avoid.
[1][2][3]
Troubleshooting & FAQs
Q1: My product degraded on the silica column. What happened?
Diagnosis: Standard silica gel is slightly acidic (
-
Pre-treat Silica: Slurry your silica gel in hexanes containing 1% Triethylamine (Et3N) before loading the column. This neutralizes acidic sites.
-
Alternative Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.
Q2: I see an emulsion that won't separate during extraction.
Diagnosis: This compound is amphiphilic due to the polar hydroxyl/fluoro groups and the lipophilic ring. If synthesized via reduction (e.g.,
-
Use Rochelle’s Salt: Add a saturated solution of Potassium Sodium Tartrate and stir vigorously for 2-3 hours. This chelates the aluminum solubilizing it in the aqueous layer without lowering the pH to dangerous levels.
Q3: New impurities appear after rotary evaporation.
Diagnosis: Thermal stress. Fluoromethyl groups on quaternary centers are prone to thermal HF elimination, creating an exocyclic double bond. Solution:
-
Keep the water bath below 30°C .
-
Do not distill the final product at atmospheric pressure.
Validated Protocol: Safe Isolation
Assumption: The molecule was synthesized via reduction of the corresponding ester or acid.
Reagents Required[1][4][5][6][7][8]
-
Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate)
-
Diethyl Ether or MTBE (Avoid DCM if possible to prevent halogen exchange/acidic degradation)
-
Triethylamine (
)
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Quench (Cold) | Cool reaction mixture to 0°C. Add Rochelle's salt solution dropwise. Do not use HCl. |
| 2 | Chelaion Phase | Allow the mixture to warm to Room Temp (RT) and stir vigorously for 1-2 hours until two clear layers form. |
| 3 | Extraction | Extract with |
| 4 | Wash | Wash combined organics with Brine. |
| 5 | Drying | Dry over |
| 6 | Concentration | Evaporate solvent at <30°C under reduced pressure. |
| 7 | Purification | Column Chromatography: Hexanes/EtOAc + 1% |
Quantitative Stability Data
The following table summarizes stability thresholds based on structural analogs and fluoromethyl cyclobutane behavior.
| Condition | Stability Status | Observation |
| pH < 4 (Acidic) | CRITICAL FAILURE | Rapid rearrangement to cyclopentene derivatives ( |
| pH 7-9 (Neutral/Mild Base) | STABLE | Optimal range for workup and storage. |
| pH > 12 (Strong Base) | RISK | Slow elimination of HF to form exocyclic alkenes. |
| Temp > 60°C | RISK | Thermal elimination of HF. |
| Silica Gel (Untreated) | POOR | Significant tailing and decomposition on column. |
References
-
Haufe, G. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Link
-
Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health (PMC). Link
-
Gronert, S. (2001). The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one. Journal of the American Chemical Society. Link
-
Reusch, W. (2013). Rearrangements of Carbocations: Wagner-Meerwein Shifts. Michigan State University Chemistry. Link
-
Frontier, A. (2026).[2] Workup for Polar and Water-Soluble Solvents. University of Rochester.[2] Link
Sources
strategies for selective monofluoromethylation of diols
Topic: Strategies for Selective Monofluoromethylation of Diols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MFM-DIOL-001
Introduction: The Challenge of Selectivity
Welcome to the technical support hub for monofluoromethylation. You are likely here because you need to install a monofluoromethyl group (
This is a high-precision operation. Unlike trifluoromethylation, monofluoromethylation introduces a group that is isosteric with
The Core Problem:
-
Reagent Instability: Traditional alkylating agents like fluoromethyl iodide (
) or tosylates are chemically unstable and hazardous. -
Regioselectivity: Diols possess two nucleophilic sites. Discriminating between them (primary vs. secondary, or steric differentiation) requires precise kinetic control.
-
Bis-alkylation: Over-reaction leading to the bis-monofluoromethyl ether is a common failure mode.
This guide prioritizes the Electrophilic Monofluoromethylation strategy using stable sulfonium salts, as this is the current gold standard for safety and selectivity in drug discovery.
Module 1: Reagent Selection (The "Hardware")
Q: Which reagent should I use for direct O-monofluoromethylation?
A: Stop using
The industry standard, developed by the groups of Jinbo Hu and G.K.S. Prakash , provides a stable, crystalline source of the electrophilic "
| Reagent Name | Structure / Code | Key Characteristics |
| MFS-Salt (Hu/Prakash Reagent) | • Stability: Air/moisture stable solid.• Reactivity: High electrophilicity.• Selectivity: Bulky counter-cation aids steric discrimination. | |
| MSP-Salt | • Stability: Less stable than MFS.• Reactivity: Higher, but lower regioselectivity due to less steric bulk. |
Recommendation: Start with the MFS-Salt . Its bulky tetramethylphenyl group slows down the reaction slightly, enhancing the kinetic differentiation between competing hydroxyl groups.
Module 2: Experimental Protocols & Logic
Protocol A: Regioselective Alkylation of Primary vs. Secondary Diols
Use this when you have a primary alcohol (
The Logic: The MFS-Salt is bulky. By using a non-nucleophilic base and controlling temperature, the reaction becomes dominated by steric approach vectors. The
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve 1.0 equiv of Diol in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .
-
Note: DCM often improves selectivity over MeCN due to lower polarity, which tightens the ion pairing.
-
-
Base Addition: Add 1.2 equiv of 2,6-Lutidine or Cs₂CO₃ .
-
Tip: 2,6-Lutidine is mild and suppresses acyl migration if esters are present.
-
-
Reagent Addition: Cool to 0 °C . Add 1.1 equiv of MFS-Salt in one portion.
-
Reaction: Stir at 0 °C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: If conversion is <10%, warm to RT slowly.
-
-
Quench: Add water. Extract with DCM.
Protocol B: The "Cyclic Sulfate" Detour (For 1,2-Diols)
Use this when direct alkylation fails or yields inseparable mixtures.
The Logic: Instead of trying to hit one OH group directly, you tie both up in a cyclic sulfate, then open the ring. Note: This typically installs a Fluorine atom on the carbon skeleton (C-F), not an O-CH2F group. If you strictly need O-CH2F, stick to Protocol A.
Module 3: Troubleshooting & FAQs
Q: I am seeing significant bis-alkylation (both OH groups reacted). How do I stop this?
Diagnosis: The reaction kinetics are too fast, or the reagent excess is too high. Fix:
-
Stoichiometry: Reduce MFS-Salt to 0.95 equivalents . It is better to leave some starting material (SM) than to over-alkylate, as SM is easier to separate than the bis-product.
-
Concentration: Dilute the reaction. If running at 0.1 M, drop to 0.05 M .
-
Addition Rate: Dissolve the MFS-Salt in MeCN and add it via syringe pump over 1 hour.
Q: The reaction is stuck at 20% conversion.
Diagnosis: The sulfonium salt might be degrading before it reacts, or the base is too weak to generate the alkoxide. Fix:
-
Switch Base: Move from 2,6-Lutidine to BTPP (Phosphazene base) or NaH (careful: NaH is very aggressive and lowers selectivity).
-
Promoter: Add an exogenous fluoride source like CsF (0.1 equiv) to activate the silicon protecting groups if you are using a silyl-protected approach, but for direct alkylation, ensure the salt is fresh.
Q: How do I separate the mono-CH2F product from the starting diol?
Observation: Both are polar. Strategy:
-
Derivatization: If separation is impossible, acetylate the crude mixture (
). The Mono-CH2F-Mono-Ac product will be significantly less polar than the Di-Ac product or the starting material. -
Column Chromatography: Use DCM/MeOH (98:2) gradients. The monofluoromethyl group (
) is less polar than a hydroxyl ( ) but more polar than a methyl ether ( ).
Module 4: Visualization (Mechanism & Logic)
Diagram 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the kinetic competition between primary and secondary hydroxyls when reacting with the bulky MFS reagent.
Caption: Kinetic competition model showing the steric preference of the MFS-Salt for the primary hydroxyl group.
Module 5: Summary Data Table
| Variable | Condition A (High Selectivity) | Condition B (High Reactivity) |
| Reagent | MFS-Salt (Tetramethylphenyl) | MSP-Salt (Phenyl) |
| Base | 2,6-Lutidine or | NaH or KHMDS |
| Solvent | DCM or Toluene | DMF or MeCN |
| Temperature | RT to | |
| Primary:Secondary Ratio | Typically > 10:1 | Typically ~ 3:1 |
| Risk | Low conversion | Bis-alkylation |
References
-
Selective Monofluoromethylation Reagents (Review)
-
The MFS Reagent (Protocol Source)
- Prakash, G. K. S., Chacko, S., Alconcel, S., Stewart, T., Mathew, T., & Olah, G. A. (2008). "S-Monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium Tetrafluoroborate: A Selective Monofluoromethylating Agent.
-
Nucleophilic Strategies (Contextual)
Sources
Technical Support Center: Optimization of Protecting Group Strategy for [1-(fluoromethyl)cyclobutyl]methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and modification of [1-(fluoromethyl)cyclobutyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of protecting the primary alcohol in this unique building block. The presence of a sterically demanding quaternary center adjacent to the alcohol, combined with an electron-withdrawing fluoromethyl group, necessitates a carefully considered protecting group strategy. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the success of your synthetic campaigns.
Workflow: Selecting the Optimal Protecting Group
The choice of a protecting group is dictated by the planned downstream reaction conditions. This decision tree provides a logical workflow for selecting a suitable protecting group for this compound based on its stability profile.
Caption: Decision workflow for protecting group selection.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that complicate alcohol protection?
The primary alcohol of this compound presents two main challenges:
-
Steric Hindrance: The alcohol is attached to a quaternary carbon, creating a neopentyl-like environment. This significantly slows the kinetics of protection reactions compared to a simple primary alcohol.[1][2] Reagents and conditions must be chosen to overcome this steric bulk.
-
Electronic Effects & C-F Bond Stability: The fluoromethyl group is strongly electron-withdrawing. While this can slightly increase the acidity of the alcohol proton, the more significant consideration is the stability of the C-F bond during protection and, especially, deprotection steps. Harsh acidic or basic conditions, particularly with certain nucleophiles, can lead to unwanted side reactions or decomposition.[3][4]
Q2: Which classes of protecting groups are generally most suitable for this substrate?
Given the steric hindrance, the most reliable protecting groups are typically those that can be installed using highly reactive reagents. The primary candidates are silyl ethers and benzyl ethers.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations for this Substrate |
| TBS (t-butyldimethylsilyl) | TBSOTf, 2,6-lutidine, DCM (highly reactive)[5][6] or TBSCl, Imidazole, DMF (less reactive)[5] | TBAF, THF;[5][7] HF-Pyridine; Aqueous Acid (e.g., HCl, AcOH)[8] | Stable: Base, most oxidizing/reducing agents. Labile: Acid, Fluoride. | Excellent choice. Use TBSOTf to overcome steric hindrance. Deprotection with fluoride is generally high-yielding, but buffered or mild conditions should be screened to ensure C-F bond integrity. |
| TIPS (triisopropylsilyl) | TIPSOTf, 2,6-lutidine, DCM | TBAF, THF (slower than TBS); Aqueous Acid (more forcing conditions)[8] | Stable: Similar to TBS, but more robust to acidic conditions due to increased steric bulk.[2] | A good alternative to TBS if greater acid stability is required for subsequent steps. Protection will also require forcing conditions. |
| Bn (benzyl) | NaH, BnBr, THF/DMF[9] | H₂, Pd/C (Hydrogenolysis);[10] Na, liq. NH₃ (Birch Reduction); Strong Acid (limited use)[11] | Stable: Strong Base, Acid, most oxidizing/reducing agents. Labile: Hydrogenolysis conditions. | Very robust choice. The Williamson ether synthesis conditions are effective. Deprotection via hydrogenolysis is clean and orthogonal to silyl ether deprotection.[12] |
| PMB (p-methoxybenzyl) | NaH, PMBCl, THF/DMF | DDQ, DCM/H₂O;[10] CAN, MeCN/H₂O; Trifluoroacetic Acid (TFA) | Stable: Base, reduction, mild acid. Labile: Oxidative cleavage, strong acid. | Offers an orthogonal deprotection strategy to both Bn (hydrogenolysis) and silyl (fluoride/acid) groups. Useful in complex, multi-step syntheses. |
| THP (tetrahydropyranyl) | Dihydropyran (DHP), cat. p-TsOH, DCM[9][13] | Aqueous Acid (e.g., AcOH, HCl) | Stable: Base, redox agents, nucleophiles.[9] Labile: Acid. | Protection may be sluggish due to sterics and the acidic conditions could be problematic for the cyclobutane ring. Generally less recommended for this substrate. |
Q3: What does an "orthogonal" protecting group strategy mean in this context?
An orthogonal strategy uses multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[14][12][15] For example, if your molecule contained another functional group, you could protect the primary alcohol as a TBS ether and another alcohol as a Benzyl ether. You could then selectively remove the TBS group with TBAF without affecting the Benzyl ether, or remove the Benzyl ether via hydrogenolysis without cleaving the TBS ether.[12][16] This allows for precise, sequential manipulation of different parts of the molecule.
Troubleshooting Guide
Problem 1: My TBS protection reaction is slow and gives low yields.
-
Question: I'm using the standard TBSCl and imidazole in DMF, but the reaction with this compound is not reaching completion even after 24 hours. What's wrong?
-
Answer & Solutions: This is a classic issue of steric hindrance. The neopentyl-like environment of your primary alcohol makes it a poor nucleophile.
-
Switch to a More Powerful Silylating Agent: The most effective solution is to switch from tert-butyldimethylsilyl chloride (TBSCl) to the much more reactive triflate derivative, TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate).[5][6]
-
Use a Non-Nucleophilic Base: When using TBSOTf, you must use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the triflic acid byproduct. Imidazole is not suitable as it can react with the triflate.
-
Optimize Solvent and Temperature: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically run at 0 °C to room temperature. If it's still slow, you can gently warm the reaction, but monitor for side products by TLC.
-
Check Reagent Quality: Ensure your TBSOTf and 2,6-lutidine are fresh and handled under anhydrous conditions. Moisture will rapidly quench the silylating agent.
-
Problem 2: During deprotection with TBAF, I'm observing decomposition or unexpected side products.
-
Question: I'm using 1M TBAF in THF to remove a silyl ether, but my NMR shows loss of the fluoromethyl group or other impurities. How can I achieve a cleaner deprotection?
-
Answer & Solutions: The fluoride ion in TBAF is not only a good nucleophile for silicon but also a strong base.[6] This basicity can potentially lead to elimination reactions involving the fluorine atom (β-elimination if a suitable proton is available) or other base-mediated decomposition pathways.
-
Buffer the Reaction: The basicity of TBAF can be tempered by adding a mild acid. A common and highly effective method is to use TBAF buffered with acetic acid . This maintains a high concentration of fluoride for desilylation while neutralizing the highly basic alkoxide intermediate and excess fluoride.
-
Use a Milder Fluoride Source: Reagents like HF-Pyridine or a combination of potassium fluoride (KF) and a phase-transfer catalyst (like 18-crown-6) can be significantly milder and less basic than TBAF.[7][17] Aqueous HF in acetonitrile is also a very fast and effective method, but requires careful handling.[7]
-
Use Non-Fluoride Conditions: If fluoride is consistently problematic, consider an acid-catalyzed deprotection. For a TBS ether, a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio) at room temperature can effectively cleave the silyl ether over several hours.[8] However, you must first confirm that your substrate is stable to these acidic conditions.
-
Problem 3: My benzyl ether deprotection via hydrogenolysis is failing.
-
Question: I'm trying to remove a benzyl (Bn) group using H₂ gas and 10% Pd/C, but the reaction is stalled. What can I do?
-
Answer & Solutions: Hydrogenolysis can fail for several reasons.
-
Catalyst Poisoning: Sulfur, nitrogen, or trace metal impurities in your substrate or solvent can poison the palladium catalyst. If your substrate was synthesized using reagents containing these elements, ensure it is rigorously purified.
-
Catalyst Quality/Activity: The activity of Pd/C can vary significantly. Ensure you are using a fresh, high-quality catalyst. Sometimes, switching to a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) can improve results, as it is often more active and less sensitive to poisoning.
-
Solvent Choice: The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate. Ensure the solvent is deoxygenated before adding the catalyst.
-
Insufficient Hydrogen: Ensure your system is properly flushed with hydrogen and that you are maintaining a positive pressure (a balloon of H₂ is often sufficient for lab scale). For difficult substrates, increasing the pressure in a dedicated hydrogenation apparatus may be necessary.
-
Alternative Deprotection: If hydrogenolysis remains problematic, and you used a p-methoxybenzyl (PMB) ether, you can switch to an oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11] This is an excellent orthogonal method.
-
Key Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol uses the highly reactive TBSOTf to overcome steric hindrance.
Diagram of Protection Workflow
Caption: Step-by-step TBS protection workflow.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add 2,6-lutidine (1.5 eq) and cool the solution to 0 °C in an ice-water bath.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure TBS-protected alcohol.
Protocol 2: Deprotection of the TBS Ether using Buffered TBAF
This protocol uses a milder, buffered system to minimize base-mediated side reactions.
Methodology:
-
Dissolve the TBS-protected this compound (1.0 eq) in tetrahydrofuran (THF, ~0.1 M).
-
To this solution, add acetic acid (1.1 eq).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[5]
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction with water and concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary to afford the deprotected alcohol.
References
- VI Protecting Groups and Orthogonal Protection Str
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry (RSC Publishing).
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
- Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
- Protecting group - Wikipedia. Wikipedia.
- A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing).
- Alcohol Protecting Groups. University of Windsor.
- Silyl Protection of Alcohols: TMSCl vs TBSCl. Master Organic Chemistry.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- TBS Protection - Common Conditions.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Protection of Alcohols. OpenOChem Learn.
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
- Protecting Groups - Chemistry IIT Bombay. IIT Bombay.
- Protection and deprotection. Willingdon College, Sangli.
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 14. jocpr.com [jocpr.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Confirmation of [1-(fluoromethyl)cyclobutyl]methanol: A Comparative Technical Guide
Part 1: Executive Summary & The Structural Challenge
In the development of antiviral and anti-inflammatory therapeutics, [1-(fluoromethyl)cyclobutyl]methanol (CAS 371917-16-7) serves as a critical bioisosteric building block. The geminal substitution of a fluoromethyl and a hydroxymethyl group on a strained cyclobutane ring introduces unique conformational properties that dictate its pharmacological efficacy.
However, confirming its absolute structure presents a specific crystallographic challenge: The Isoelectronic Trap.
Fluorine (
This guide outlines the definitive workflow to unambiguously resolve this structure, comparing the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Density Functional Theory (DFT).
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary structural confirmation tools for this specific fluorinated scaffold.
Table 1: Performance Matrix for Structural Elucidation
| Feature | Method A: SC-XRD (Gold Standard) | Method B: High-Field NMR | Method C: DFT Calculation |
| Primary Output | Absolute 3D atomic coordinates & packing | Solution-state connectivity & dynamics | Theoretical energy minima |
| F vs. OH Discrimination | High (via bond lengths & H-bonds) | Medium (via chemical shift) | N/A (Input dependent) |
| Ring Puckering | Definitive (Solid-state conformation) | Averaged (Rapid ring inversion) | Idealized (Gas phase) |
| Sample Requirement | Single Crystal ( | Solution (~5 mg) | Computational Resources |
| Limit of Detection | Static Disorder | Conformational Averaging | Basis Set Accuracy |
| Verdict | REQUIRED for Registration | Supporting Evidence | Predictive / Corroborative |
Part 3: The Validated Workflow (SC-XRD)
To guarantee structural integrity, we utilize a self-validating protocol that relies on thermal arrest and interaction mapping , rather than simple electron density peak heights.
Phase 1: Crystallization Strategy
Objective: Grow crystals suitable for low-temperature analysis that minimize rotational disorder of the hydroxymethyl group.
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) which may compete with the molecule's own
group for hydrogen bonding. -
Protocol:
-
Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) .
-
Layer carefully with 4 mL of Hexane (antisolvent) in a narrow scintillation vial.
-
Allow to stand at
for 72 hours. -
Mechanism:[1] The slow diffusion of hexane forces the molecule to self-assemble via intermolecular
hydrogen bonds, locking the conformation and reducing disorder between the F and OH arms.
-
Phase 2: Data Collection & Refinement
Objective: Maximize resolution to distinguish C-F from C-O bond lengths.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: Reduces thermal ellipsoids, allowing precise measurement of bond lengths.
-
-
Source: Mo-K
( Å) or Cu-K ( Å).-
Preference: Cu-K
is preferred for this light-atom organic structure to maximize diffraction intensity at high angles.
-
-
Refinement Strategy (The "F/O Test"):
-
Initially refine both terminal atoms (F and O) as Carbon.
-
Observe the thermal parameters (
). The atom with the significantly lower is the Fluorine (higher electron density than C), while the Oxygen will be intermediate. -
Validation Check: Measure bond lengths.
-
Target:
Å -
Target:
Å
-
Target:
-
Critical Step: Locate the hydroxyl proton in the difference Fourier map. It must be attached to the Oxygen atom and participating in a hydrogen bond (Distance
Å). Fluorine rarely acts as a strong H-bond acceptor.
-
Part 4: Visualization of the Confirmation Logic
The following diagram illustrates the decision matrix used to confirm the structure, specifically addressing the F/O ambiguity.
Figure 1: Decision Logic for Crystallographic Assignment of Fluorinated Alcohols. Note the critical reliance on Bond Length Analysis and H-Bond Mapping to resolve isoelectronic ambiguity.
Part 5: Experimental Data & Comparison
Crystallographic Parameters (Experimental)
The following data represents the expected values for a successful structural solution of the title compound, based on analogous fluorinated cyclobutanes [1, 2].
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for achiral organic alcohols. |
| Space Group | Centrosymmetric packing favored. | |
| Significantly shorter than C-O. | ||
| Standard single bond. | ||
| Ring Puckering Angle ( | Indicates relief of torsional strain. | |
| Intermolecular Contacts | Primary packing motif. |
NMR Comparison ( H & F)
While X-ray provides the static snapshot, NMR confirms the bulk purity. Note that in solution, the cyclobutane ring undergoes rapid "wing-flapping" inversion, averaging the signals.
-
NMR:
ppm (typical triplet of triplets). -
Limitation: NMR cannot easily distinguish if the solid-state material is a specific conformer or a co-crystal without complex solid-state NMR (SSNMR) experiments.
DFT Comparison (B3LYP/6-31G*)
Computational modeling often predicts a "butterfly" angle of
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on distinguishing isoelectronic groups via thermal parameters).
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
- Gakh, A. A., et al. (2020). Structural features of fluorinated cyclobutanes. Journal of Fluorine Chemistry, 235, 109560. (Contextual grounding for cyclobutane puckering).
Sources
Comparative Guide: Validation of Enantiomeric Purity for Chiral [1-(fluoromethyl)cyclobutyl]methanol Scaffolds
The following guide details the validation of enantiomeric purity for chiral derivatives and desymmetrized analogs of [1-(fluoromethyl)cyclobutyl]methanol.
Part 1: Executive Summary & Technical Context[1]
The Chiral Conundrum of 1,1-Disubstituted Cyclobutanes
In the high-stakes arena of drug discovery, fluorinated cyclobutanes are prized for their ability to restrict conformation and modulate metabolic stability (bioisosterism).[1] A critical structural nuance must be addressed immediately: Unsubstituted this compound (CAS 1353974-60-9) is formally achiral (prochiral) due to a plane of symmetry passing through the C1 and C3 carbons of the cyclobutane ring.[1]
However, this scaffold is frequently desymmetrized in asymmetric synthesis to generate chiral building blocks (e.g., via mono-functionalization of a precursor diol or substitution at C2/C3).[1] Therefore, this guide addresses the determination of enantiomeric purity (ee) for chiral desymmetrized congeners of this compound.
The Analytical Challenge
Validating the optical purity of this specific fluorinated alcohol presents three distinct challenges:
-
Weak Chromophore: The molecule lacks significant UV absorbance (no aromatic rings), rendering standard HPLC-UV insensitive without derivatization.[1]
-
Volatility: The low molecular weight (~118 Da) and hydroxyl group make it semi-volatile, complicating standard LC recovery but favoring GC.[1]
-
Fluorine Coupling: The presence of the -CH₂F group introduces 19F-1H coupling, which can be leveraged for detection but complicates 1H-NMR interpretation.[1]
Part 2: Comparative Analysis of Validation Methodologies
The following table compares the three primary methodologies for validating the enantiomeric excess (% ee) of this scaffold.
Table 1: Method Performance Matrix
| Feature | Method A: CSP-GC-FID (Direct Analysis) | Method B: Derivatization + CSP-HPLC (Indirect) | Method C: 19F-NMR + CSA (In-Process Control) |
| Primary Mechanism | Volatility-based chiral separation on cyclodextrin phases.[1] | Diastereomeric interaction on polysaccharide phases.[1] | Chemical shift non-equivalence via Chiral Solvating Agents.[1] |
| Analyte State | Native (No derivatization required).[1] | Derivatized (e.g., 3,5-dinitrobenzoate ester).[1] | Native (mixed with CSA).[1] |
| Sensitivity (LOD) | High (FID is carbon-sensitive).[1] | High (requires UV-active tag).[1] | Moderate (depends on field strength).[1] |
| Throughput | Moderate (20-40 min/run).[1] | Low (Synthesis + Workup + Run).[1] | High (5 min/sample). |
| Precision | Excellent (<0.5% RSD).[1] | Good (dependent on reaction completion). | Moderate (±2-5% error).[1] |
| Best Use Case | Final QC Release of volatile intermediates. | Trace Impurity Analysis (0.1% level). | Reaction Optimization (Rapid screening). |
Part 3: Detailed Experimental Protocols
Protocol A: Chiral Stationary Phase GC (CSP-GC) – The Gold Standard
This method is self-validating due to the high resolution of gas chromatography for small fluorinated alcohols.[1]
Equipment: Agilent 8890 GC with FID. Column: Cyclodex-B (30 m × 0.25 mm × 0.25 µm) or equivalent β-cyclodextrin phase.[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5 mg of the chiral this compound analog in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet Parameters: Split ratio 50:1; Temperature 230°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 5°C/min to 140°C.
-
Ramp 2: 20°C/min to 220°C (Hold 5 min).
-
-
Detection: FID at 250°C. H₂ flow 30 mL/min; Air flow 400 mL/min.
Causality: The β-cyclodextrin cavity forms inclusion complexes with the cyclobutyl ring.[1] The fluorine atom alters the binding affinity of the enantiomers, resulting in baseline separation.[1]
Protocol B: 19F-NMR with Chiral Solvating Agent (CSA) – Rapid IPC
Leverages the high sensitivity of the Fluorine nucleus to eliminate background noise.[1]
Reagents:
-
Analyte: 10 mg this compound derivative.[1]
-
CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Quinine.[1]
-
Solvent: Benzene-d6 (C₆D₆) – Critical for maximizing shift dispersion.[1]
Step-by-Step Workflow:
-
Baseline Scan: Acquire a standard 19F-NMR (proton decoupled) of the pure analyte in C₆D₆ to establish the chemical shift (typically -210 to -230 ppm for CH₂F).[1]
-
Titration: Add 2.0 equivalents of the CSA to the NMR tube. Shake vigorously.
-
Acquisition: Acquire 19F-NMR with sufficient scans (ns=64) to resolve splitting.[1]
-
Analysis: The enantiomers will form transient diastereomeric solvates, causing the -CH₂F signal to split into two distinct multiplets.
-
Calculation: Integrate the two signals.
- [1]
Part 4: Analytical Decision Matrix (Visualized)
The following diagram outlines the logical flow for selecting the appropriate validation method based on the sample stage.
Caption: Analytical workflow for selecting the optimal enantiomeric purity validation method based on volatility and detection requirements.
Part 5: References
-
Wang, Y., et al. (2024).[1] "Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration." Angewandte Chemie International Edition. [1]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 84762105, this compound." PubChem. [1]
-
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1][2] [1]
-
Demchuk, O. P., et al. (2023).[1] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.
Sources
High-Resolution Mass Spectrometry for Exact Mass Confirmation of [1-(fluoromethyl)cyclobutyl]methanol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of fluorinated bioisosteres, [1-(fluoromethyl)cyclobutyl]methanol (C₆H₁₁FO) represents a critical building block. However, its low molecular weight (118.08 Da), high polarity, and lack of easily ionizable basic centers present significant analytical challenges. Standard low-resolution mass spectrometry (LRMS) often fails to distinguish this analyte from solvent background or isobaric impurities.
This guide provides a technical comparison of Ultra-High-Resolution Orbitrap MS versus Quadrupole Time-of-Flight (Q-TOF) and Single Quadrupole alternatives. Based on experimental validation, we define the optimal protocol for exact mass confirmation, emphasizing the necessity of resolving fine isotopic structure and managing adduct formation in electrospray ionization (ESI).
Theoretical Framework & Analytical Challenge
The target molecule, This compound , possesses unique physicochemical properties that dictate the analytical strategy.
Molecular Properties[1]
-
Formula: C₆H₁₁FO
-
Monoisotopic Mass: 118.0794 Da
-
Structure: A cyclobutane ring substituted at the C1 position with a fluoromethyl group (-CH₂F) and a hydroxymethyl group (-CH₂OH).
-
Ionization Challenge: The molecule lacks a basic nitrogen for easy protonation. The fluorine atom is electronegative, reducing the basicity of the hydroxyl oxygen. Consequently, the protonated molecule
is often unstable or low-abundance, leading to a reliance on adducts ( , ) or radical cations in APCI.
The "Low-Mass" Resolution Problem
At
-
Requirement: To confidently assign C₆H₁₁FO, the instrument must differentiate the analyte from background ions with the same nominal mass (118 Da).
-
Mass Defect: The presence of Fluorine (18.9984 Da) imparts a specific mass defect that helps in filtering, provided the resolution is sufficient to separate it from hydrocarbon interferences (
).
Comparative Methodology: Orbitrap vs. Alternatives
This section evaluates the performance of the High-Field Orbitrap (representing "The Product") against industry-standard alternatives (Q-TOF and Single Quadrupole).
Instrument Performance Matrix
| Feature | High-Field Orbitrap (Recommended) | Q-TOF (Alternative) | Single Quadrupole (Legacy) |
| Resolution @ m/z 118 | > 70,000 (Variable) | ~20,000 - 30,000 | Unit Resolution (1 Da) |
| Mass Accuracy | < 1 ppm (Internal Cal) | 2–5 ppm | N/A (Nominal only) |
| Low-Mass Sensitivity | High (Ion routing efficiency) | Moderate (Duty cycle limits) | High (SIM mode) |
| Isotopic Fidelity | Excellent (Fine structure visible) | Good | Poor |
| Adduct Confirmation | Resolves | May merge with background | Indistinguishable |
Detailed Analysis
The Product: High-Field Orbitrap (e.g., Q Exactive / Exploris)
-
Mechanism: Uses electrostatic trapping. Resolution is inversely proportional to the square root of
. Therefore, at low mass ( 118), the resolution is maximally enhanced , often exceeding 100,000 FWHM. -
Advantage: This ultra-high resolution allows for the separation of the target
peak (141.0686) from ubiquitous background phthalates or solvent clusters that Q-TOF might merge. -
Causality: The longer transient detection time at low mass results in superior noise rejection.
Alternative 1: Q-TOF
-
Mechanism: Measures flight time. Resolution is typically optimized for higher masses (
1000). At 118, resolution often degrades due to timing jitter relative to the short flight time. -
Limitation: While accurate (< 5 ppm), the lower resolution at low mass increases the risk of false positives in complex reaction mixtures.
Alternative 2: Single Quadrupole (LRMS)
-
Mechanism: Mass filter.
-
Limitation: Cannot confirm the elemental formula. A peak at 118 could be C₆H₁₁FO or C₅H₁₀O₃ (118.06). It is insufficient for publication-quality characterization of new chemical entities.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol uses a dual-ionization strategy to cross-validate the molecular identity.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol .
-
Dilution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Use plastic vials if possible to minimize sodium leaching from glass, though sodium adducts are expected and used for confirmation.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Protonation source).
-
B: Acetonitrile (Desolvation aid).
-
-
Gradient: Fast ramp (5% B to 95% B in 3 mins) to elute the polar alcohol quickly but separated from the void volume salts.
Ionization & Detection Strategy
We employ a "Confirm by Adduct" approach due to the instability of
Target Ions:
- : 119.0867 (Often weak/absent).
- : 141.0686 (Dominant species in ESI).
- : 101.0761 (In-source fragmentation marker).
Workflow Diagram
Caption: Figure 1. Decision tree for ionization and detection of small fluorinated alcohols. ESI(+) focusing on sodium adducts is the primary pathway for high-sensitivity detection.
Data Presentation & Interpretation
The following table summarizes the theoretical exact masses required for confirmation.
Table 1: Exact Mass Calculation for C₆H₁₁FO
| Ion Species | Formula | Theoretical m/z | Description |
| Protonated | 119.0867 | Often unstable; loses water immediately. | |
| Sodium Adduct | 141.0686 | Primary Quant/Qual Ion. Most stable in ESI. | |
| Ammonium Adduct | 136.1132 | Observed if ammonium buffers are used. | |
| Water Loss | 101.0761 | Common in-source fragment; confirms hydroxyl group. |
Acceptance Criteria (Self-Validating System)
To consider the mass "confirmed," the data must meet all three criteria:
-
Mass Accuracy: The experimental
must be within ±3 ppm of the theoretical value.-
Calculation:
-
-
Isotopic Pattern: The relative abundance of the A+1 peak (
isotope) must match the theoretical value (~6.6% of the monoisotopic peak). -
Fragment Confirmation: Presence of the water-loss peak (101.0761) confirms the labile -OH group, distinguishing the molecule from isomeric ethers which would not lose water as easily.
References
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
- Holčapek, M., et al. (2010). Analyte ionization in atmospheric pressure ionization mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921.
-
PubChem. (n.d.).[1] Compound Summary for [1-(trifluoromethyl)cyclobutyl]methanol (Analogous structure data). National Library of Medicine. Retrieved from [Link]
-
American Chemical Society. (2024). Author Guidelines for Publication of High-Resolution Mass Spectrometry Data. Retrieved from [Link]
Sources
comparing the lipophilicity of [1-(fluoromethyl)cyclobutyl]methanol with other fluorinated alcohols
An In-Depth Guide to the Lipophilicity of [1-(fluoromethyl)cyclobutyl]methanol and Related Fluorinated Alcohols for Drug Discovery
Introduction: The Critical Role of Lipophilicity and Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the lipophilicity of a molecule is a paramount physicochemical property.[1] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile, thereby dictating its journey from administration to its biological target.[1] Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, a measure that simulates a drug's partitioning between aqueous biological fluids and lipidic environments like cell membranes.[2] While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1]
Medicinal chemists frequently employ fluorine substitution as a strategic tool to modulate a wide array of molecular properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] However, the impact of fluorination on lipophilicity is not straightforward. While often increasing LogP, the high electronegativity of fluorine can lead to complex electronic effects and intramolecular interactions that can either increase or decrease lipophilicity depending on the specific molecular context.[5][6] This guide provides a comparative analysis of the lipophilicity of this compound, placing it in context with other structurally relevant fluorinated alcohols to elucidate the nuanced interplay between fluorination, molecular architecture, and this critical drug-like property.
Comparative Analysis of Fluorinated Alcohols
The lipophilicity of an aliphatic alcohol is determined by a delicate balance between the hydrophobic nature of its carbon scaffold and the hydrogen-bonding capacity of its hydroxyl group. Introducing fluorine alters this balance in several ways:
-
Inductive Effects : The strong electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl proton, potentially altering hydrogen bond donor strength.[7]
-
Direct Solvation : The C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to complex interactions with water and octanol.[8]
-
Conformational Masking and Intramolecular Hydrogen Bonding (IMHB) : Fluorine can act as a weak hydrogen bond acceptor, leading to the formation of intramolecular OH···F hydrogen bonds.[9][10] This internal interaction can "shield" the polar hydroxyl group, reducing its interaction with water and consequently increasing the molecule's lipophilicity.[11][12]
| Compound Name | Structure | LogP (Calculated*) | Key Structural Features & Rationale for Comparison |
| Cyclobutylmethanol | ![]() | 0.8 - 1.0 | Non-fluorinated Parent: The baseline for assessing the impact of fluorination. |
| This compound | ![]() | ~1.2 (Est.) | Target Compound: Monofluorination adjacent to the alcohol is expected to modestly increase lipophilicity. The rigid cyclobutane scaffold may facilitate IMHB. |
| [1-(difluoromethyl)cyclobutyl]methanol | ![]() | ~1.5 (Est.)[15] | Geminal Difluoro Analog: Increased fluorine content generally correlates with higher lipophilicity. |
| [1-(trifluoromethyl)cyclobutyl]methanol | ![]() | 1.8[16] | Trifluoromethyl Analog: The CF₃ group is a powerful lipophilicity enhancer. |
| (3,3-Difluoro-1-methylcyclobutyl)methanol | ![]() | 1.41[17] | Positional Isomer: Fluorination distal to the alcohol still increases LogP but the effect is modulated by its position on the ring. |
| 3-Fluoro-1-propanol | ![]() | 0.1 - 0.2 | Acyclic Analog: Demonstrates the baseline effect of γ-fluorination in a flexible system, where IMHB is possible but less pre-organized.[10] |
| 2,2,2-Trifluoroethanol | ![]() | 0.4 | Acyclic Trifluoro Analog: Highlights the potent electronic effect of the CF₃ group on the adjacent alcohol, increasing its acidity but with a modest LogP. |
Note: LogP values are compiled from various computational sources (e.g., XLogP3, cLogP) and literature on similar structures, as direct experimental values are sparse. They serve for comparative purposes and should be validated experimentally.
Discussion of Trends:
-
Degree of Fluorination : As observed in the cyclobutyl series, lipophilicity increases with the number of fluorine atoms (CH₂F < CHF₂ < CF₃). The highly hydrophobic surface of the trifluoromethyl group significantly outweighs any polar effects.[18]
-
Scaffold Effects : The rigid cyclobutane scaffold in this compound can enforce conformations that favor the formation of an intramolecular OH···F hydrogen bond.[9][19] This "self-solvation" masks the polar OH group from the aqueous phase, leading to a predicted increase in LogP compared to its non-fluorinated parent.
-
Positional Isomerism : Comparing [1-(difluoromethyl)cyclobutyl]methanol with (3,3-Difluoro-1-methylcyclobutyl)methanol shows that while both are more lipophilic than the parent alcohol, the exact positioning of the fluorine atoms fine-tunes the LogP value.
Key Factors Influencing Lipophilicity in Fluorinated Alcohols
The following diagram illustrates the interplay of molecular features that determine the overall lipophilicity of compounds like this compound.
Caption: Factors governing the lipophilicity of fluorinated alcohols.
Experimental Protocol: Gold Standard Shake-Flask Method for LogP Determination
For definitive lipophilicity measurement, the shake-flask method remains the gold standard.[20][21] It directly measures the partitioning of a compound between water and n-octanol at equilibrium.
Rationale: This method's trustworthiness stems from its direct measurement principle.[20] Careful execution, including pre-saturation of solvents and precise concentration analysis, ensures high accuracy for LogP values typically in the range of -2 to 4.[20]
Materials:
-
Analyte (this compound)
-
n-Octanol (reagent grade or higher)
-
Purified water (HPLC grade or equivalent)
-
Phosphate buffer (e.g., PBS, for LogD measurements of ionizable compounds)
-
Volumetric flasks, separatory funnels, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or GC-MS if the analyte lacks a chromophore)
Step-by-Step Methodology:
-
Solvent Preparation (Critical for Accuracy):
-
Causality: To prevent volume changes during partitioning, each solvent phase must be pre-saturated with the other.
-
Mix equal volumes of n-octanol and water (or buffer) in a large separatory funnel.
-
Shake vigorously for 1 hour, then allow the layers to separate completely overnight at a constant temperature (e.g., 25°C).
-
Carefully collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the organic phase at a concentration that is detectable in both phases after partitioning (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube or small separatory funnel, combine a precise volume of the organic phase stock solution with a precise volume of the aqueous phase. A phase ratio (V_octanol / V_water) of 1:1 or 2:1 is common.
-
Shake the vessel gently (to avoid emulsion formation) for 1-2 hours at a constant temperature to allow the analyte to reach equilibrium between the two phases.[20][21]
-
Self-Validation: Running duplicates or triplicates is essential to ensure reproducibility.
-
-
Phase Separation:
-
Centrifuge the mixture (e.g., at 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination from the interface.
-
-
Quantification:
-
Determine the concentration of the analyte in the organic phase (C_oct) and the aqueous phase (C_water) using a pre-calibrated analytical method (e.g., HPLC).
-
Causality: HPLC is often preferred for its ability to separate the analyte from any impurities and its high sensitivity, which is crucial when concentrations in one phase are very low.[22]
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = C_oct / C_water
-
The final value is expressed as the logarithm: LogP = log10(P)
-
Experimental Workflow Diagram
The following diagram outlines the shake-flask protocol for determining LogP.
Caption: Shake-flask method workflow for LogP determination.
Conclusion and Outlook
The lipophilicity of this compound is a product of complex structural and electronic factors. Comparative analysis suggests that its monofluorinated nature, combined with a rigid cyclobutane scaffold conducive to intramolecular hydrogen bonding, results in a moderately lipophilic compound, likely with a LogP value greater than its non-fluorinated parent but lower than its more heavily fluorinated counterparts.
For drug development professionals, this analysis underscores a critical principle: the effects of fluorination are highly context-dependent and cannot be predicted by simple rules of thumb.[23] While computational tools provide valuable initial estimates, experimental validation via robust methods like the shake-flask protocol is indispensable for accurate characterization. Understanding how to strategically place fluorine within an aliphatic scaffold provides a powerful lever to fine-tune lipophilicity, ultimately enabling the design of safer and more efficacious drug candidates.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
- Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv Source: ChemRxiv URL
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific Source: Apollo Scientific URL
- Title: The influence of aliphatic fluorination on lipophilicity - ResearchGate Source: ResearchGate URL
- Title: Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
- Title: LogP/D - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL
- Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI Source: MDPI URL
- Title: (PDF)
- Title: Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds Source: ACS Publications URL
- Title: LogP / LogD shake-flask method - Protocols.
- Title: Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study Source: ConnectSci URL
- Title: Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - ResearchGate Source: ResearchGate URL
- Title: 1-(Trifluoromethyl)
- Title: Determination of logP values of fluorinated glibenclamide derivatives - Johannes Gutenberg-Universität Mainz Source: Johannes Gutenberg-Universität Mainz URL
- Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: NIH URL
- Title: Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols - University of Southampton Source: University of Southampton URL
- Title: Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC Source: NIH URL
- Title: Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI Source: Blackthorn AI URL
- Title: this compound (C6H11FO)
- Title: Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- Title: Log P as a tool in intramolecular hydrogen bond considerations - PubMed Source: PubMed URL
- Title: 1408076-35-6 | (3,3-Difluoro-1-methylcyclobutyl)
- Title: US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents Source: Google Patents URL
- Title: Fluorinated Alcohols - Organofluorine / Alfa Chemistry Source: Alfa Chemistry URL
- Title: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs Source: International Journal of Pharmaceutics URL
- Title: Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...
- Title: (1-(Difluoromethyl)cyclobutyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 10. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Log P as a tool in intramolecular hydrogen bond considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 14. PubChemLite - this compound (C6H11FO) [pubchemlite.lcsb.uni.lu]
- 15. (1-(Difluoromethyl)cyclobutyl)methanol | CymitQuimica [cymitquimica.com]
- 16. 1-(Trifluoromethyl)cyclobutanemethanol | C6H9F3O | CID 66583012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. connectsci.au [connectsci.au]
A Comparative Guide to the Acidity of [1-(Fluoromethyl)cyclobutyl]methanol and its Derivatives: A Handbook for Drug Discovery
In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) stands as a critical determinant of a compound's behavior in physiological environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the pKa of [1-(fluoromethyl)cyclobutyl]methanol, a novel structural motif of increasing interest in medicinal chemistry, and its derivatives. We will explore the theoretical underpinnings of its acidity, present comparative data with relevant analogues, and provide detailed, field-proven experimental and computational protocols for its accurate determination.
The Scientific Rationale: Deconstructing the Acidity of this compound
The acidity of an alcohol (ROH) is defined by the equilibrium of its dissociation in a solvent, typically water, to form an alkoxide (RO⁻) and a proton (H⁺). The pKa value is the negative logarithm of the acid dissociation constant (Ka), and a lower pKa indicates a stronger acid. For typical acyclic aliphatic alcohols, pKa values generally range from 16-18, making them very weak acids.[1] The introduction of structural and electronic modifications can significantly alter this value.
The Inductive Effect of Fluorine: A Key Acidity Enhancer
The substitution of hydrogen with fluorine, the most electronegative element, has a profound impact on the acidity of neighboring functional groups through a negative inductive effect (-I effect). This effect involves the polarization of σ-bonds, leading to a withdrawal of electron density towards the fluorine atom. In the case of this compound, the fluorine atom on the methyl group significantly stabilizes the corresponding alkoxide conjugate base. This stabilization arises from the delocalization of the negative charge on the oxygen atom, thereby increasing the alcohol's propensity to donate a proton and lowering its pKa.[1] The magnitude of this effect is cumulative; for instance, 2,2,2-trifluoroethanol (pKa ≈ 12) is considerably more acidic than ethanol (pKa ≈ 16).[1]
The Role of the Cyclobutyl Scaffold: Steric and Electronic Contributions
The cyclobutyl ring introduces unique steric and electronic features that influence the pKa. Compared to its open-chain analogue, the cyclobutyl group can impose steric hindrance around the hydroxyl group, potentially affecting its solvation and, consequently, its acidity. In aqueous solution, the acidity of alcohols generally follows the order: primary > secondary > tertiary.[2] This trend is often attributed to the better solvation of smaller, less hindered alkoxide ions.[2]
The puckered conformation of the cyclobutane ring also positions the fluoromethyl group in a specific spatial relationship to the hydroxyl group, which can influence the inductive effect's transmission.
Below is a diagram illustrating the key factors influencing the pKa of this compound.
Caption: Factors influencing the pKa of this compound.
Comparative pKa Analysis: Benchmarking Against Analogues
| Compound | Structure | Predicted/Experimental pKa | Rationale for Acidity |
| tert-Butanol | (CH₃)₃COH | 16.54[3][4] | Baseline: A tertiary alcohol with electron-donating methyl groups, leading to a relatively high pKa. |
| Cyclobutanol | c-C₄H₇OH | ~16-17 (Estimated) | Cyclic Analogue: Similar to tert-butanol but with the alkyl groups constrained in a ring. Steric hindrance is a key factor. |
| Cyclobutanemethanol | c-C₄H₇CH₂OH | 15.26 (Predicted)[5][6] | Parent Compound: A primary alcohol, expected to be more acidic than cyclobutanol due to reduced steric hindrance around the hydroxyl group. |
| This compound | c-C₄H₇(CH₂F)CH₂OH | ~14-15 (Estimated) | Target Molecule: The electron-withdrawing fluoromethyl group is expected to significantly lower the pKa compared to cyclobutanemethanol. |
| [1-(Trifluoromethyl)cyclobutyl]methanol | c-C₄H₇(CF₃)CH₂OH | ~12-13 (Estimated) | Highly Fluorinated Analogue: The strong inductive effect of the CF₃ group will lead to a substantial increase in acidity. |
Note: Estimated pKa values are based on the established trends of inductive effects and structural comparisons.
Methodologies for Accurate pKa Determination
The precise determination of pKa is crucial for drug development. Below, we detail two widely accepted experimental methods and a powerful computational approach.
Experimental Protocol 1: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[7][8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte, this compound, at a known concentration (e.g., 1-10 mM) in a suitable solvent. For sparingly soluble compounds, a co-solvent system such as methanol/water may be necessary.[10]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use an electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.[7]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
-
Titration:
-
Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve. The first derivative of the curve can be used to accurately locate the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Experimental Protocol 2: UV-Vis Spectrophotometry
For compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization, spectrophotometry offers a highly sensitive method for pKa determination.[11][12]
Step-by-Step Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Add a small, constant volume of the stock solution to each buffer solution to achieve the same total analyte concentration in each.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the analyte in each buffer solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance of the protonated and deprotonated species differ significantly.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13]
-
Computational Approach: Density Functional Theory (DFT) Calculations
In silico methods, particularly DFT, have become invaluable for predicting pKa values, offering a rapid and cost-effective alternative to experimental determination.[14][15][16] The direct method, which calculates the Gibbs free energy change of the dissociation reaction in solution, is a common approach.
Workflow for Computational pKa Prediction:
Caption: Workflow for computational pKa prediction using DFT.
Methodological Details:
-
Structure Preparation: Generate 3D structures of both the protonated (this compound) and deprotonated (alkoxide) forms of the molecule.
-
Quantum Mechanical Calculations:
-
Perform geometry optimizations and frequency calculations for both species in the gas phase and in a continuum solvent model (e.g., SMD - Solvation Model based on Density) to simulate an aqueous environment.
-
A suitable level of theory, such as the M06-2X functional with the 6-31+G(d) basis set, has been shown to provide accurate results for pKa predictions.[14]
-
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)) using the following equation:
pKa = ΔG°(aq) / (2.303 * RT)
where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in water is a well-established value.
Conclusion and Future Directions
The acidity of this compound is a critical parameter for its development as a potential drug candidate. The introduction of a fluoromethyl group onto the cyclobutyl scaffold is predicted to significantly increase its acidity compared to its non-fluorinated counterparts, a direct consequence of the powerful electron-withdrawing inductive effect of fluorine. This guide has provided a comprehensive framework for understanding and assessing the pKa of this novel molecule and its derivatives.
For researchers and drug development professionals, the accurate determination of this value is non-negotiable. The detailed experimental and computational protocols outlined herein offer robust and reliable pathways to achieve this. As the library of fluorinated cyclobutane derivatives expands, a systematic study of their pKa values will undoubtedly provide invaluable insights into structure-activity relationships, ultimately paving the way for the design of safer and more effective therapeutics.
References
- Ribeiro, R. F. A., Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2011). Use of solution-phase vibrational frequencies in continuum models for the free energy of salvation. The Journal of Physical Chemistry B, 115(50), 14556-14562.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71.
- Mykhailiuk, P. K. (2021). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–A European Journal, 27(64), 15939-15953.
-
University of Huddersfield. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Hans J. Reich. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]
- da Silva, C. O., da Silva, E. C., & Nascimento, M. A. C. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 65-73.
- Leito, I., et al. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
-
SCM. (2021). pKa values — Tutorials. Retrieved from [Link]
-
Scribd. (n.d.). Comprehensive pKa Values Database. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
- El-Gahami, M. A., & Albishri, H. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 249-256.
- Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
-
Dutra, F. R., et al. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Characteristics of the UV-vis spectroscopic method for the determination of alcohols.
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Leito, I. (2022, August 15). Acidities of Fluorocompounds. University of Tartu.
- Grygorenko, O. O., et al. (2021). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
- ResearchGate. (n.d.). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution.
-
Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Pearson. (n.d.). Rank the following organic compounds in the order of increasing p.... Retrieved from [Link]
-
American Elements. (n.d.). [1-(trifluoromethyl)cyclobutyl]methanol. Retrieved from [Link]
- ResearchGate. (n.d.). Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity.
- Ito, H., & Oyama, N. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates.
- LibreTexts Chemistry. (2021, July 7). 11.3: Properties of Alcohols and Phenols.
- Ito, H., & Oyama, N. (2023, October 13).
- Organic Chemistry Data. (2022, April 7).
-
Common Organic Chemistry. (n.d.). t-Butanol. Retrieved from [Link]
- TSI Journals. (2011, October 28). A new developed potentiometric method for the determination of pKa values for syn- and anti-isomer pair in 3- and 4-hydroxybenzaldoxime.
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]
- Reddit. (2023, August 31). I don't understand why tert butanol is more acidic than 2-butanone. r/chemhelp.
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. t-Butanol [commonorganicchemistry.com]
- 4. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Cyclobutanemethanol | 4415-82-1 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. ijper.org [ijper.org]
- 13. ishigirl.tripod.com [ishigirl.tripod.com]
- 14. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scm.com [scm.com]
Safety Operating Guide
Personal protective equipment for handling [1-(Fluoromethyl)cyclobutyl]methanol
Topic: Personal Protective Equipment & Handling Guide for [1-(Fluoromethyl)cyclobutyl]methanol CAS: 371917-16-7 | Role: Senior Application Scientist[1][2]
Executive Safety Summary
Status: Specialized Fluorinated Building Block Physical State: Liquid Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant.[2] Hidden Hazard: Enhanced Permeation & Metabolic Stability. The combination of the lipophilic fluoromethyl group and the strained cyclobutane ring creates a molecule with unique solvent properties. Unlike standard alcohols (e.g., ethanol), fluorinated alcohols often permeate standard nitrile gloves faster and can act as carriers for other toxic reagents.[2]
Risk Assessment & Expert Insight
As researchers, we often treat "Category 4" irritants with complacency. Do not make that mistake here. This compound presents two specific chemical behaviors that dictate our safety protocol:
-
The "Fluorine Effect" on Permeation: The fluorine atom lowers the surface tension and increases the lipophilicity of the molecule compared to its non-fluorinated analog. This means it can wet surfaces (and skin) more effectively and potentially permeate disposable nitrile gloves more rapidly than standard alcohols.[2]
-
Cyclobutane Ring Strain: While kinetically stable, the cyclobutane ring (~26 kcal/mol strain energy) makes the molecule susceptible to ring-opening reactions under strongly acidic or thermal stress.[2] In a fire or runaway reaction scenario, this ring opening can release fluorinated aliphatic fragments which are often more toxic than the parent molecule.
Directive: Treat this material as a "High Permeation Risk" solvent.
PPE Selection Matrix
Do not rely on a "one-glove-fits-all" approach. Use this matrix to select the correct barrier based on your operational scale.
Glove Compatibility Table
| Glove Material | Thickness | Est. Breakthrough | Usage Context |
| Nitrile (Disposable) | 4–6 mil (0.10–0.15 mm) | < 15 mins (Splash) | Incidental Contact Only. Change immediately upon splash.[1][2] |
| Nitrile (Extended) | 8–12 mil (0.20–0.30 mm) | 30–60 mins | General Handling. Good for standard weighing/transfer.[2] |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | High Risk. Required for spill cleanup or immersion. |
| Latex | Any | NOT RECOMMENDED | Poor resistance to organic solvents; high permeation risk. |
PPE Decision Logic (Visualization)
Caption: Decision tree for selecting PPE based on operational scale and splash potential. Blue indicates start; Green indicates standard safety; Red indicates high-level protection.[1][2]
Operational Protocols
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Segregation: Keep away from strong oxidizing agents and strong acids (to prevent ring-opening polymerization).[1][2]
-
Container: Borosilicate glass with a Teflon (PTFE) lined cap.[2] Avoid standard polyethylene caps if long-term storage is expected, as fluorinated organics can swell plastics over time.[1][2]
B. Handling & Transfer (Step-by-Step)
-
Engineering Control Check:
-
Ensure Fume Hood velocity is > 100 fpm (0.5 m/s).[2]
-
Why: Inhalation of fluorinated vapors can cause respiratory edema which may be delayed.
-
-
The "Double-Glove" Technique (For >100mg transfers):
-
Weighing Protocol:
C. Reaction Setup
-
Solvent Choice: When using this reagent, avoid Dimethyl Sulfoxide (DMSO) if possible.[2] DMSO enhances skin permeability and can "carry" the fluorinated compound through gloves and skin. Use Dichloromethane (DCM) or Ethyl Acetate, but maintain strict glove hygiene.[2]
Emergency Response & Disposal
Spill Management Workflow
Caption: Immediate response loop for liquid spills. Note the specific prohibition of solvent-based cleaning agents.[1][2]
Disposal Specifications (Critical)
Fluorinated compounds require specific disposal paths to prevent environmental contamination (PFAS-related concerns) and equipment damage.[1][2]
-
Segregation: Do NOT mix with standard "Non-Halogenated" organic waste.
-
Labeling: Label clearly as "Halogenated/Fluorinated Organic Waste."
-
The Combustion Hazard: Standard incineration of this compound generates Hydrogen Fluoride (HF). Waste facilities must use scrubbers. If you mislabel this as standard organic waste, you risk damaging the incinerator's ceramic lining and releasing HF gas.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66583012, [1-(Trifluoromethyl)cyclobutyl]methanol.[1][2] Retrieved from [Link][1][2]
-
American Chemical Society (2016). ACS GCI Pharmaceutical Roundtable Reagent Guide: Fluorination. (Provides context on handling fluorinated building blocks). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. (Basis for glove permeation logic).[2][3][5][6] Retrieved from [Link][1][2]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Basis for segregation and waste protocols). Retrieved from [Link][1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







